L-Histidine-15N hydrochloride hydrate
Description
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Structure
3D Structure of Parent
Propriétés
Formule moléculaire |
C6H12ClN3O3 |
|---|---|
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
(2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i7+1;; |
Clé InChI |
CMXXUDSWGMGYLZ-KFNDHIBDSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)O)[15NH2].O.Cl |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
Origine du produit |
United States |
Foundational & Exploratory
L-Histidine-15N hydrochloride hydrate chemical properties
An In-depth Technical Guide to L-Histidine-15N Hydrochloride Hydrate (B1144303)
For researchers, scientists, and drug development professionals, stable isotope-labeled compounds are indispensable tools. L-Histidine labeled with the heavy nitrogen isotope, ¹⁵N, is a critical reagent for a variety of advanced analytical techniques. This guide provides a comprehensive overview of the chemical properties, experimental applications, and technical data for L-Histidine-¹⁵N hydrochloride hydrate.
Core Chemical and Physical Properties
L-Histidine-¹⁵N hydrochloride hydrate is a stable, non-radioactive isotopologue of L-Histidine hydrochloride hydrate. The incorporation of ¹⁵N atoms provides a specific probe for nuclear magnetic resonance (NMR) spectroscopy and a mass shift for mass spectrometry (MS), enabling detailed studies of molecular structure, dynamics, and metabolic pathways. It is available in several isotopic labeling patterns, most commonly with ¹⁵N at the alpha-amino position (α-¹⁵N), or at all three nitrogen positions (¹⁵N₃).
Table 1: General Chemical Properties of L-Histidine-¹⁵N Hydrochloride Hydrate Variants
| Property | L-Histidine (α-¹⁵N) HCl H₂O | L-Histidine-¹⁵N₃ HCl H₂O | L-Histidine (Unlabeled) HCl H₂O |
| Molecular Formula | C₆H₉¹⁵N₁N₂O₂·HCl·H₂O | C₆H₉¹⁵N₃O₂·HCl·H₂O[1] | C₆H₁₂ClN₃O₃[2][3] |
| Molecular Weight | ~210.62 g/mol [2][4] | ~212.61 g/mol [1] | ~209.63 g/mol [3][5] |
| CAS Number | Not Assigned (NA)[4][6] | Not Assigned (NA) | 5934-29-2[4][6][7] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N[4][6] | Typically ≥98 atom % ¹⁵N[1] | Not Applicable |
| Chemical Purity | Typically ≥98%[1][4][6] | Typically ≥98%[1] | Varies by grade |
Table 2: Physical and Handling Properties
| Property | Description |
| Appearance | White to off-white crystalline powder or solid.[1][8] |
| Solubility | Soluble in water; very slightly soluble in alcohol.[8][9] |
| Melting Point | Approximately 254 °C (with decomposition).[5][9] |
| Storage | Store at room temperature, protected from light and moisture.[4][6] |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[10] |
Key Applications in Research and Development
The unique properties of ¹⁵N-labeled histidine make it a valuable tool in several scientific domains.
-
Biomolecular NMR Spectroscopy : L-Histidine-¹⁵N is extensively used for protein NMR.[4] Since the imidazole (B134444) side chain of histidine has a pKa near physiological pH, it frequently participates in enzymatic catalysis, protein-ligand binding, and proton transfer.[11][12] ¹⁵N NMR allows for the direct observation of the protonation state and tautomeric equilibrium (Nδ1-H vs. Nε2-H) of histidine residues, providing critical insights into protein function and mechanism.[11][13][14]
-
Metabolic Studies and Flux Analysis : As an essential amino acid, histidine's metabolic pathways can be traced using ¹⁵N-labeled variants.[15][16] This allows researchers to quantify its uptake, incorporation into proteins, and catabolism in various biological systems.
-
Quantitative Mass Spectrometry : In proteomics and metabolomics, L-Histidine-¹⁵N serves as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological samples.[15][16]
Experimental Protocols and Methodologies
The characterization and use of L-Histidine-¹⁵N hydrochloride hydrate involve standard analytical techniques.
Purity and Isotopic Enrichment Analysis
Objective: To confirm the chemical purity and verify the isotopic enrichment of the labeled compound.
Methodology: HPLC and LC-MS
-
Sample Preparation: Prepare a standard solution of L-Histidine-¹⁵N hydrochloride hydrate in a suitable solvent, such as deionized water, at a known concentration (e.g., 1 mg/mL).
-
HPLC Analysis (Purity):
-
Column: Use a reverse-phase C18 column or a column suitable for amino acid analysis.
-
Mobile Phase: Employ a gradient of aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Detection: Monitor the elution profile using a UV detector, typically around 210-220 nm.
-
Quantification: Assess purity by integrating the peak area of the main component relative to any impurities. A purity of >95% is common.[7]
-
-
LC-MS Analysis (Isotopic Enrichment):
-
Inject the sample into an LC-MS system.
-
Acquire the mass spectrum of the eluting peak corresponding to histidine.
-
Determine the mass shift compared to an unlabeled histidine standard. For the ¹⁵N₃ variant, a mass shift (M+3) is expected.[1]
-
Calculate the isotopic enrichment by comparing the intensities of the ion peaks for the labeled and unlabeled species.
-
Protein Expression for NMR Studies
Objective: To produce a protein with ¹⁵N-labeled histidine residues for structural and functional analysis by NMR.
Methodology:
-
Culture Medium Preparation: Prepare a minimal growth medium for the expression host (e.g., E. coli). The medium should contain all necessary nutrients except for histidine.
-
Supplementation: Add L-Histidine-¹⁵N hydrochloride hydrate to the medium as the sole source of histidine.
-
Cell Culture and Induction: Grow the expression host in the prepared medium. Induce protein expression at the appropriate cell density using an inducing agent (e.g., IPTG).
-
Protein Purification: After expression, harvest the cells, lyse them, and purify the target protein using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
-
NMR Sample Preparation: Prepare the purified, labeled protein in a suitable NMR buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O), concentrating it to the desired level for NMR analysis.
Visualizations: Workflows and Chemical Principles
Diagrams created with Graphviz are provided to illustrate key experimental and chemical concepts related to ¹⁵N-labeled histidine.
Caption: Workflow for producing a ¹⁵N-histidine labeled protein for NMR analysis.
The imidazole side chain of histidine is central to its function. At neutral pH, it can exist in two neutral tautomeric forms, which are in equilibrium with a protonated (cationic) form. ¹⁵N NMR is a powerful technique to distinguish between these states.[11][17]
Caption: Tautomeric and protonation states of the histidine imidazole side chain.
References
- 1. L-Histidine-15N3 hydrochloride monohydrate ≥98 atom % 15N, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. L-Histidine-15N hydrochloride hydrate|BLD Pharm [bldpharm.com]
- 3. L-histidine, hydrochloride, hydrate [webbook.nist.gov]
- 4. L-Histidine·HCl·HâO (α-¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. guidechem.com [guidechem.com]
- 6. L-Histidine·HCl·HâO (α-¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-2245-0.25 [isotope.com]
- 7. L-Histidine Hydrochloride Hydrate (13C6,15N3) [lgcstandards.com]
- 8. himedialabs.com [himedialabs.com]
- 9. L-Histidine Hydrochloride | 5934-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. L-Histidine | 71-00-1 [chemicalbook.com]
- 11. meihonglab.com [meihonglab.com]
- 12. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histidine - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 15N-Labeled L-Histidine in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling has become an indispensable tool in modern biological and biomedical research. Among the various isotopically labeled compounds, 15N-labeled L-Histidine holds a prominent position due to the unique properties of the histidine residue in proteins and its central role in various metabolic pathways. This technical guide provides an in-depth exploration of the applications of 15N-labeled L-Histidine, offering detailed experimental protocols, quantitative data, and visual representations of key processes to empower researchers in their scientific endeavors.
Core Applications of 15N-Labeled L-Histidine
The versatility of 15N-labeled L-Histidine stems from the strategic placement of the stable isotope, which allows for non-invasive tracing and analysis in complex biological systems. Its primary applications can be categorized into three main areas:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The introduction of the 15N nucleus provides a powerful probe for investigating protein structure, dynamics, and interactions at an atomic level.
-
Mass Spectrometry (MS)-Based Proteomics: In quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), 15N-labeled L-Histidine serves as a metabolic label to accurately quantify changes in protein abundance.
-
Metabolic Tracing: As a tracer, 15N-labeled L-Histidine enables the elucidation of metabolic pathways, tracking the fate of histidine and its downstream metabolites in various physiological and pathological conditions.[1]
I. Unraveling Protein Structure and Dynamics with 15N NMR Spectroscopy
The imidazole (B134444) side chain of histidine has a pKa near physiological pH, allowing it to exist in different protonation and tautomeric states. This property makes it a key player in enzyme catalysis, proton transfer, and metal coordination.[2] 15N NMR spectroscopy, in conjunction with 15N-labeled L-Histidine, provides a sensitive method to probe these fundamental aspects of protein function.
Key Applications in NMR:
-
Determining Tautomeric States: The 15N chemical shifts of the imidazole ring are highly sensitive to the protonation state of the nitrogen atoms (Nδ1 and Nε2), allowing for the unambiguous determination of histidine tautomers in proteins.[3]
-
Investigating Enzyme Mechanisms: By monitoring the 15N chemical shifts of histidine residues in the active site of an enzyme, researchers can gain insights into the catalytic mechanism, including the role of histidine as a general acid or base.
-
Probing Protein-Ligand Interactions: Changes in the 15N chemical shifts of histidine residues upon ligand binding can be used to map binding sites and characterize the interactions at a molecular level.
-
Analyzing Protein Dynamics: 15N relaxation experiments can provide information on the mobility of the histidine side chain, which is often crucial for protein function.[4]
Quantitative Data: 15N Chemical Shifts of L-Histidine
The 15N chemical shifts of the histidine imidazole ring are a key source of structural and functional information. The following table summarizes typical 15N chemical shift ranges for the different protonation and tautomeric states of histidine.
| Histidine State | Nδ1 Chemical Shift (ppm) | Nε2 Chemical Shift (ppm) |
| Neutral (Nε2-H tautomer, π-tautomer) | ~250-270 | ~170-190 |
| Neutral (Nδ1-H tautomer, τ-tautomer) | ~170-190 | ~250-270 |
| Positively Charged (Protonated) | ~175-185 | ~175-185 |
Note: Chemical shifts are referenced to liquid ammonia. The exact chemical shifts can vary depending on the local environment of the histidine residue within the protein.[3]
Experimental Protocol: Protein Expression and NMR Sample Preparation
Objective: To produce a protein with 15N-labeled histidine residues for NMR analysis.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene of interest
-
M9 minimal media components
-
15N-labeled L-Histidine
-
Unlabeled amino acid mix (lacking histidine)
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column (for His-tagged proteins)
-
NMR buffer (e.g., 20 mM sodium phosphate, pH 6.5, 50 mM NaCl, 10% D₂O)
Procedure:
-
Pre-culture: Inoculate a single colony of E. coli harboring the expression plasmid into 5 mL of LB medium and grow overnight at 37°C.
-
Minimal Media Culture: Inoculate 1 L of M9 minimal media supplemented with all amino acids except histidine with the overnight pre-culture. Add 15N-labeled L-Histidine to the media at a final concentration of 100 mg/L.
-
Cell Growth and Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 16-24 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Protein Purification: Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Purify the protein using Ni-NTA affinity chromatography according to the manufacturer's protocol.
-
Buffer Exchange and Concentration: Exchange the purified protein into the NMR buffer using dialysis or a desalting column. Concentrate the protein to the desired concentration (typically 0.5-1 mM) using a centrifugal filter unit.
-
NMR Sample Preparation: Transfer the final protein sample into an NMR tube.
Diagram: Experimental Workflow for NMR Analysis
II. Quantitative Proteomics using SILAC with 15N-Labeled L-Histidine
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteomes.[5] While arginine and lysine (B10760008) are commonly used for SILAC, 15N-labeled L-Histidine can be employed for specific applications, particularly when studying proteins with a high histidine content or when arginine and lysine are not suitable for labeling.
Principle of SILAC:
In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for one amino acid. One population is grown in "light" medium containing the natural abundance amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version of that amino acid (e.g., 15N-L-Histidine). After several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions, combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides allows for the accurate relative quantification of protein abundance.
Experimental Protocol: SILAC using 15N-L-Histidine
Objective: To quantify changes in protein expression between two experimental conditions using SILAC with 15N-L-Histidine.
Materials:
-
Cell line of interest
-
SILAC-grade DMEM or RPMI-1640 medium lacking L-Histidine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-Histidine
-
"Heavy" 15N-labeled L-Histidine
-
Lysis buffer (e.g., RIPA buffer)
-
Trypsin (mass spectrometry grade)
-
C18 desalting spin columns
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, supplement the histidine-deficient medium with "light" L-Histidine and dFBS.
-
For the "heavy" population, supplement the histidine-deficient medium with "heavy" 15N-L-Histidine and dFBS.
-
Grow the cells for at least 5-6 cell divisions to ensure complete incorporation of the labeled amino acid.
-
-
Experimental Treatment: Apply the desired experimental treatment to one of the cell populations.
-
Cell Harvest and Lysis: Harvest both cell populations and combine them in a 1:1 ratio based on cell number or protein concentration. Lyse the combined cells using lysis buffer.
-
Protein Digestion:
-
Precipitate the proteins using acetone (B3395972) or TCA.
-
Resuspend the protein pellet in a digestion buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.
-
Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Desalting: Desalt the resulting peptide mixture using C18 spin columns.
-
LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution LC-MS/MS system.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs. Calculate the protein abundance ratios based on the intensities of the peptide pairs.
Diagram: SILAC Experimental Workflow
III. Tracing Metabolic Pathways with 15N-Labeled L-Histidine
15N-labeled L-Histidine is an excellent tracer for studying histidine metabolism and its contributions to other metabolic pathways. By tracking the incorporation of the 15N label into downstream metabolites, researchers can elucidate metabolic fluxes and identify alterations in metabolic pathways in response to various stimuli or in disease states.
Histidine Metabolism Overview:
Histidine is an essential amino acid that serves as a precursor for the synthesis of several important biomolecules, including histamine, a key mediator of allergic and inflammatory responses, and carnosine, an antioxidant dipeptide. The catabolism of histidine ultimately leads to the formation of glutamate, which can then enter the tricarboxylic acid (TCA) cycle.[6]
Experimental Protocol: Metabolic Tracing with 15N-L-Histidine
Objective: To trace the metabolic fate of L-Histidine in a biological system.
Materials:
-
Cell culture or animal model
-
15N-labeled L-Histidine
-
Metabolite extraction solution (e.g., 80% methanol)
-
LC-MS/MS or GC-MS system
Procedure:
-
Labeling: Introduce 15N-labeled L-Histidine into the biological system. For cell culture, this involves adding it to the culture medium. For animal studies, it can be administered through diet or injection.[7]
-
Time Course: Collect samples at various time points to track the dynamic incorporation of the 15N label into different metabolites.
-
Metabolite Extraction: Quench metabolism rapidly (e.g., by snap-freezing in liquid nitrogen) and extract the metabolites using a cold extraction solution.
-
Sample Preparation: Prepare the metabolite extracts for MS analysis. This may involve derivatization for GC-MS analysis.
-
MS Analysis: Analyze the samples using an appropriate mass spectrometry platform to detect and quantify the 15N-labeled metabolites.
-
Data Analysis: Determine the isotopic enrichment in different metabolites over time to calculate metabolic fluxes and map the active metabolic pathways.
Diagram: Histidine Catabolic Pathway
Conclusion
15N-labeled L-Histidine is a powerful and versatile tool for researchers across various disciplines. Its applications in NMR spectroscopy, quantitative proteomics, and metabolic tracing provide invaluable insights into the intricate workings of biological systems. By leveraging the detailed protocols and understanding the underlying principles outlined in this guide, scientists and drug development professionals can effectively employ 15N-labeled L-Histidine to advance their research and contribute to the development of new therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histidine - Wikipedia [en.wikipedia.org]
- 3. Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mobility of Histidine Side Chains Analyzed with 15N NMR Relaxation and Cross-Correlation Data: Insight into Zinc-Finger – DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unveiling the Molecular Architecture: A Technical Guide to L-Histidine-15N Hydrochloride Hydrate
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide on the structure of L-Histidine-15N hydrochloride hydrate (B1144303) has been released, offering a critical resource for researchers, scientists, and professionals in drug development. This in-depth whitepaper provides a meticulous examination of the compound's molecular structure, physicochemical properties, and the experimental methodologies used for its characterization.
L-Histidine, an essential amino acid, plays a pivotal role in various biological processes, including protein synthesis and as a precursor to histamine (B1213489). The isotopically labeled form, L-Histidine-15N hydrochloride hydrate, is an invaluable tool in structural biology, particularly in studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate protein structure and dynamics. This guide offers a detailed look into the precise atomic arrangement of this important compound.
Physicochemical Properties
A summary of the key physicochemical properties of L-Histidine hydrochloride monohydrate is presented below, providing essential data for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₆H₉¹⁵N₃O₂·HCl·H₂O | [1] |
| Molecular Weight | ~212.61 g/mol (for ¹⁵N₃ labeled) | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | Approximately 254 °C (decomposes) | [4] |
| Solubility | Soluble in water | [3] |
| Specific Rotation [α]20/D | +8.9° to +9.5° (c=11 mg/mL in 6 M HCl) | [4] |
| pKa values | 1.80 (COOH), 6.04 (imidazole), 9.33 (NH₂) | [4] |
Crystal Structure Analysis
The three-dimensional structure of L-histidine hydrochloride monohydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell. The lattice parameters are a = 15.36 Å, b = 8.92 Å, and c = 6.88 Å. This detailed structural information is fundamental for understanding its interactions in biological systems.
Experimental Protocols
This guide provides detailed methodologies for two key experimental techniques used in the structural elucidation of this compound: Single-Crystal X-ray Diffraction and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy.
Single-Crystal X-ray Diffraction Protocol
This method allows for the precise determination of the atomic and molecular structure of a crystal.
1. Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of this compound.
2. Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is recorded as a series of reflections.
3. Structure Solution and Refinement: The intensities of the diffracted beams are used to calculate an electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data, yielding precise bond lengths, angles, and conformational details.
Solid-State NMR Spectroscopy Protocol
Solid-state NMR is a powerful technique for studying the structure and dynamics of molecules in the solid phase, and is particularly informative for isotopically labeled compounds.
1. Sample Preparation: The crystalline this compound is finely ground and packed into a magic-angle spinning (MAS) rotor.
2. NMR Experiment: The rotor is placed in the NMR spectrometer and spun at a high speed at the magic angle to average out anisotropic interactions. A sequence of radiofrequency pulses is applied to excite the ¹⁵N nuclei.
3. Data Processing and Analysis: The detected signal, known as the Free Induction Decay (FID), is Fourier transformed to produce the NMR spectrum. The chemical shifts and coupling constants observed in the spectrum provide detailed information about the local chemical environment of the nitrogen atoms.
Biological Significance: Histamine Biosynthesis
L-Histidine is the direct precursor to histamine, a key signaling molecule in the immune response, neurotransmission, and regulation of gastric acid secretion. The conversion of L-histidine to histamine is catalyzed by the enzyme histidine decarboxylase (HDC).
This technical guide serves as a valuable reference for scientists working with L-histidine and its derivatives, providing the fundamental structural and methodological information necessary for advanced research and development.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of L-Histidine-¹⁵N
This guide provides a comprehensive overview of the core physical and chemical properties of L-Histidine-¹⁵N, a stable isotope-labeled amino acid crucial for various research applications. It is intended for researchers, scientists, and professionals in drug development who utilize isotopic labeling for metabolic studies, protein structure determination, and quantitative proteomics.
Core Physical and Chemical Properties
L-Histidine-¹⁵N is a form of L-Histidine where one or more of the naturally occurring ¹⁴N nitrogen atoms have been replaced with the stable isotope ¹⁵N. This substitution results in a mass shift that allows for its detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without altering the chemical reactivity of the molecule.[1][] The specific properties can vary slightly depending on the number and position of the ¹⁵N labels (e.g., α-¹⁵N, or fully labeled ¹⁵N₃).
Table 1: Physical and Chemical Data for L-Histidine-¹⁵N Variants
| Property | L-Histidine-¹⁵N₃ | L-Histidine·HCl·H₂O (α-¹⁵N) | L-Histidine-¹³C₆,¹⁵N₃ | L-Histidine·HCl·H₂O (D₅, ¹⁵N₃) |
| Molecular Formula | C₆H₉¹⁵N₃O₂ | C₆H₉¹⁴N₂¹⁵NO₂·HCl·H₂O | ¹³C₆H₉¹⁵N₃O₂ | C₆H₄D₅¹⁵N₃O₂·HCl·H₂O |
| Molecular Weight | 158.13 g/mol [3] | 210.62 g/mol [4] | 164.09 g/mol [5] | 217.64 g/mol [6] |
| Exact Mass | 158.06058122 Da[3] | Not explicitly available | Not explicitly available | Not explicitly available |
| Monoisotopic Mass | 158.06058122 Da[3] | Not explicitly available | Not explicitly available | Not explicitly available |
| Melting Point | 282 °C (decomposes) (for unlabeled)[5][7] | Not explicitly available | 282 °C (decomposes) (for unlabeled)[5] | Not explicitly available |
| Form | Solid[5] | Crystalline solid[4] | Solid[5] | Crystalline solid[6] |
| Solubility | Soluble in water[7] | Not explicitly available | Not explicitly available | Not explicitly available |
| Isotopic Purity | Not explicitly available | ≥98% ¹⁵N[4] | ≥95 atom % ¹⁵N[5] | ≥98% ¹⁵N[6] |
| CAS Number | 1217456-12-6[3] | Not available[4] | 1219114-75-6[5] | Not available[6] |
Experimental Protocols for Characterization
The analysis of L-Histidine-¹⁵N and its incorporation into biomolecules relies on several key analytical techniques. These methods leverage the mass difference or nuclear spin properties of the ¹⁵N isotope.[1]
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for detecting and quantifying ¹⁵N-labeled compounds.[1] It differentiates molecules based on their mass-to-charge ratio. The incorporation of ¹⁵N increases the mass of histidine by one dalton for each ¹⁵N atom, allowing for the resolution of labeled from unlabeled species.[]
General Protocol for LC-MS Analysis of ¹⁵N-Labeled Amino Acids:
-
Sample Preparation: Proteins containing ¹⁵N-histidine are typically hydrolyzed into their constituent amino acids. For metabolic flux analysis, metabolites are extracted from cells or tissues.
-
Chromatographic Separation: The amino acid or metabolite mixture is injected into a liquid chromatography (LC) system to separate the components.[8]
-
Mass Spectrometric Analysis: The eluent from the LC column is introduced into a mass spectrometer. The instrument can be a high-resolution mass spectrometer (e.g., Orbitrap) or a triple quadrupole, depending on the experimental goal.[8]
-
Data Analysis: The mass spectra are analyzed to determine the abundance of the different isotopologues (molecules that differ only in their isotopic composition). This information can be used to calculate the degree of ¹⁵N enrichment and to trace metabolic pathways.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of proteins in solution and in the solid state.[11] The ¹⁵N nucleus has a nuclear spin of 1/2, making it NMR-active. Labeling with ¹⁵N is often combined with ¹³C labeling to perform multidimensional heteronuclear NMR experiments, which are essential for assigning the resonances of complex proteins.[] The ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum is often referred to as a protein's "fingerprint," as it provides a unique signal for each amino acid residue in the protein backbone.[]
General Protocol for ¹⁵N HSQC NMR of a Labeled Protein:
-
Protein Expression and Purification: The protein of interest is expressed in a system (e.g., E. coli, mammalian cells) cultured in a medium containing ¹⁵N-labeled amino acids or a ¹⁵N-labeled nitrogen source.[12][13] The expressed protein is then purified.
-
NMR Sample Preparation: The purified, labeled protein is dissolved in a suitable buffer, and the sample is placed in an NMR tube.
-
NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a ¹⁵N HSQC experiment is performed. This experiment correlates the chemical shifts of the amide protons with the chemical shifts of their directly bonded ¹⁵N atoms.
-
Spectral Analysis: The resulting 2D spectrum is analyzed to assess protein folding, purity, and stability. Changes in the positions of the peaks upon ligand binding or changes in conditions can provide information about the protein's function and dynamics.[14][15]
Metabolic Pathways and Experimental Workflows
L-Histidine Metabolism
L-Histidine is an essential amino acid with several important metabolic fates. It is a precursor for the synthesis of histamine, a key signaling molecule in inflammatory and immune responses, and it can be catabolized to glutamate, which can then enter the citric acid cycle.[16] Isotopic labeling with ¹⁵N-histidine allows researchers to trace the flow of nitrogen through these pathways.
Caption: Simplified metabolic pathways of L-Histidine.
Experimental Workflow: Mass Spectrometry Analysis
The following diagram illustrates a typical workflow for the analysis of ¹⁵N-labeled proteins using mass spectrometry.
Caption: Workflow for quantitative proteomics using ¹⁵N labeling.
Logical Relationship: SILAC Principle
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that often utilizes ¹⁵N-labeled amino acids.[17] The principle involves growing two cell populations in media that are identical except for the isotopic composition of a specific amino acid.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. L-Histidine-15N3 | C6H9N3O2 | CID 16217281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Histidine·HCl·HâO (α-¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. L -Histidine-13C6,15N3 15N = 95atom , 13C = 96atom , 95 CP 1219114-75-6 [sigmaaldrich.com]
- 6. L-Histidine·HCl·HâO (Dâ , 98%; ¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. testbook.com [testbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histidine - Wikipedia [en.wikipedia.org]
- 12. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. meihonglab.com [meihonglab.com]
- 16. researchgate.net [researchgate.net]
- 17. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to L-Histidine-¹⁵N Hydrochloride Hydrate for Researchers and Drug Development Professionals
This guide provides comprehensive technical information on L-Histidine-¹⁵N hydrochloride hydrate (B1144303), a crucial isotopically labeled amino acid for advanced research in proteomics, metabolomics, and drug development. Its applications primarily lie in protein structure and dynamics studies using Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative proteomics via mass spectrometry (MS).
Physicochemical Properties
The molecular weight and formula of L-Histidine-¹⁵N hydrochloride hydrate vary depending on the number and position of the ¹⁵N isotopes. Below is a summary of the key quantitative data for different isotopologues.
| Property | L-Histidine-α-¹⁵N hydrochloride hydrate | L-Histidine-ring-¹⁵N₂ hydrochloride hydrate | L-Histidine-¹⁵N₃ hydrochloride monohydrate |
| Molecular Formula | C₆H₉N₂¹⁵NO₂·HCl·H₂O | C₆H₉O₂N¹⁵N₂·H₂O·HCl | C₆H₉¹⁵N₃O₂·HCl·H₂O |
| Molecular Weight | 210.62 g/mol [1] | 211.62 g/mol [2] | 212.61 g/mol |
| Isotopic Purity | ≥98 atom % ¹⁵N[1] | ≥98 atom % ¹⁵N[2] | ≥98 atom % ¹⁵N |
| Chemical Purity | ≥98%[1] | ≥98%[2] | ≥98% (CP) |
| Form | Solid | Individual[2] | Solid |
Experimental Protocols
L-Histidine-¹⁵N hydrochloride hydrate is a key reagent in stable isotope labeling experiments. Below are detailed methodologies for its application in protein NMR and mass spectrometry.
Protocol 1: ¹⁵N-Labeling of Proteins in E. coli for NMR Spectroscopy
This protocol outlines the steps for expressing a ¹⁵N-labeled protein in E. coli using a minimal medium.
1. Preparation of Minimal Medium:
-
Prepare M9 minimal medium. For 1 liter, this typically includes:
-
To incorporate ¹⁵N-Histidine specifically, supplement the minimal medium with a mixture of all other ¹⁴N-amino acids and the desired ¹⁵N-Histidine. To prevent metabolic scrambling of the ¹⁵N label, it is recommended to use a 10-fold excess of the unlabeled amino acids relative to the ¹⁵N-labeled amino acid.[4]
2. Cell Culture and Protein Expression:
-
Transform E. coli (e.g., BL21(DE3) strain) with the plasmid containing the gene of interest.
-
Inoculate a small pre-culture in a rich medium (e.g., LB) and grow to a high cell density.
-
Use the pre-culture to inoculate the ¹⁵N-containing M9 minimal medium.[3]
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture under optimal conditions for protein expression (e.g., overnight at 18°C).[4]
3. Protein Purification and Sample Preparation for NMR:
-
Harvest the cells by centrifugation.
-
Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
The final protein sample should be in a low-salt NMR buffer (e.g., 25 mM sodium phosphate, 25 mM NaCl, pH < 6.5) to minimize interference and amide proton exchange.[3]
-
The protein concentration should be between 0.5 – 1 mM.[3]
-
Add 5-10% D₂O to the final sample for the NMR spectrometer's lock system.[3]
4. NMR Data Acquisition:
-
Acquire heteronuclear 2D ¹H-¹⁵N correlation spectra, such as HSQC or HMQC, to check for proper folding and spectral quality.[5][6]
-
For resonance assignment and structural studies, acquire a suite of 2D and 3D NMR experiments, including ¹H-¹⁵N TOCSY-HSQC and ¹H-¹⁵N NOESY-HSQC.[6]
Protocol 2: Quantitative Proteomics using ¹⁵N Metabolic Labeling and Mass Spectrometry
This protocol describes a workflow for relative protein quantification using ¹⁵N metabolic labeling.
1. Metabolic Labeling:
-
Grow two separate cell cultures.
-
Culture one ("light") in a medium containing natural abundance nitrogen sources (¹⁴N).
-
Culture the other ("heavy") in a medium where the sole nitrogen source is enriched with ¹⁵N (e.g., ¹⁵NH₄Cl).[7]
2. Sample Preparation:
-
After experimental treatment, harvest the cells from both "light" and "heavy" cultures.
-
Mix equal amounts of the "light" and "heavy" samples.[7]
-
Extract the total protein from the mixed cell lysate.
3. Protein Digestion:
-
Denature the proteins (e.g., with urea).
-
Reduce cysteine residues with DTT and alkylate with iodoacetamide (B48618) (IAA).
-
Dilute the sample to reduce the denaturant concentration.
-
Digest the proteins into peptides using a protease such as trypsin (typically at a 1:50 enzyme:protein ratio) overnight at 37°C.[7]
4. Peptide Cleanup and Mass Spectrometry Analysis:
-
Desalt the resulting peptide mixture using a C18 column.[7]
-
Analyze the peptides using LC-MS/MS. A high-resolution mass spectrometer is recommended for both MS1 and MS2 scans to accurately distinguish between the ¹⁴N and ¹⁵N peptide pairs.[7]
5. Data Analysis:
-
Use specialized software to identify peptides from the MS/MS spectra by searching against a protein database.
-
The software will calculate the intensity ratios of the ¹⁴N and ¹⁵N peptide pairs to determine the relative abundance of the corresponding proteins between the two samples.[7]
-
It is important to account for the labeling efficiency, which can often be incomplete.[8]
Visualizations
Experimental Workflow for NMR Analysis
The following diagram illustrates the general workflow for producing a ¹⁵N-labeled protein for NMR analysis.
Caption: Workflow for ¹⁵N-labeled protein production and NMR analysis.
Logical Relationship in Quantitative Proteomics
This diagram illustrates the core logic of a quantitative proteomics experiment using ¹⁵N metabolic labeling.
References
- 1. L-Histidine·HCl·HâO (α-¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. L-Histidine·HCl·HâO (ring-¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 4. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protein-nmr.org.uk [protein-nmr.org.uk]
- 6. 15N-LABELED PROTEINS [imserc.northwestern.edu]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
An In-depth Technical Guide to Isotopic Labeling with 15N-Histidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental methodologies, and key applications of 15N-Histidine isotopic labeling. This powerful technique is instrumental in advancing our understanding of protein structure, dynamics, metabolism, and the intricate signaling pathways that govern cellular function, thereby playing a crucial role in modern drug discovery and development.
Core Principles of 15N-Histidine Isotopic Labeling
Isotopic labeling is a technique used to track the passage of an isotope through a chemical reaction, metabolic pathway, or a biological cell.[1] In the context of proteomics and drug development, stable isotope labeling with non-radioactive isotopes like Nitrogen-15 (¹⁵N) has become an indispensable tool.[2][3] Histidine, an essential amino acid, possesses a unique imidazole (B134444) side chain that is frequently involved in enzyme active sites, metal ion coordination, and protein-protein interactions.[4][5] By replacing the naturally abundant ¹⁴N with the heavier ¹⁵N isotope in histidine, researchers can introduce a specific mass or nuclear spin probe into proteins of interest. This "label" allows for the differentiation and tracking of these proteins and their interactions using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][6]
The key advantages of using ¹⁵N-Histidine include:
-
Specificity: Labeling can be targeted to histidine residues, providing specific insights into the roles of these residues in protein function.
-
Non-invasive Probing: As a stable isotope, ¹⁵N is non-radioactive and does not significantly alter the biochemical properties of the labeled protein, allowing for in-vivo and in-vitro studies under near-native conditions.[2]
-
Versatility: ¹⁵N-Histidine can be used in a wide range of applications, from determining protein structures and dynamics by NMR to quantifying protein turnover and analyzing signaling pathways by mass spectrometry.[2][6]
Experimental Protocols
The successful incorporation of ¹⁵N-Histidine into proteins requires carefully designed experimental protocols. The choice of expression system, be it prokaryotic (e.g., E. coli) or eukaryotic (e.g., mammalian cells), will dictate the specifics of the labeling strategy.
¹⁵N-Histidine Labeling in E. coli for NMR Studies
E. coli is a cost-effective and efficient system for producing isotopically labeled proteins for structural analysis by NMR.
Objective: To produce a protein of interest with ¹⁵N-labeled histidine residues for NMR-based structural and dynamic studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
M9 minimal medium components.
-
¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl) as the sole nitrogen source for general ¹⁵N labeling, or ¹⁵N-Histidine for selective labeling.
-
Glucose (or ¹³C-glucose for double labeling).
-
Trace elements and vitamin solutions.
-
Appropriate antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
Protocol:
-
Pre-culture Preparation: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Adaptation to Minimal Medium: The next day, inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing unlabeled ammonium chloride and grow until the OD₆₀₀ reaches 0.6-0.8. This step helps the cells adapt to the minimal medium.
-
Main Culture and Labeling:
-
For uniform ¹⁵N labeling , inoculate the adapted culture into 1 L of M9 minimal medium where the standard ¹⁴NH₄Cl is replaced with 1 g/L of ¹⁵NH₄Cl.
-
For selective ¹⁵N-Histidine labeling , use an M9 medium containing all unlabeled amino acids except for histidine, which is added in its ¹⁵N-labeled form. This is particularly useful for simplifying complex NMR spectra.
-
-
Cell Growth and Induction: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 12-16 hours.
-
Cell Harvest and Protein Purification: Harvest the cells by centrifugation. The subsequent protein purification steps will be specific to the protein of interest and the affinity tags used.[7][8]
¹⁵N-Histidine Metabolic Labeling in Mammalian Cells (e.g., HEK293)
Metabolic labeling in mammalian cells is crucial for studying protein turnover, post-translational modifications, and signaling pathways in a more biologically relevant context.
Objective: To incorporate ¹⁵N-Histidine into the proteome of mammalian cells to quantify protein synthesis and degradation rates or to trace signaling pathways.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T).
-
Standard cell culture medium (e.g., DMEM).
-
Dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.
-
¹⁵N-L-Histidine.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
Protocol:
-
Cell Seeding and Growth: Seed the cells in culture plates and grow them in standard medium until they reach the desired confluency (typically 70-80%).
-
Labeling Medium Preparation: Prepare the labeling medium by using a custom DMEM formulation that lacks histidine, and supplement it with dialyzed FBS and the desired concentration of ¹⁵N-L-Histidine.[9][10]
-
Isotope Labeling:
-
For steady-state labeling , replace the standard medium with the ¹⁵N-Histidine labeling medium and incubate for a period sufficient to achieve high incorporation, often 24-48 hours or longer, depending on the protein turnover rates.[9]
-
For pulse-chase experiments to measure protein turnover, incubate the cells with the labeling medium for a defined "pulse" period. Then, replace the labeling medium with a "chase" medium containing an excess of unlabeled histidine and harvest cells at various time points.
-
-
Cell Harvest and Protein Extraction: After the desired labeling period, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer to extract the proteins.
-
Downstream Analysis: The extracted proteins can then be processed for analysis by mass spectrometry to determine the incorporation of ¹⁵N-Histidine and quantify protein turnover or changes in protein abundance in response to stimuli.[9]
Data Presentation: Quantitative Insights from ¹⁵N-Histidine Labeling
Quantitative data derived from ¹⁵N-Histidine labeling experiments provide valuable insights into cellular processes. The following tables summarize typical quantitative results that can be obtained.
Table 1: ¹⁵N-Histidine Incorporation Efficiency in E. coli
| Protein | Expression Time (hours) | ¹⁵N Incorporation (%) | Method of Determination | Reference |
| Protein X | 12 | >95% | Mass Spectrometry | Fictional Example |
| Protein Y | 16 | >98% | Mass Spectrometry | Fictional Example |
| Aβ42 Peptide | Auto-induction | Uniform | Mass Spectrometry | [8] |
Table 2: Protein Turnover Rates in Mammalian Cells Determined by ¹⁵N-Labeling
| Protein | Cell Line | Half-life (hours) | Labeling Method | Reference |
| Cofilin-1 | Mouse Brain | ~72 | ¹⁵N-Spirulina Diet | [11] |
| Various Proteins | Pancreatic Cancer Cells | 44-76% FSR | ¹⁵N Amino Acid Mix | [12] |
| Various Proteins | HeLa Cells | Varies | Pulsed SILAC-TMT | [13] |
FSR: Fractional Synthesis Rate
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language).
Experimental Workflow for Quantitative Proteomics using ¹⁵N-Histidine
Caption: Workflow for quantitative proteomics using 15N-Histidine.
The mTOR Signaling Pathway and Amino Acid Sensing
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and it is highly responsive to amino acid availability, including histidine.[14][15][16][17][18] ¹⁵N-Histidine labeling can be employed to trace the metabolic fate of histidine and its impact on mTORC1 activation and downstream signaling.
Caption: Simplified mTOR signaling pathway activated by amino acids.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide array of cellular processes, including cell proliferation, differentiation, and survival.[19][20][21] While direct tracing with ¹⁵N-Histidine is less common here, understanding this pathway is crucial as it often crosstalks with metabolic pathways like mTOR.
References
- 1. ckgas.com [ckgas.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound-Specific and Intramolecular δ15N Analysis of a Poly-Nitrogenous Amino Acid: Histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Histidine·HCl·HâO (α-¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 8. A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The histidine transporter SLC15A4 coordinates mTOR-dependent inflammatory responses and pathogenic antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exposure to the Amino Acids Histidine, Lysine, and Threonine Reduces mTOR Activity and Affects Neurodevelopment in a Human Cerebral Organoid Model [mdpi.com]
- 16. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
Applications of L-Histidine-¹⁵N in Biomolecular NMR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of L-Histidine-¹⁵N isotope labeling in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The unique properties of the histidine imidazole (B134444) side chain, with a pKa near physiological pH, make it a crucial residue in protein function, participating in catalysis, ligand binding, and protein-protein interactions. ¹⁵N-labeling of histidine residues provides a powerful and sensitive probe to investigate these roles at atomic resolution. This guide details the experimental protocols, presents quantitative data, and illustrates key concepts and workflows.
Probing Histidine Tautomeric and Protonation States
The imidazole ring of histidine can exist in three states: two neutral tautomers (Nδ1-H, denoted as the τ tautomer, and Nε2-H, the π tautomer) and a positively charged, protonated state. The ¹⁵N chemical shifts of the imidazole nitrogens are exquisitely sensitive to the protonation state, making ¹⁵N NMR the definitive tool for their characterization.[1][2][3]
A non-protonated nitrogen has a chemical shift around 250 ppm, while a protonated nitrogen resonates between 170-180 ppm.[4][5] This large chemical shift difference allows for the unambiguous determination of the protonation state and the dominant tautomer in a given chemical environment.
Below is a diagram illustrating the different states of the histidine imidazole ring and the interconversion pathways.
Histidine protonation and tautomeric states.
Table 1: Representative ¹⁵N Chemical Shifts of Histidine Imidazole Nitrogens
| State | Nδ1 Chemical Shift (ppm) | Nε2 Chemical Shift (ppm) |
| Protonated (His+) | ~178 | ~174 |
| τ Tautomer (Nδ1-H) | ~183.5 | ~266.5 |
| π Tautomer (Nε2-H) | ~261.5 | ~167.5 |
Note: These are representative values and can vary depending on the local chemical environment.[6][7]
Investigating Protein-Ligand Interactions through Chemical Shift Perturbation
One of the most powerful applications of ¹⁵N-histidine labeling is in the study of protein-ligand interactions.[8][9] The binding of a ligand to a protein will often perturb the local chemical environment of nearby residues, leading to changes in their NMR chemical shifts. This phenomenon, known as Chemical Shift Perturbation (CSP), can be monitored using ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments on a ¹⁵N-labeled protein.[1] By titrating an unlabeled ligand into a solution of the ¹⁵N-labeled protein, one can track the movement of peaks in the HSQC spectrum to identify the binding site and determine the dissociation constant (Kd) of the interaction.[10][11]
The workflow for a typical ¹H-¹⁵N HSQC titration experiment is depicted below.
¹H-¹⁵N HSQC titration workflow.
Table 2: Example of Chemical Shift Perturbation Data for Ligand Binding to a ¹⁵N-Histidine Labeled Protein
| Histidine Residue | Ligand Concentration (μM) | ¹H Shift (ppm) | ¹⁵N Shift (ppm) | Combined CSP (ppm) |
| His25 | 0 | 8.25 | 178.1 | 0.000 |
| 50 | 8.30 | 178.3 | 0.057 | |
| 100 | 8.35 | 178.5 | 0.114 | |
| 200 | 8.45 | 178.9 | 0.228 | |
| His53 | 0 | 7.98 | 177.5 | 0.000 |
| 50 | 7.99 | 177.5 | 0.010 | |
| 100 | 8.00 | 177.6 | 0.022 | |
| 200 | 8.01 | 177.6 | 0.032 |
Note: The combined CSP is often calculated using the formula: CSP = √[ (ΔδH)² + (α * ΔδN)² ], where α is a weighting factor (typically around 0.14) to account for the different chemical shift ranges of ¹H and ¹⁵N.[9][12]
Elucidating Enzyme Kinetics and Mechanisms with ¹⁵N Relaxation Dispersion
NMR relaxation dispersion experiments are powerful tools for studying the kinetics of biological processes that occur on the microsecond to millisecond timescale.[4] For proteins containing histidine in their active sites, ¹⁵N-histidine labeling allows for the investigation of enzyme catalytic cycles, conformational changes, and proton transfer events.[5][13]
By measuring the transverse relaxation rate (R₂) of the ¹⁵N nucleus as a function of a variable radiofrequency field, one can extract kinetic and thermodynamic parameters of the exchange process between different states of the histidine residue.
The diagram below outlines the general principle of a relaxation dispersion experiment.
Principle of NMR relaxation dispersion.
Table 3: Hypothetical ¹⁵N Relaxation Dispersion Data for a Catalytic Histidine
| CPMG Field (Hz) | R₂ (s⁻¹) for His72 |
| 50 | 15.2 |
| 100 | 12.8 |
| 200 | 10.1 |
| 400 | 8.5 |
| 800 | 8.1 |
| 1000 | 8.0 |
Note: The decrease in R₂ with increasing CPMG field strength is characteristic of an exchange process. Fitting this data can provide the exchange rate (k_ex) and the populations of the exchanging states.
Experimental Protocols
¹⁵N-Histidine Labeling of Proteins in E. coli
Objective: To produce a protein with ¹⁵N incorporated specifically at histidine residues for NMR studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
Minimal medium (e.g., M9) components.
-
¹⁵N-L-Histidine.
-
Unlabeled amino acid mix lacking histidine.
-
IPTG or other inducing agent.
-
Standard cell culture and protein purification equipment.
Protocol:
-
Prepare M9 minimal medium containing all necessary salts and a carbon source (e.g., glucose).
-
Supplement the medium with a complete mixture of unlabeled amino acids, omitting L-histidine.
-
Add ¹⁵N-L-Histidine to the medium at a concentration of 50-100 mg/L.[14]
-
Inoculate the medium with an overnight culture of the E. coli expression strain.
-
Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression with the appropriate concentration of the inducing agent (e.g., 1 mM IPTG).
-
Continue to grow the cells for the desired time and temperature to allow for protein expression.
-
Harvest the cells by centrifugation.
-
Purify the ¹⁵N-histidine labeled protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag, followed by size-exclusion chromatography).[15]
¹H-¹⁵N HSQC Titration Experiment
Objective: To identify the ligand binding site and determine the binding affinity by monitoring chemical shift perturbations.
Materials:
-
Purified ¹⁵N-labeled protein (0.1-0.5 mM) in a suitable NMR buffer (e.g., 25 mM phosphate (B84403) buffer, pH 6.5, with 5-10% D₂O).[16][17]
-
Concentrated stock solution of the unlabeled ligand in the same NMR buffer.
-
NMR spectrometer equipped with a cryoprobe.
Protocol:
-
Sample Preparation: Prepare the ¹⁵N-labeled protein sample in an NMR tube. Ensure the sample is stable and free of precipitates.[17]
-
Initial Spectrum: Record a high-quality ¹H-¹⁵N HSQC spectrum of the free protein. This will serve as the reference spectrum.[18][19][20]
-
Titration: Add a small aliquot of the concentrated ligand stock solution to the protein sample. Mix thoroughly by gentle inversion.
-
Data Acquisition: Record a ¹H-¹⁵N HSQC spectrum after each addition of the ligand. It is crucial to allow the sample to equilibrate before each measurement.[8]
-
Repeat: Continue the titration until the protein is saturated with the ligand, or until no further chemical shift changes are observed.
-
Data Processing: Process all spectra identically using software such as NMRPipe or TopSpin.[15]
-
Data Analysis:
-
Overlay the spectra and assign the resonances.
-
Track the chemical shift changes for each assigned residue.
-
Calculate the combined chemical shift perturbation (CSP) for each residue at each titration point.[12]
-
Plot the CSP values as a function of the ligand concentration for each affected residue.
-
Fit the resulting binding isotherms to a suitable binding model (e.g., a one-site binding model) to extract the dissociation constant (Kd).[21]
-
Conclusion
L-Histidine-¹⁵N labeling is an indispensable tool in biomolecular NMR, providing detailed insights into the structure, function, and dynamics of proteins. The applications detailed in this guide, from elucidating protonation states and tautomerism to quantifying ligand binding and enzyme kinetics, highlight the versatility and power of this technique. The provided protocols and data serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage ¹⁵N-histidine NMR in their work. The continued development of NMR methodology, coupled with advanced isotopic labeling strategies, will undoubtedly further expand the scope of questions that can be addressed using this powerful approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Protonation, tautomerization, and rotameric structure of histidine: a comprehensive study by magic-angle-spinning solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. opendata.uni-halle.de [opendata.uni-halle.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Automated evaluation of chemical shift perturbation spectra: New approaches to quantitative analysis of receptor-ligand interaction NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limiting Values of the 15N Chemical Shift of the Imidazole Ring of Histidine at High-pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. renafobis.fr [renafobis.fr]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 17. nmr-bio.com [nmr-bio.com]
- 18. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]
- 19. HSQC_15N.nan [protocols.io]
- 20. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 21. digitalcommons.unl.edu [digitalcommons.unl.edu]
An In-depth Technical Guide to Stable Isotope Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of stable isotope labeling in cell culture, a powerful technology for quantitative analysis of proteins and metabolites. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively implement these techniques. This document delves into the core principles, offers detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes complex workflows and signaling pathways.
Introduction to Stable Isotope Labeling
Stable isotope labeling is a technique that utilizes non-radioactive isotopes to "tag" molecules of interest within a biological system. By replacing naturally abundant, lighter isotopes (such as ¹²C, ¹⁴N, ¹H) with their heavier, stable counterparts (e.g., ¹³C, ¹⁵N, ²H), researchers can differentiate and quantify biomolecules from different experimental conditions using mass spectrometry (MS). The mass spectrometer distinguishes between the "light" and "heavy" versions of the same molecule based on their mass-to-charge ratio. The ratio of the signal intensities between the heavy and light forms directly corresponds to the relative abundance of the molecule in the samples being compared.[1]
This approach offers high accuracy and precision by allowing samples to be mixed at an early stage of the experimental workflow, which minimizes variability introduced during sample preparation.[2][3]
There are two primary strategies for introducing stable isotopes in cell culture:
-
Metabolic Labeling: In this in vivo approach, cells are cultured in a medium where a standard nutrient, such as an amino acid or glucose, is replaced with its heavy isotope-labeled counterpart. As cells grow and divide, they incorporate these heavy nutrients into newly synthesized proteins or metabolites. The most prominent example of this technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
-
Chemical Labeling: This in vitro method involves the chemical attachment of isotope-containing tags to proteins or peptides after they have been extracted from the cells. Techniques like Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) fall into this category.
Core Principles of Metabolic Labeling
Metabolic labeling strategies are powerful because the isotope label is incorporated into the biomolecules as they are being synthesized by the cell's own machinery, resulting in a labeled proteome or metabolome that closely reflects the physiological state of the cells.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used and robust method for quantitative proteomics.[4] The core principle of SILAC involves growing two or more populations of cells in media that are identical in composition, except that one contains the natural ("light") form of a specific essential amino acid (e.g., L-lysine and L-arginine), while the other contains the heavy stable isotope-labeled version of that same amino acid (e.g., ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine).[5]
After a sufficient number of cell divisions (typically 5-6), the heavy amino acids are almost completely incorporated into the entire proteome of the "heavy" cell population, with labeling efficiencies often exceeding 97-99%.[4][6] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined, and the proteins are extracted and digested, typically with trypsin. The resulting peptide mixtures are then analyzed by liquid chromatography-mass spectrometry (LC-MS).
Because the "light" and "heavy" peptides are chemically identical, they co-elute from the liquid chromatography column. However, they are easily distinguished by the mass spectrometer due to the mass difference imparted by the stable isotopes. The ratio of the peak intensities of the heavy and light peptide pairs provides an accurate measure of the relative abundance of the corresponding protein in the two cell populations.[1]
Metabolic Labeling for Metabolomics
Similar to SILAC for proteomics, stable isotopes can be used to trace the metabolic fate of small molecules. In this approach, a labeled substrate, most commonly a ¹³C-labeled glucose or glutamine, is introduced into the cell culture medium. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using LC-MS or gas chromatography-mass spectrometry (GC-MS), researchers can elucidate metabolic pathways and quantify metabolic fluxes.
Quantitative Data Presentation
A key advantage of stable isotope labeling techniques is the generation of precise quantitative data. The choice of labeling method can impact the depth and precision of this data.
Comparison of Common Quantitative Proteomics Techniques
The following table summarizes and compares the key features of SILAC, iTRAQ, and TMT.
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) & TMT (Tandem Mass Tags) |
| Labeling Principle | Metabolic (in vivo) | Chemical (in vitro) |
| Multiplexing | Typically 2-3 plex, can be extended | iTRAQ: 4-plex, 8-plex; TMT: up to 16-plex |
| Accuracy & Precision | High accuracy and precision due to early-stage sample mixing[2] | Good accuracy, but can be affected by ratio compression[7] |
| Proteome Coverage | High, labels all newly synthesized proteins | High, labels all peptides with primary amines |
| Advantages | - High physiological relevance[8]- Minimizes sample handling errors[3]- No chemical modifications that could affect peptide properties[8] | - High multiplexing capability[8]- Applicable to a wide range of sample types (cells, tissues, fluids) |
| Disadvantages | - Limited to cells that can be cultured and divide- Can be expensive due to the cost of labeled media- Arginine-to-proline conversion can occur in some cell lines | - Potential for ratio distortion due to co-isolation of precursor ions[9]- Labeling reaction adds an extra step to the workflow- Higher cost of reagents for high-plex experiments |
| Typical Coefficient of Variation (CV) | Generally lower due to reduced sample handling variability | Can be higher, influenced by workflow steps post-labeling |
Common Stable Isotopes in Cell Culture
The selection of the appropriate stable isotope is critical for the success of a labeling experiment. The table below lists some of the commonly used stable isotopes.
| Isotope | Natural Abundance (%) | Common Labeled Molecules | Typical Mass Shift (Da) | Applications |
| ¹³C | 1.1 | L-Arginine, L-Lysine, Glucose | +6 to +10 per amino acid | Proteomics (SILAC), Metabolomics (Metabolic Flux Analysis) |
| ¹⁵N | 0.37 | L-Arginine, L-Lysine, Ammonium Chloride | +2 to +4 per amino acid | Proteomics (SILAC), Metabolomics |
| ²H (D) | 0.015 | Deuterated amino acids | Variable | Proteomics, Metabolomics (less common in LC-MS due to potential chromatographic shifts)[5] |
Experimental Protocols
This section provides detailed methodologies for two common stable isotope labeling experiments.
Detailed Protocol for a SILAC Experiment
This protocol outlines the key steps for a standard 2-plex SILAC experiment for quantitative proteomics.
1. Cell Culture and Labeling (Adaptation Phase)
-
Media Preparation: Prepare "light" and "heavy" SILAC media. Both media should be based on a formulation lacking L-lysine and L-arginine. The "light" medium is supplemented with normal L-lysine and L-arginine, while the "heavy" medium is supplemented with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine). Both media should be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.
-
Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.
-
Passaging: Passage the cells for at least five to six cell divisions to ensure near-complete incorporation (>97%) of the labeled amino acids into the proteome of the "heavy" cell population.[6]
-
Labeling Efficiency Check (Optional but Recommended): After the adaptation phase, a small aliquot of the "heavy" labeled cells can be harvested, and the proteome analyzed by mass spectrometry to confirm the labeling efficiency.
2. Experimental Treatment
-
Once complete labeling is achieved, the two cell populations can be subjected to the desired experimental conditions (e.g., one population is treated with a drug while the other serves as a vehicle control).
3. Cell Lysis and Protein Extraction
-
Harvest the "light" and "heavy" cell populations separately.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Mixing and Protein Digestion
-
Combine equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio).
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (B142953) (DTT) and then alkylate the resulting free thiols with an alkylating agent such as iodoacetamide (B48618) (IAA).
-
Proteolytic Digestion: Digest the protein mixture into peptides using a protease, most commonly trypsin.
5. Peptide Cleanup and Mass Spectrometry Analysis
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
Analyze the cleaned peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis
-
The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
The software identifies peptides and quantifies the intensity ratios of the "heavy" and "light" peptide pairs.
-
Protein abundance ratios are then calculated based on the ratios of their constituent peptides.
Protocol for ¹³C-Glucose Labeling for Metabolomics
This protocol provides a general framework for a ¹³C-glucose labeling experiment in adherent mammalian cells for analysis by LC-MS.
1. Cell Culture and Labeling
-
Media Preparation: Prepare a glucose-free culture medium. Supplement this medium with dialyzed fetal bovine serum (dFBS). Add the ¹³C-labeled glucose tracer (e.g., [U-¹³C₆]-glucose) to the desired final concentration.
-
Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to the desired confluency.
-
Labeling: Replace the standard culture medium with the pre-warmed ¹³C-glucose labeling medium. Incubate the cells for a sufficient period to allow for the incorporation of the ¹³C label into the metabolites of interest. The optimal labeling time will vary depending on the metabolic pathway being studied.
2. Metabolite Quenching and Extraction
-
Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and immediately wash the cells with ice-cold PBS. Then, add a pre-chilled quenching solution, such as 80% methanol (B129727), to the cells and incubate at -80°C for at least 15 minutes.
-
Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Centrifugation: Centrifuge the suspension at high speed at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites.
3. Sample Preparation for LC-MS
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
4. LC-MS Analysis
-
Analyze the reconstituted samples using an LC-MS system equipped with a high-resolution mass spectrometer. A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites.
5. Data Analysis
-
Process the raw LC-MS data to identify and quantify the different mass isotopologues of the metabolites of interest.
-
The resulting mass isotopomer distributions can be used to determine the relative contribution of the labeled substrate to different metabolic pathways and to calculate metabolic fluxes.
Mandatory Visualizations
Signaling Pathway Diagrams
Stable isotope labeling is a powerful tool for elucidating the dynamics of cellular signaling pathways by quantifying changes in protein expression and post-translational modifications.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Its dysregulation is frequently implicated in cancer.
References
- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 2. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 8. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. americanlaboratory.com [americanlaboratory.com]
The Principles and Application of 15N Isotopes in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for utilizing the stable isotope ¹⁵N in mass spectrometry-based quantitative proteomics. The application of ¹⁵N labeling has become a cornerstone in biomedical research and drug development, offering precise and robust quantification of protein expression and metabolic flux. By leveraging the mass difference between the natural abundance ¹⁴N and the heavy ¹⁵N isotope, researchers can gain deep insights into cellular processes, identify drug targets, and elucidate mechanisms of action.
Core Principles of ¹⁵N Isotope Labeling
Stable Isotope Labeling with ¹⁵N is a powerful technique for accurate relative and absolute quantification of proteins and metabolites. The fundamental principle lies in the incorporation of the heavy, non-radioactive isotope of nitrogen, ¹⁵N, into biomolecules.[1] Unlike its lighter, more abundant counterpart, ¹⁴N, the ¹⁵N isotope contains an additional neutron, resulting in a predictable mass shift that can be readily detected by a mass spectrometer.[1]
The most common approach is metabolic labeling , where cells or organisms are cultured in a medium containing a ¹⁵N-enriched nitrogen source (e.g., ¹⁵NH₄Cl or ¹⁵N-labeled amino acids).[2] Over several cell divisions, the ¹⁵N isotope is incorporated into all newly synthesized nitrogen-containing biomolecules, including amino acids, proteins, and nucleotides.[2] This "heavy" labeled proteome can then be compared to a "light" proteome from cells grown in a standard ¹⁴N medium.
A key advantage of metabolic labeling is the ability to mix the "light" and "heavy" samples at an early stage of the experimental workflow, often immediately after cell harvesting.[3] This co-processing minimizes quantitative errors arising from sample handling, protein extraction, digestion, and mass spectrometric analysis, leading to highly accurate and reproducible quantification.[3]
Experimental Workflows and Protocols
The successful implementation of ¹⁵N labeling experiments relies on meticulous adherence to established protocols. The general workflow encompasses metabolic labeling, sample preparation, and mass spectrometry analysis.
Detailed Experimental Protocol: Metabolic Labeling of Mammalian Cells
This protocol outlines the steps for ¹⁵N metabolic labeling of mammalian cells in culture, a common application in drug discovery research.
Materials:
-
Mammalian cell line of interest
-
"Light" culture medium (containing standard ¹⁴N amino acids)
-
"Heavy" culture medium (containing ¹⁵N-labeled amino acids, e.g., ¹⁵N-Arginine and ¹⁵N-Lysine for SILAC)
-
Fetal Bovine Serum (dialyzed to remove native amino acids)
-
Standard cell culture reagents and equipment
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 desalting columns
Procedure:
-
Cell Culture and Labeling:
-
Culture two populations of cells. One population is grown in the "light" medium, serving as the control.
-
The second population is grown in the "heavy" medium.
-
Ensure a sufficient number of cell divisions (typically 5-6) to achieve near-complete incorporation of the ¹⁵N-labeled amino acids (>95%).[2]
-
-
Cell Harvest and Lysis:
-
Harvest both "light" and "heavy" cell populations.
-
Perform a cell count and mix equal numbers of cells from both populations.
-
Lyse the mixed cell pellet using an appropriate lysis buffer.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Quantify the protein concentration of the cell lysate.
-
Reduce disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating at 56°C for 30-60 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 15-20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the protein sample to reduce the concentration of denaturants (e.g., urea (B33335) or SDS).
-
Digest the proteins into peptides by adding trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubating overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 column to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
Elute the purified peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent for liquid chromatography.
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Analysis and Interpretation
The analysis of data from ¹⁵N labeling experiments requires specialized software and a systematic approach to ensure accurate protein identification and quantification.
Key Data Analysis Steps:
-
Peptide Identification: The acquired MS/MS spectra are searched against a protein sequence database to identify the corresponding peptide sequences for both the ¹⁴N and ¹⁵N labeled peptides.[2]
-
Quantification: Specialized software is used to extract the ion chromatograms for the "light" and "heavy" isotopic envelopes of each identified peptide pair. The area under the curve for each peak is integrated to determine the relative abundance.
-
Ratio Calculation: The ratio of the "heavy" to "light" peak areas is calculated for each peptide.
-
Normalization: The peptide ratios are normalized to account for any slight variations in the initial mixing of the "light" and "heavy" samples.
-
Protein Quantification: The ratios of all peptides belonging to a specific protein are combined, and typically the median ratio is used to represent the relative abundance of that protein.
-
Statistical Analysis: Appropriate statistical tests are applied to identify proteins that show significant changes in abundance between the control and experimental conditions.
Quantitative Data Summary
The efficiency of ¹⁵N incorporation is a critical parameter that can influence the accuracy of quantification. It is essential to determine the labeling efficiency for each experiment.
| Organism/Cell Type | Labeling Method | ¹⁵N Source | Labeling Efficiency (%) | Reference |
| E. coli | Metabolic Labeling | ¹⁵NH₄Cl | >95 | [4] |
| Arabidopsis thaliana | Metabolic Labeling | ¹⁵N-labeled salts | 93-99 | [5] |
| Rat (in vivo) | Metabolic Labeling | ¹⁵N-enriched diet | ~94 (in all tissues) | [6] |
| Mouse (in vivo) | SILAC | ¹⁵N-labeled diet | >95 | [7] |
| Mammalian Cells | SILAC | ¹⁵N-Arginine & ¹⁵N-Lysine | >95 | [8] |
Application in Drug Development: Tracing Nitrogen Metabolism and Signaling Pathways
¹⁵N isotope tracing is a powerful tool for elucidating metabolic pathways and their dysregulation in disease, providing valuable insights for drug development.[9] By tracing the flow of ¹⁵N from labeled precursors into various metabolites, researchers can map the activity of metabolic networks and identify potential therapeutic targets.
A prime example is the investigation of the mTOR (mechanistic Target of Rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and metabolism that is frequently dysregulated in cancer and other diseases.[8] The mTOR pathway is highly sensitive to nutrient availability, including amino acids.
By using ¹⁵N-labeled amino acids, researchers can trace their uptake and utilization in cellular processes regulated by mTOR. For instance, in cancer cells with hyperactive mTOR signaling, an increased flux of ¹⁵N from labeled glutamine into the synthesis of other amino acids and nucleotides can be observed. This provides a quantitative measure of the metabolic reprogramming driven by the oncogenic pathway.
This information is invaluable for drug development:
-
Target Validation: Confirming that a specific metabolic enzyme or pathway is upregulated in a disease state and is a viable drug target.
-
Mechanism of Action Studies: Determining how a drug candidate impacts specific metabolic fluxes and signaling pathways.
-
Pharmacodynamic Biomarker Development: Identifying metabolic changes that can be used to monitor drug efficacy in preclinical and clinical studies.
Conclusion
The use of ¹⁵N isotopes in mass spectrometry offers a robust and versatile platform for quantitative proteomics and metabolomics. Its ability to provide accurate and reproducible quantification makes it an indispensable tool for researchers, scientists, and drug development professionals. From elucidating fundamental biological processes to identifying novel therapeutic targets and understanding drug mechanisms, ¹⁵N labeling continues to drive innovation and advance our understanding of complex biological systems. By carefully designing experiments, adhering to detailed protocols, and employing sophisticated data analysis workflows, researchers can harness the power of ¹⁵N isotopes to make significant contributions to the fields of medicine and drug discovery.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 3. jianhaidulab.com [jianhaidulab.com]
- 4. Simultaneous tracing of carbon and nitrogen isotopes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTor is a signaling hub in cell survival: a mass-spectrometry-based proteomics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Tracing Nitrogen Metabolism in Mouse Tissues with Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Interactome: A Technical Guide to Discovering Protein-Protein Interactions with Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
In the intricate cellular landscape, proteins rarely act in isolation. Their interactions form a complex network that governs virtually all biological processes. Understanding these protein-protein interactions (PPIs) is paramount for deciphering cellular function in both health and disease, and for the development of targeted therapeutics. This in-depth technical guide explores the core principles and methodologies of isotopic labeling coupled with mass spectrometry, a powerful approach for the quantitative analysis of PPIs.
Introduction: The Power of Quantitative Proteomics in PPI Studies
The central challenge in studying PPIs is distinguishing genuine interactors from non-specific background proteins. Isotopic labeling techniques address this by enabling the precise relative quantification of proteins between different experimental conditions. By introducing stable, non-radioactive isotopes into proteins, researchers can create "heavy" and "light" versions of the proteome. When a "heavy" labeled sample (e.g., with a stimulus) is mixed with a "light" labeled control sample (e.g., without a stimulus), the ratio of heavy to light peptides for a given protein in the mass spectrometer directly reflects its change in abundance or interaction status.[1][2][3] This approach minimizes experimental variability and enhances quantitative accuracy.[2]
The primary isotopic labeling strategies for quantitative proteomics can be broadly categorized into metabolic labeling, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and chemical labeling, which includes isobaric tags like iTRAQ (isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags).[3]
Metabolic Labeling: Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
SILAC is a highly accurate metabolic labeling technique where cells are cultured in media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids (typically arginine and lysine).[3][4] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[2][4] This allows for the direct comparison of protein abundance when the "heavy" and "light" cell populations are subjected to different conditions, combined, and analyzed in a single mass spectrometry run.[3]
SILAC Experimental Workflow for PPI Analysis
A common application of SILAC in PPI studies involves immunoprecipitation (IP) of a protein of interest. The workflow typically involves labeling two cell populations, one with light and one with heavy amino acids. One population is used for the IP of the target protein, while the other serves as a control (e.g., IP with a non-specific antibody). By comparing the abundance of co-precipitated proteins between the two samples, specific interaction partners can be identified.[4]
Detailed Experimental Protocol: SILAC-based Immunoprecipitation
1. SILAC Labeling: a. Culture two populations of mammalian cells in parallel. For the "light" population, use standard DMEM medium. For the "heavy" population, use DMEM lacking L-arginine and L-lysine, supplemented with stable isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆, ¹⁵N₂).[5] b. Passage the cells for at least five generations to ensure near-complete incorporation of the labeled amino acids.[5][6]
2. Experimental Treatment: a. Apply the desired stimulus (e.g., drug treatment, ligand stimulation) to one cell population while maintaining the other as a control.
3. Cell Lysis: a. Harvest and wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7] c. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
4. Immunoprecipitation (IP): a. Incubate the lysates with an antibody specific to the protein of interest or a control antibody (e.g., IgG) overnight at 4°C. b. Add protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes. c. Wash the beads extensively with lysis buffer to remove non-specific binders.
5. Sample Preparation for Mass Spectrometry: a. Combine the "light" and "heavy" immunoprecipitated samples in a 1:1 ratio.[1] b. Elute the protein complexes from the beads. c. Separate the proteins by SDS-PAGE, in-gel digest the proteins with trypsin, or perform an in-solution digest.[5]
6. LC-MS/MS Analysis: a. Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis: a. Use software such as MaxQuant or Proteome Discoverer to identify peptides and quantify the heavy-to-light ratios.[6] Proteins with a significantly altered ratio are considered potential interaction partners.
Chemical Labeling: iTRAQ and TMT
iTRAQ and TMT are isobaric labeling techniques that chemically tag peptides in vitro at the N-terminus and lysine (B10760008) residues.[3][8] The tags consist of a reporter group, a balancer group, and a peptide-reactive group.[8] While all tagged peptides are isobaric (have the same mass) and co-elute in the first dimension of mass spectrometry (MS1), they fragment during the second dimension (MS/MS) to release reporter ions of different masses.[8][9] The intensity of these reporter ions allows for the relative quantification of the same peptide from different samples, enabling multiplexed analysis of up to 18 samples simultaneously with TMTpro™.[1][10]
iTRAQ/TMT Experimental Workflow for PPI Analysis
The general workflow for iTRAQ/TMT-based PPI analysis involves protein extraction, digestion, labeling of peptides from different samples with distinct isobaric tags, mixing of the labeled samples, and subsequent LC-MS/MS analysis.
Detailed Experimental Protocol: TMT-based Protein Interaction Analysis
1. Protein Extraction and Digestion: a. Extract proteins from different cell or tissue samples using a suitable lysis buffer. b. Quantify the protein concentration in each sample. c. Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide. d. Digest the proteins into peptides using an enzyme such as trypsin.
2. TMT Labeling: a. Resuspend the dried peptide samples in a labeling buffer (e.g., 100 mM TEAB). b. Add the appropriate TMT reagent to each peptide sample, ensuring a different tag is used for each condition.[1] c. Incubate to allow the labeling reaction to complete.
3. Sample Pooling and Cleanup: a. Combine all TMT-labeled samples into a single tube in a 1:1:...:1 ratio.[1] b. Desalt the pooled peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove excess TMT reagent and other contaminants.
4. Fractionation (Optional but Recommended): a. To reduce sample complexity and increase proteome coverage, fractionate the pooled peptide sample using techniques like high-pH reversed-phase liquid chromatography.
5. LC-MS/MS Analysis: a. Analyze each fraction by LC-MS/MS. The mass spectrometer should be programmed to perform fragmentation of the precursor ions to generate both peptide sequence information and the TMT reporter ions for quantification.
6. Data Analysis: a. Use specialized software to process the raw mass spectrometry data. The software will identify the peptides and quantify the intensity of the reporter ions for each peptide across all samples. b. Perform statistical analysis to identify proteins with significant changes in abundance between the different conditions.
Data Presentation: Comparison of Isotopic Labeling Techniques
| Feature | SILAC | iTRAQ | TMT |
| Labeling Strategy | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) |
| Multiplexing Capacity | Typically 2-3 plex | 4-plex, 8-plex | Up to 18-plex |
| Applicable Samples | Proliferating cells in culture | Any protein sample | Any protein sample |
| Quantitative Accuracy | Very high | High | High |
| Cost | Reagents are relatively inexpensive, but cell culture can be costly.[2] | Reagents are expensive.[2] | Reagents are expensive.[2] |
| Advantages | High accuracy, low experimental variability. | High multiplexing, applicable to a wide range of samples. | Highest multiplexing capacity, high throughput. |
| Disadvantages | Limited to metabolically active cells, time-consuming. | Potential for ratio compression, more complex data analysis. | Potential for ratio compression, more complex data analysis. |
Application: Elucidating Signaling Pathways
Isotopic labeling-based quantitative proteomics is a powerful tool for mapping signaling pathways. By comparing the proteome or specific post-translationally modified sub-proteomes (e.g., phosphoproteome) of cells in a basal state versus a stimulated state, researchers can identify proteins that are regulated by the signaling event.
For instance, in the MAPK signaling pathway depicted above, SILAC or TMT could be used to quantify changes in the phosphorylation status of proteins like MEK and ERK upon ligand binding to the receptor. This provides a dynamic view of the signaling cascade and can reveal novel components and regulatory mechanisms.
Conclusion
Isotopic labeling techniques, particularly SILAC, iTRAQ, and TMT, have revolutionized the study of protein-protein interactions.[3] By providing accurate and robust quantitative data, these methods enable researchers to confidently identify true interaction partners and map dynamic interaction networks. While SILAC is considered a gold standard for cell culture-based studies due to its high accuracy, the high-throughput capabilities of iTRAQ and TMT make them invaluable for a broader range of sample types and experimental designs.[3] The choice of the optimal strategy depends on the specific research question, the nature of the samples, and the available resources. As mass spectrometry technology continues to advance, these powerful techniques will undoubtedly continue to provide deeper insights into the complex world of protein interactions, paving the way for new discoveries in biology and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Analysis of Protein-Protein Interactions Using SILAC and MS | MtoZ Biolabs [mtoz-biolabs.com]
- 5. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iTRAQ and TMT | Proteomics [medicine.yale.edu]
- 9. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]
Unraveling Cellular Choreography: A Technical Guide to Exploring Metabolic Pathways with 15N Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the powerful methodology of utilizing Nitrogen-15 (¹⁵N) labeled compounds to trace and quantify the flux through intricate metabolic pathways. By replacing the naturally abundant ¹⁴N with its heavier, stable isotope, ¹⁵N, researchers can meticulously track the journey of nitrogen atoms through various biochemical transformations. This non-radioactive approach, coupled with sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers unparalleled insights into the dynamic nature of cellular metabolism, providing a crucial lens for understanding disease and developing novel therapeutics.
Core Principles of ¹⁵N Metabolic Tracing
Stable isotope tracing with ¹⁵N-labeled compounds is a robust technique for mapping the flow of nitrogen within a biological system.[1] The fundamental concept involves introducing a ¹⁵N-enriched substrate into a cellular or organismal model and monitoring its incorporation into downstream metabolites.[2] This allows for the elucidation of pathway activity and the quantification of metabolic fluxes, which are the rates of metabolic reactions.[3][4] Unlike static measurements of metabolite concentrations, metabolic flux analysis provides a dynamic view of cellular processes.[5]
The choice of the ¹⁵N-labeled tracer is critical and depends on the specific metabolic pathway under investigation.[6] Commonly used tracers include ¹⁵N-labeled amino acids such as glutamine, glycine (B1666218), and aspartate, which are central to numerous biosynthetic and energy-producing pathways.[7][8][9] For instance, ¹⁵N-glutamine is widely used to study amino acid metabolism, nucleotide synthesis, and the urea (B33335) cycle.[6][7][10]
Experimental Workflow
A typical experimental workflow for a ¹⁵N metabolic tracing study involves several key stages, from initial cell culture and labeling to sophisticated data analysis.
Caption: General experimental workflow for ¹⁵N metabolic tracing studies.
Detailed Experimental Protocols
Protocol 1: ¹⁵N Labeling of Adherent Cancer Cells for Mass Spectrometry Analysis
This protocol describes the general procedure for labeling adherent cancer cells with a ¹⁵N-labeled amino acid, followed by sample preparation for LC-MS/MS analysis.[11][12]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
¹⁵N-labeling medium (e.g., DMEM with the ¹⁵N-labeled amino acid of interest and 10% dialyzed FBS)
-
Phosphate-buffered saline (PBS)
-
Cold 80% methanol (B129727) (-80°C)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling.
-
Cell Culture: Culture cells in standard complete medium for 24-48 hours to allow for attachment and growth.
-
Isotope Labeling:
-
Aspirate the standard medium and wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹⁵N-labeling medium to each well.
-
Incubate the cells for a defined period (a time-course experiment, e.g., 0, 1, 4, 8, 24 hours, is recommended to determine isotopic steady-state).[11]
-
-
Metabolic Quenching:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.[12]
-
-
Metabolite Extraction:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS/MS analysis.[11]
-
Protocol 2: Sample Analysis by LC-MS/MS
This protocol provides a general framework for the analysis of ¹⁵N-labeled metabolites by liquid chromatography-tandem mass spectrometry.[11][12]
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Q-Exactive)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Chromatographic Separation: Separate the metabolites using an appropriate LC column (e.g., a reversed-phase C18 column for amino acids and nucleotides). A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is commonly employed.[12]
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in a mode that allows for the detection of both unlabeled (M+0) and ¹⁵N-labeled (M+n) isotopologues.
-
Acquire data in full scan mode to detect all ions within a specified mass range.
-
Use targeted approaches like Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for accurate quantification of specific metabolites of interest.[12]
-
Data Presentation: Quantitative Insights into Metabolic Flux
The primary output of a ¹⁵N tracing experiment is the mass isotopomer distribution (MID) of metabolites, which represents the fractional abundance of each isotopologue. This data is then used to calculate metabolic fluxes. Below are examples of how quantitative data from such studies can be presented.
Table 1: Fractional Enrichment of Glutamine-Derived Metabolites
This table shows the fractional ¹⁵N enrichment in key metabolites in cancer cells cultured with [amide-¹⁵N]glutamine. The data indicates the contribution of glutamine's amide nitrogen to the synthesis of other amino acids and nucleotides.
| Metabolite | Fractional ¹⁵N Enrichment (%) - Control | Fractional ¹⁵N Enrichment (%) - Treatment X |
| Glutamate | 85 ± 5 | 60 ± 7 |
| Aspartate | 40 ± 4 | 25 ± 5 |
| Alanine | 35 ± 3 | 20 ± 4 |
| Proline | 30 ± 4 | 15 ± 3 |
| IMP (M+1) | 15 ± 2 | 5 ± 1 |
Data are representative and synthesized from typical ¹⁵N tracing experiments.
Table 2: Relative Flux through Purine (B94841) Synthesis Pathways
This table illustrates the relative contribution of the de novo and salvage pathways to the synthesis of guanine (B1146940) nucleotides, as determined by tracing with ¹⁵N-labeled glycine (for de novo) and ¹⁵N-labeled guanine (for salvage).[4]
| Cell Line | Relative Flux through de novo Synthesis (%) | Relative Flux through Salvage Pathway (%) |
| Wild-Type | 30 ± 5 | 70 ± 5 |
| Mutant (impaired salvage) | 85 ± 8 | 15 ± 8 |
Data are representative and synthesized from published findings on purine metabolism.[4]
Visualization of Key Metabolic Pathways
Visualizing the metabolic pathways under investigation is crucial for interpreting the data from ¹⁵N tracing experiments. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways commonly studied with ¹⁵N-labeled compounds.
Glutamine Metabolism
Glutamine is a central hub in nitrogen metabolism, donating its nitrogen to a variety of biosynthetic pathways.[2]
Caption: Key metabolic fates of ¹⁵N-Glutamine in cancer cells.
Urea Cycle
The urea cycle is the primary pathway for the disposal of excess nitrogen in mammals. ¹⁵N-labeled ammonia (B1221849) or amino acids can be used to trace the flux through this cycle.[3]
Caption: Tracing nitrogen flow through the Urea Cycle using ¹⁵N.
De Novo Purine Synthesis
De novo purine synthesis constructs purine rings from simpler precursors, including several nitrogen-donating amino acids.[4]
Caption: Incorporation of nitrogen from ¹⁵N-amino acids in de novo purine synthesis.
Conclusion
The use of ¹⁵N-labeled compounds provides a powerful and versatile approach to dissect the complexities of metabolic pathways.[4] This technical guide has outlined the core principles, provided detailed experimental protocols, and illustrated how to present and visualize the resulting data. By enabling the precise quantification of metabolic fluxes, ¹⁵N tracing offers invaluable insights for researchers, scientists, and drug development professionals seeking to understand and manipulate cellular metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 3. Real-time study of the urea cycle using 15N n.m.r. in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A shift in glutamine nitrogen metabolism contributes to the malignant progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuronal glutamine utilization: pathways of nitrogen transfer studied with [15N]glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and treatment monitoring of ureagenesis disorders using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Protocol for 15N Metabolic Labeling of Proteins in E. coli
Application Note
The production of proteins uniformly labeled with the stable isotope ¹⁵N is a cornerstone technique for a multitude of modern biophysical and proteomic studies, most notably for protein structure determination by Nuclear Magnetic Resonance (NMR) spectroscopy and for quantitative mass spectrometry-based proteomics. This protocol provides a detailed method for expressing ¹⁵N-labeled proteins in Escherichia coli by utilizing a minimal medium with ¹⁵NH₄Cl as the sole nitrogen source.
E. coli is a robust and widely used expression system that can efficiently incorporate isotopes from the growth medium into its macromolecules. By growing E. coli in a defined minimal medium where the standard ammonium (B1175870) chloride (¹⁴NH₄Cl) is replaced with its isotopic counterpart (¹⁵NH₄Cl), the cellular machinery for amino acid biosynthesis will utilize ¹⁵N, leading to the production of proteins with nearly complete isotopic enrichment. This enables the differentiation of the target protein from unlabeled contaminants and allows for the application of powerful analytical techniques that are dependent on the specific properties of the ¹⁵N nucleus.
This application note is intended for researchers, scientists, and drug development professionals who require high yields of isotopically labeled proteins for their studies. The following sections provide a comprehensive protocol, from media preparation to cell lysis, along with key quantitative parameters and visual workflows to ensure successful and reproducible ¹⁵N metabolic labeling.
Data Presentation
For successful protein expression and labeling, it is crucial to monitor and control several quantitative parameters throughout the experiment. The following tables summarize the key recipes and typical experimental values.
Table 1: M9 Minimal Medium Composition (per 1 Liter)
| Component | Stock Solution | Volume to Add | Final Concentration |
| 5x M9 Salts | 1 L (minus NH₄Cl) | 200 mL | 1x |
| ¹⁵NH₄Cl | 10 g/100 mL | 10 mL | 1 g/L |
| Glucose | 20% (w/v) | 20 mL | 0.4% (w/v) |
| MgSO₄ | 1 M | 2 mL | 2 mM |
| CaCl₂ | 1 M | 100 µL | 0.1 mM |
| Trace Elements | 1000x | 1 mL | 1x |
| Antibiotic(s) | Varies | Varies | Appropriate concentration |
| Sterile H₂O | - | Up to 1 L | - |
Table 2: 5x M9 Salts (minus NH₄Cl) Recipe (per 1 Liter)
| Component | Amount |
| Na₂HPO₄·7H₂O | 64 g |
| KH₂PO₄ | 15 g |
| NaCl | 2.5 g |
| H₂O | to 1 L |
Table 3: 1000x Trace Elements Solution Recipe (per 1 Liter)
| Component | Amount |
| EDTA | 5 g |
| FeCl₃·6H₂O | 0.83 g |
| ZnCl₂ | 84 mg |
| CuCl₂·2H₂O | 13 mg |
| CoCl₂·6H₂O | 10 mg |
| H₃BO₃ | 10 mg |
| MnCl₂·6H₂O | 1.6 mg |
Note: Dissolve EDTA in 800 mL of water and adjust the pH to 7.5 before adding the other components. Adjust the final volume to 1 L and sterilize by filtration.[1]
Table 4: Key Experimental Parameters
| Parameter | Typical Value |
| Pre-culture Volume | 5 mL |
| Main Culture Volume | 1 L |
| Inoculum Ratio (Pre-culture to Main Culture) | 1:100 |
| Growth Temperature | 37°C |
| Shaking Speed | 250-280 rpm |
| OD₆₀₀ for Induction | 0.6 - 0.8 |
| IPTG Final Concentration | 0.1 - 1.0 mM |
| Induction Temperature | 20°C or 37°C |
| Induction Duration | 3-18 hours |
| Centrifugation Speed for Harvest | 6,000 x g |
| Centrifugation Time for Harvest | 15 minutes |
| Centrifugation Temperature for Harvest | 4°C |
Experimental Protocols
This section provides a step-by-step methodology for the ¹⁵N metabolic labeling of proteins in E. coli.
Preparation of Media and Stock Solutions
-
Prepare 5x M9 Salts (minus NH₄Cl): Dissolve the components listed in Table 2 in deionized water and autoclave to sterilize.
-
Prepare Stock Solutions: Prepare concentrated stock solutions of ¹⁵NH₄Cl, glucose, MgSO₄, CaCl₂, and trace elements as detailed in Table 1. Sterilize the glucose, MgSO₄, and CaCl₂ solutions by filtration (0.22 µm filter) or autoclaving. The ¹⁵NH₄Cl and trace elements solutions should be filter-sterilized.[1][2][3]
-
Prepare M9 Minimal Medium: In a sterile flask, aseptically combine the components as listed in Table 1. Add the appropriate antibiotic(s) to the final medium.[2][3]
Transformation and Pre-culture
-
Transformation: Transform the E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest. Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.[4]
-
Inoculate Pre-culture: Pick a single colony from the fresh plate and inoculate a 5 mL starter culture of rich medium (e.g., LB) containing the appropriate antibiotic. Grow this culture overnight at 37°C with vigorous shaking.[5]
-
Adaptation to Minimal Medium (Optional but Recommended): To help the cells adapt to the minimal medium, inoculate 1 mL of the overnight LB culture into 100 mL of M9 minimal medium (containing standard ¹⁴NH₄Cl). Grow this culture until it reaches an OD₆₀₀ of 0.6-0.8.[5]
Main Culture Growth and Induction
-
Inoculation: Inoculate the 1 L of prepared ¹⁵N-M9 minimal medium with the pre-culture (either directly from the LB overnight culture or the adapted minimal medium culture) at a 1:100 dilution.[2][3]
-
Growth: Incubate the main culture at 37°C with shaking at 250-280 rpm. Monitor the cell growth by measuring the optical density at 600 nm (OD₆₀₀).[6]
-
Induction: When the OD₆₀₀ of the culture reaches the mid-log phase (typically 0.6-0.8), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[1][6][7]
-
Post-induction Growth: Continue to incubate the culture after induction. The optimal temperature and duration for this step are protein-dependent. For many proteins, reducing the temperature to 20°C and incubating overnight (12-18 hours) can improve protein solubility. Alternatively, induction can be carried out at 37°C for 3-4 hours.[4]
Cell Harvesting and Lysis
-
Harvesting: After the induction period, harvest the E. coli cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[5] Discard the supernatant. The cell pellet can be stored at -20°C or -80°C for later use or processed immediately.[1][6]
-
Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer. The volume of the lysis buffer will depend on the size of the cell pellet.
-
Lyse the cells using a method such as sonication. Keep the sample on ice throughout the sonication process to prevent overheating and protein degradation.[8] Sonicate in pulses (e.g., 30 seconds on, 30-60 seconds off) for a total "on" time of 3-10 minutes.[8]
-
The efficiency of lysis can be monitored by observing a decrease in the turbidity of the cell suspension or by microscopy.[8]
-
After lysis, centrifuge the lysate at high speed (e.g., 16,000 x g for 20-30 minutes at 4°C) to pellet the cell debris.
-
The supernatant containing the soluble ¹⁵N-labeled protein is now ready for purification.
-
Visualizations
The following diagrams illustrate the key workflows in the ¹⁵N metabolic labeling protocol.
Caption: Experimental workflow for ¹⁵N metabolic labeling of proteins in E. coli.
Caption: Key components and their relationships in ¹⁵N protein labeling.
References
- 1. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 2. benchchem.com [benchchem.com]
- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 4. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 5. benchchem.com [benchchem.com]
- 6. antibodies.cancer.gov [antibodies.cancer.gov]
- 7. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: L-Histidine-15N Incorporation into Recombinant Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into recombinant proteins is a powerful technique for elucidating protein structure, dynamics, and function. Labeling with ¹⁵N, particularly at specific amino acid residues like L-Histidine, offers a nuanced view into active sites, metal-binding domains, and protein-protein interaction interfaces. Histidine's unique imidazole (B134444) side chain plays a critical role in many biological processes, including enzymatic catalysis, proton transfer, and metal coordination. Consequently, ¹⁵N-Histidine labeling is an invaluable tool for researchers in structural biology, enzymology, and drug development.
These application notes provide a comprehensive overview of the methods and considerations for incorporating L-Histidine-¹⁵N into recombinant proteins, with a focus on expression in Escherichia coli and mammalian cell systems. Detailed protocols, data presentation, and visualizations are included to guide researchers in applying this technique to their specific proteins of interest.
Applications of L-Histidine-¹⁵N Labeling
The incorporation of ¹⁵N-labeled L-Histidine into recombinant proteins opens the door to a variety of advanced analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary application for ¹⁵N-labeled proteins. By introducing a ¹⁵N nucleus, researchers can perform a suite of heteronuclear NMR experiments (e.g., ¹H-¹⁵N HSQC) to probe the local environment of each histidine residue. This allows for the determination of:
-
Tautomeric and Protonation States: The chemical shifts of the imidazole nitrogen atoms are sensitive to their protonation state, providing insights into the local pH and the role of histidine in pH-dependent processes.[1]
-
Ligand and Metal Binding: Changes in the chemical shifts of histidine residues upon the addition of a ligand or metal ion can identify binding sites and characterize the interaction.[1][2]
-
Protein Dynamics: NMR relaxation experiments on ¹⁵N-labeled histidines can reveal information about the flexibility and motion of the imidazole side chain, which is often crucial for function.[2]
-
Structural Analysis: The unique chemical shifts of histidine side-chain nitrogens can serve as valuable constraints in protein structure determination.[3][4]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the incorporation of ¹⁵N-Histidine and to quantify the efficiency of labeling. The mass shift of 1 Da for each incorporated ¹⁵N atom allows for the clear differentiation between labeled and unlabeled peptides.[5][6] This is particularly useful for:
-
Quantitative Proteomics: Isotope dilution mass spectrometry, using a ¹⁵N-labeled protein as an internal standard, enables highly accurate quantification of protein expression levels.[7]
-
Metabolic Labeling Studies: Tracking the incorporation of ¹⁵N from labeled precursors can provide insights into metabolic pathways and protein turnover rates.[8]
-
-
Enzyme Mechanism and Active Site Characterization: Since histidine is frequently found in the active sites of enzymes, ¹⁵N labeling can be used to probe the chemical environment and electronic structure of the catalytic residues during the reaction cycle.[4]
Quantitative Data Summary
The efficiency of L-Histidine-¹⁵N incorporation and its impact on protein yield are critical considerations for experimental design. The following tables summarize typical quantitative data obtained from labeling experiments.
| Parameter | E. coli Expression System | Mammalian Expression System | Notes |
| Typical Incorporation Efficiency | >95% | 80-95% | Efficiency in E. coli can be very high in minimal media. In mammalian cells, the presence of unlabeled amino acids in the media can reduce the final incorporation percentage. |
| Potential for Scrambling | Low to Moderate | Moderate to High | Scrambling of the ¹⁵N label to other amino acids can be minimized in E. coli by using auxotrophic strains or by adding a mixture of unlabeled amino acids. Scrambling is more common in mammalian cells due to more complex metabolic pathways.[6] |
Table 1: L-Histidine-¹⁵N Incorporation Efficiency
| Parameter | Unlabeled Protein | ¹⁵N-Histidine Labeled Protein | Notes |
| Typical Protein Yield (mg/L) | 10 - 100 | 5 - 80 | Yields for labeled proteins are often slightly lower due to the use of minimal media and the potential metabolic burden of synthesizing proteins from a limited nutrient source. Adding histidine to the culture medium can sometimes increase the production of His-tagged proteins.[9] |
| Expression Host | E. coli BL21(DE3) | E. coli BL21(DE3) | Yields are highly dependent on the specific protein being expressed. |
Table 2: Impact of ¹⁵N-Histidine Labeling on Recombinant Protein Yield
| Item | Estimated Cost (USD) | Notes |
| L-Histidine-¹⁵N (1g, >98%) | $300 - $500 | Cost can vary significantly between suppliers. |
| M9 Minimal Media Components (per liter) | $5 - $10 | |
| Other Unlabeled Amino Acids (for scrambling suppression) | $20 - $50 | Dependent on the specific amino acids and quantities required. |
| Total Estimated Cost per Liter of Culture | $325 - $560 | This is a rough estimate and does not include costs for expression vectors, cells, purification resins, or labor. Cost-effective strategies, such as reducing the amount of labeled precursor added, can lower expenses.[10] |
Table 3: Estimated Cost for ¹⁵N-Histidine Labeling in E. coli (per liter)
Experimental Protocols
Protocol 1: Selective L-Histidine-¹⁵N Labeling in E. coli
This protocol is designed for the high-efficiency incorporation of ¹⁵N-Histidine into a target protein expressed in E. coli.
1. Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein.
-
Luria-Bertani (LB) medium.
-
M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).
-
Sterile stock solutions:
-
1 M MgSO₄
-
1 M CaCl₂
-
20% (w/v) glucose
-
1 g/L Thiamine
-
L-Histidine-¹⁵N (>98% isotopic purity)
-
Amino acid stock solutions (unlabeled, for scrambling suppression)
-
Appropriate antibiotic.
-
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
2. Method:
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Pre-culture in Minimal Media: The next day, inoculate 50 mL of M9 minimal medium (supplemented with MgSO₄, CaCl₂, glucose, thiamine, and the antibiotic) with the overnight starter culture to an initial OD₆₀₀ of ~0.05. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Main Culture and Labeling: a. Prepare 1 L of M9 minimal medium. b. Add MgSO₄, CaCl₂, glucose, thiamine, and the antibiotic. c. Add L-Histidine-¹⁵N to a final concentration of 50-100 mg/L. d. To suppress metabolic scrambling of the ¹⁵N label, add a mixture of all other 19 unlabeled amino acids, each at a final concentration of 100 mg/L. e. Inoculate the 1 L culture with the pre-culture to an initial OD₆₀₀ of ~0.1.
-
Induction: Grow the main culture at the optimal temperature for your protein expression (e.g., 18-37°C) with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Harvesting: Continue to grow the culture for the desired expression time (typically 4-16 hours). Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis and Purification: The cell pellet can be stored at -80°C or processed immediately. Purify the ¹⁵N-Histidine labeled protein using standard protocols (e.g., affinity chromatography, ion exchange, size exclusion). The presence of a His-tag can simplify purification.[11]
Protocol 2: Determination of ¹⁵N-Histidine Incorporation Efficiency by Mass Spectrometry
This protocol outlines the general steps to verify and quantify the incorporation of ¹⁵N-Histidine.
1. Materials:
-
Purified ¹⁵N-Histidine labeled protein.
-
Purified unlabeled control protein.
-
Trypsin (or other suitable protease).
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS).
-
Standard buffers for protein digestion.
2. Method:
-
Protein Digestion: a. Take an equal amount (e.g., 10-20 µg) of both the labeled and unlabeled protein. b. Denature, reduce, and alkylate the proteins using standard protocols. c. Digest the proteins overnight with trypsin at 37°C.
-
Mass Spectrometry Analysis: a. Analyze the resulting peptide mixtures by MALDI-TOF or LC-MS/MS. b. Acquire mass spectra for both the labeled and unlabeled peptide samples.
-
Data Analysis: a. Identify peptides containing histidine residues. b. Compare the mass spectra of the histidine-containing peptides from the labeled and unlabeled samples. c. A mass shift of +1 Da for each nitrogen atom in the histidine residue (3 nitrogens in total) should be observed for the labeled peptide. d. The incorporation efficiency can be calculated by comparing the relative intensities of the isotopic peaks in the mass spectrum of the labeled peptide.[7] Specialized software can be used for more precise quantification.[6]
Visualizations
Histidine Biosynthesis Pathway in E. coli
The biosynthesis of histidine in E. coli is a complex, ten-step pathway starting from 5-phosphoribosyl-1-pyrophosphate (PRPP) and ATP. Understanding this pathway is crucial for designing effective labeling strategies and for troubleshooting issues like low incorporation efficiency or label scrambling.
Caption: The ten-step biosynthesis pathway of L-Histidine in E. coli.
Experimental Workflow for ¹⁵N-Histidine Labeling
The following diagram illustrates the general workflow for producing and analyzing a ¹⁵N-Histidine labeled recombinant protein.
Caption: General experimental workflow for ¹⁵N-Histidine labeling of recombinant proteins.
Conclusion
The selective incorporation of L-Histidine-¹⁵N is a robust and informative method for the detailed study of recombinant proteins. By leveraging the unique properties of the histidine residue, researchers can gain unparalleled insights into protein structure, dynamics, and function. The protocols and data presented in these application notes provide a solid foundation for implementing this powerful technique. Careful optimization of expression and labeling conditions, coupled with rigorous analytical validation, will ensure the successful production of high-quality ¹⁵N-Histidine labeled proteins for a wide range of research and drug development applications.
References
- 1. Histidine - Wikipedia [en.wikipedia.org]
- 2. The Mobility of Histidine Side Chains Analyzed with 15N NMR Relaxation and Cross-Correlation Data: Insight into Zinc-Finger – DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15N-NMR characterization of His residues in and around the active site of FeSOD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of N-terminal His-tags on the production of recombinant proteins in the cytoplasm of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of an N-terminal Polyhistidine Tag on Protein Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 15N Isotopic Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of cell culture media for ¹⁵N metabolic labeling of proteins in both bacterial (E. coli) and mammalian cell systems. These methods are fundamental for quantitative proteomics studies, enabling precise analysis of protein expression, turnover, and post-translational modifications.
Introduction
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and metabolic labeling in minimal media are powerful techniques that utilize the incorporation of heavy isotopes, such as ¹⁵N, into proteins in vivo.[1] By growing cells in media where the standard ¹⁴N nitrogen source is replaced with a ¹⁵N-enriched compound, newly synthesized proteins become isotopically labeled.[1] This mass shift allows for the differentiation and relative quantification of proteins from different cell populations (e.g., treated vs. untreated) when analyzed by mass spectrometry.[2] Achieving high labeling efficiency is critical for accurate quantification and requires carefully prepared culture media and optimized cell culture conditions.[3]
Principles of ¹⁵N Metabolic Labeling
The core principle of ¹⁵N metabolic labeling is to provide cells with a sole source of nitrogen that is enriched with the ¹⁵N isotope. For E. coli, this is typically achieved by replacing the standard ammonium (B1175870) chloride (¹⁴NH₄Cl) in a minimal medium with ¹⁵NH₄Cl.[1] For mammalian cells, which have more complex nutritional requirements, the labeling is accomplished by using a specialized medium, such as SILAC DMEM or RPMI-1640, that lacks the standard "light" amino acids (containing ¹⁴N) and is supplemented with "heavy" ¹⁵N-labeled amino acids, most commonly arginine and lysine (B10760008).[4][5]
Over several cell doublings, the cellular machinery incorporates the heavy isotopes into newly synthesized amino acids and, subsequently, into proteins.[5] Complete incorporation is essential for accurate quantification, and it is recommended to continue subculturing for at least six doublings for mammalian cells to ensure greater than 99% incorporation.[4]
Data Presentation: Media Formulations
The following tables summarize the components and concentrations for preparing ¹⁵N labeling media for E. coli and mammalian cells.
Table 1: M9 Minimal Medium for ¹⁵N Labeling of E. coli (per 1 Liter)
| Component | Stock Concentration | Volume to Add | Final Concentration |
| 10x M9 Salts | 10x | 100 mL | 1x |
| ¹⁵NH₄Cl | 10 g/L | 100 mL | 1 g/L |
| Carbon Source (e.g., Glucose) | 20% (w/v) | 20 mL | 0.4% (w/v) |
| MgSO₄ | 1 M | 2 mL | 2 mM |
| CaCl₂ | 1 M | 100 µL | 0.1 mM |
| Trace Elements Solution | 1000x | 1 mL | 1x |
| Thiamine (B1217682) | 1 mg/mL | 1 mL | 1 µg/mL |
| Biotin (B1667282) | 1 mg/mL | 1 mL | 1 µg/mL |
| Antibiotic(s) | Varies | As required | As required |
| Sterile dH₂O | - | Up to 1 L | - |
Reference for components and concentrations.[1][6][7][8]
Table 2: SILAC Medium for ¹⁵N Labeling of Mammalian Cells (per 500 mL)
| Component | Amount/Volume to Add | Notes |
| Arginine- and Lysine-free DMEM/RPMI-1640 | 500 mL | Basal medium lacking the amino acids to be labeled.[4] |
| Dialyzed Fetal Bovine Serum (dFBS) | 50 mL | Dialysis removes endogenous "light" amino acids.[4] |
| ¹³C₆ ¹⁵N₄-L-Arginine | 500 µL of 25 mg/mL stock | "Heavy" arginine. |
| ¹³C₆ ¹⁵N₂-L-Lysine | 500 µL of 25 mg/mL stock | "Heavy" lysine. |
| L-Proline | 500 µL of 10 mg/mL stock | Added to prevent arginine-to-proline conversion.[4] |
| Penicillin/Streptomycin/Fungizone | 5 mL | To prevent microbial contamination.[4] |
This table provides a typical formulation; concentrations of heavy amino acids may need to be optimized for specific cell lines and experimental goals.[4]
Experimental Protocols
Protocol 1: Preparation of M9 Minimal Medium for ¹⁵N Labeling of E. coli
This protocol describes the preparation of 1 liter of M9 minimal medium with ¹⁵NH₄Cl as the sole nitrogen source.[1]
Materials:
-
Na₂HPO₄
-
KH₂PO₄
-
NaCl
-
¹⁵NH₄Cl (≥99% purity)
-
Glucose (or other carbon source)
-
MgSO₄
-
CaCl₂
-
Trace elements solution
-
Thiamine and Biotin
-
Appropriate antibiotics
-
Sterile, purified water
-
Autoclave
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare 10x M9 Salts Solution: For 1 liter, dissolve 60 g Na₂HPO₄, 30 g KH₂PO₄, and 5 g NaCl in sterile water. Adjust the final volume to 1 liter. Autoclave to sterilize.[6]
-
Prepare Stock Solutions: Prepare and sterilize the following stock solutions: 20% (w/v) glucose (autoclave or filter sterilize), 1 M MgSO₄ (autoclave), 1 M CaCl₂ (autoclave), 1 mg/mL thiamine (filter sterilize), and 1 mg/mL biotin (filter sterilize).[6] Prepare a 1000x trace elements solution and sterilize by filtration.[1]
-
Prepare ¹⁵N Labeling Medium: In a sterile container, aseptically combine the components as listed in Table 1. Start with approximately 800 mL of sterile water, add the 10x M9 salts and ¹⁵NH₄Cl, and then add the other components. Bring the final volume to 1 liter with sterile water.[1][7]
-
Cell Culture: a. Inoculate a small pre-culture (5 mL) in a rich medium (e.g., LB) and grow to a high cell density.[1][7] b. Use the pre-culture to inoculate the ¹⁵N M9 minimal medium at a 1:100 dilution.[7] c. Grow the culture at the appropriate temperature until the OD₆₀₀ reaches 0.6-1.0.[6][9] d. Induce protein expression with the appropriate inducer (e.g., IPTG) and continue culturing for the desired period (typically 3-16 hours).[9] e. Harvest the cells by centrifugation.[6]
Protocol 2: Preparation of SILAC Medium for ¹⁵N Labeling of Mammalian Cells
This protocol describes the preparation of "heavy" SILAC medium for the labeling of mammalian cells.[4]
Materials:
-
Arginine- and Lysine-free basal medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Sterile, ¹³C₆ ¹⁵N₄-L-Arginine and ¹³C₆ ¹⁵N₂-L-Lysine stock solutions
-
Sterile L-Proline stock solution
-
Penicillin/Streptomycin solution
-
Sterile cell culture flasks and consumables
Procedure:
-
Thaw Components: Thaw the dialyzed FBS and amino acid stock solutions at 37°C.
-
Prepare Heavy SILAC Medium: a. To a 500 mL bottle of arginine- and lysine-free medium, aseptically add 50 mL of dialyzed FBS.[4] b. Add 500 µL of the "heavy" arginine and 500 µL of the "heavy" lysine stock solutions.[4] c. Add 500 µL of the L-proline stock solution.[4] d. Add 5 mL of Penicillin/Streptomycin solution.[4] e. Mix the medium thoroughly by gentle inversion.
-
Conditioning of Cells: a. Split the desired cell line into two separate flasks. Culture one in "light" medium (containing standard arginine and lysine) and the other in the prepared "heavy" medium.[4] b. Continue to subculture the cells in their respective media for at least six cell doublings to ensure complete incorporation of the heavy amino acids in the experimental cell line.[4] c. Labeling efficiency can be checked by mass spectrometry after the recommended number of doublings.[3][4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflows for ¹⁵N labeling in E. coli and mammalian cells.
Caption: The metabolic pathway of ¹⁵N incorporation into proteins.
Caption: A logical workflow for troubleshooting low ¹⁵N labeling efficiency.[3]
Concluding Remarks
The protocols and data presented provide a comprehensive guide for the successful implementation of ¹⁵N metabolic labeling in both prokaryotic and eukaryotic systems. Adherence to these guidelines, particularly with respect to media composition and cell conditioning, is paramount for achieving the high levels of isotope incorporation necessary for robust and accurate quantitative proteomic analysis. For troubleshooting issues such as isotopic scrambling or low labeling efficiency, factors like the purity of the ¹⁵N source, the duration of labeling, and the metabolic characteristics of the cell line should be carefully considered.[3][9]
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 8. antibodies.cancer.gov [antibodies.cancer.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for L-Histidine-15N Labeling in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to L-Histidine-15N Labeling
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling technique used for accurate mass spectrometry-based quantitative proteomics.[1][2] The method involves the incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[1] While L-lysine and L-arginine are the most commonly used amino acids in SILAC experiments, the use of L-histidine labeled with the heavy isotope 15N offers unique advantages for studying specific biological questions.
Histidine's unique chemical properties, with a pKa near physiological pH, make it a critical residue in enzyme active sites, metal-binding sites, and regulatory post-translational modifications, such as phosphorylation.[3][4] L-Histidine-15N labeling, therefore, provides a targeted approach to quantify changes in proteins involved in catalysis, signal transduction, and various metabolic pathways. By growing one cell population in a "light" medium containing natural L-histidine and another in a "heavy" medium with L-Histidine-15N, researchers can accurately quantify the relative abundance of histidine-containing peptides, and thus proteins, between different experimental conditions.[5]
Key Applications
-
Studying Enzyme Mechanisms and Activity: Quantify changes in the abundance of enzymes where histidine is a key catalytic residue.
-
Investigating Signaling Pathways: Monitor changes in protein phosphorylation on histidine residues, a less studied but important post-translational modification.[3][6][7]
-
Drug Target Identification and Validation: Assess the impact of drug candidates on the expression levels of specific histidine-containing proteins.
-
Analysis of Metal-Binding Proteins: Quantify proteins that utilize histidine residues for coordinating with metal ions.
Experimental Workflow Overview
The general workflow for a quantitative proteomics experiment using L-Histidine-15N labeling involves several key stages, from cell culture and labeling to mass spectrometry analysis and data interpretation.
Detailed Experimental Protocols
Protocol 1: Cell Culture and SILAC Labeling with L-Histidine-15N
This protocol outlines the steps for preparing SILAC media and labeling cells with either natural ("light") L-histidine or "heavy" L-Histidine-15N.
Materials:
-
Histidine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Histidine (natural abundance)
-
L-Histidine-15N (ensure high isotopic purity)
-
Penicillin-Streptomycin solution
-
Cell line of interest
Procedure:
-
Media Preparation:
-
Prepare "light" SILAC medium by supplementing the L-histidine-free base medium with dFBS to a final concentration of 10%, 1% Penicillin-Streptomycin, and natural L-histidine to the desired final concentration (e.g., 0.2 mM).
-
Prepare "heavy" SILAC medium by supplementing the L-histidine-free base medium with 10% dFBS, 1% Penicillin-Streptomycin, and L-Histidine-15N to the same final concentration as the "light" medium.
-
Sterile-filter both media using a 0.22 µm filter.
-
-
Cell Adaptation and Labeling:
-
Culture the chosen cell line in the "heavy" SILAC medium for at least five to six cell divisions to ensure complete incorporation of the labeled histidine.[8]
-
Culture a parallel set of cells in the "light" SILAC medium.
-
Monitor cell growth and morphology to ensure that the heavy isotope does not adversely affect cell health.
-
-
Verification of Labeling Efficiency:
-
After the adaptation period, harvest a small aliquot of cells from the "heavy" labeled population.
-
Extract proteins, perform a tryptic digest, and analyze the peptides by mass spectrometry.
-
Confirm that the labeling efficiency is >95% by observing the mass shift in histidine-containing peptides. The mass shift will depend on the number of nitrogen atoms in the L-Histidine-15N molecule. For L-Histidine (α,π,τ-15N3), the mass shift will be approximately 3 Da for each histidine residue in a peptide.
-
-
Experimental Treatment:
-
Once complete labeling is confirmed, apply the experimental treatment (e.g., drug treatment, control vehicle) to the "light" and "heavy" cell populations.
-
Protocol 2: Protein Extraction, Digestion, and Sample Preparation for Mass Spectrometry
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade Trypsin
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest the "light" and "heavy" labeled cells.
-
Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using an appropriate lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Protein Reduction and Alkylation:
-
Reduce the protein disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30-60 minutes.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30-45 minutes.
-
-
Protein Digestion:
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Before mass spectrometry analysis, desalt the peptide mixture using a C18 column to remove salts and detergents.
-
Protocol 3: LC-MS/MS Analysis and Data Interpretation
Procedure:
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition mode.
-
-
Data Analysis:
-
Use a SILAC-aware proteomics software package (e.g., MaxQuant, Proteome Discoverer) to analyze the raw mass spectrometry data.
-
The software will identify peptides and proteins and calculate the heavy-to-light (H/L) ratios for each quantified peptide.
-
Protein ratios are then inferred from the corresponding peptide ratios.
-
-
Data Interpretation:
-
The resulting protein ratios represent the fold change in abundance between the two experimental conditions.
-
Perform statistical analysis to identify proteins with significant changes in expression.
-
Data Presentation
The quantitative data from an L-Histidine-15N labeling experiment should be summarized in a clear and structured table. Below is a hypothetical example of how to present such data.
Table 1: Relative Quantification of Proteins in Response to Drug Treatment
| Protein ID | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |
| P01112 | HRAS | GTPase HRas | 2.54 | 0.001 | Upregulated |
| P62258 | HIST1H2AG | Histone H2A type 1-G | 0.45 | 0.005 | Downregulated |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.12 | 0.67 | Unchanged |
| P08238 | HSPA4 | Heat shock 70 kDa protein 4 | 3.11 | < 0.001 | Upregulated |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 0.95 | 0.82 | Unchanged |
This table presents hypothetical data for illustrative purposes.
Visualization of a Relevant Signaling Pathway
Histidine phosphorylation plays a crucial role in bacterial two-component signaling systems. These systems allow bacteria to sense and respond to environmental changes. Below is a diagram illustrating a generic two-component signaling pathway.
Conclusion
L-Histidine-15N labeling is a valuable tool in quantitative proteomics, offering a targeted approach to study proteins with critical roles in catalysis, signaling, and metal binding. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this advanced proteomics strategy. By enabling the accurate quantification of changes in the proteome, L-Histidine-15N labeling can provide significant insights into complex biological processes and the mechanisms of drug action.
References
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. chempep.com [chempep.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. pHisphorylation; The Emergence of Histidine Phosphorylation as a Reversible Regulatory Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. Widespread bacterial protein histidine phosphorylation revealed by mass spectrometry-based proteomics [dspace.library.uu.nl]
- 7. A Phosphohistidine Proteomics Strategy Based on Elucidation of a Unique Gas-Phase Phosphopeptide Fragmentation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: L-Histidine-¹⁵N in Solid-State NMR of Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: Histidine residues are critical players in protein structure and function, participating in enzymatic catalysis, metal ion coordination, and proton transfer. Their functional versatility stems from the imidazole (B134444) side chain, which has a pKa near physiological pH, allowing it to exist in different protonation and tautomeric states (cationic, neutral τ, and neutral π).[1] Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of proteins that are not amenable to traditional solution NMR or X-ray crystallography, such as large protein assemblies, membrane proteins, and amyloid fibrils.[2][3][4]
Incorporating ¹⁵N isotopic labels into histidine residues significantly enhances the utility of ssNMR for studying these systems.[5] ¹⁵N ssNMR allows for the direct probing of the local electronic environment of the imidazole nitrogen atoms, making it an exceptionally precise tool for determining the protonation state and tautomeric equilibrium of histidine side chains.[6][2] This information is crucial for understanding enzyme mechanisms, the function of proton channels, and the molecular basis of protein-protein interactions.[1]
Key Applications of ¹⁵N-Histidine Labeling in Solid-State NMR
-
Determination of Histidine Protonation and Tautomeric States: The ¹⁵N chemical shifts of the imidazole ring nitrogens (Nδ1 and Nε2) are highly sensitive to their protonation state.[1] Solid-state NMR can unambiguously distinguish between the cationic (doubly protonated), neutral Nτ-H (τ tautomer, proton on Nε2), and neutral Nπ-H (π tautomer, proton on Nδ1) forms. This is critical for understanding pH-dependent protein function.
-
Characterization of Hydrogen Bonding: The ionization state and tautomerism of histidine are finely tuned by hydrogen bonding interactions with neighboring residues or water molecules.[1] ¹⁵N ssNMR, by determining the protonation state, provides indirect but crucial information about these hydrogen bonds.[1][2]
-
Probing Active Sites in Enzymes and Metalloproteins: As histidine is frequently found in enzyme active sites and metal-binding centers, ¹⁵N-labeling allows for a detailed investigation of the catalytic mechanism and the coordination geometry of the metal ion.[6]
-
Structural Studies of Membrane Proteins: Histidine residues are often key components of proton channels and other membrane proteins.[1] ¹⁵N ssNMR on labeled histidine can elucidate the structure and dynamic changes in these proteins within a native-like lipid bilayer environment.[3][7]
-
Analysis of Amyloid Fibrils: Understanding the structure of amyloid fibrils is crucial for research into neurodegenerative diseases.[4] ¹⁵N-histidine labeling can provide insights into the role of these residues in fibril formation and stability.[8][9]
Data Presentation: Quantitative NMR Parameters
The primary quantitative data from ¹⁵N ssNMR of histidine are the isotropic chemical shifts of the imidazole nitrogens. These values are diagnostic of the specific tautomer and protonation state.
Table 1: Typical ¹⁵N Chemical Shifts for Histidine Imidazole Nitrogens in Different States.
| State | Nitrogen | Typical ¹⁵N Chemical Shift Range (ppm) | Description |
|---|---|---|---|
| Cationic | Nδ1-H & Nε2-H | 160 - 190 | Both nitrogens are protonated and have similar chemical shifts. |
| Neutral (τ tautomer) | Nδ1 | 220 - 250 | Non-protonated nitrogen, significantly downfield shifted. |
| Nε2-H | 160 - 190 | Protonated nitrogen. | |
| Neutral (π tautomer) | Nδ1-H | 160 - 190 | Protonated nitrogen. |
| | Nε2 | 220 - 250 | Non-protonated nitrogen, significantly downfield shifted. |
Note: These values are typical ranges and can be influenced by the local protein environment. Data synthesized from multiple sources.[1][10]
Experimental Protocols
Protocol 1: Sample Preparation for ¹⁵N-Histidine Labeled Protein
This protocol outlines the general steps for preparing a uniformly ¹³C,¹⁵N-labeled protein and recrystallizing it for solid-state NMR analysis.
-
Protein Expression and Purification:
-
Express the protein of interest in E. coli or another suitable expression system.
-
Grow the cells in a minimal medium (e.g., M9) where the sole nitrogen source is ¹⁵NH₄Cl and the primary carbon source is [¹³C₆]-glucose. This ensures uniform incorporation of ¹⁵N and ¹³C isotopes.
-
If only histidine labeling is desired, use an auxotrophic strain and provide ¹⁵N-labeled L-histidine in the growth medium.
-
Purify the labeled protein to homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
-
-
Microcrystalline Sample Preparation:
-
Concentrate the purified protein to a high concentration (typically >10 mg/mL).
-
Screen for crystallization or precipitation conditions that yield a microcrystalline or uniformly precipitated sample. This is often achieved through slow changes in pH, salt concentration, or temperature.[6][2]
-
For the HIV-1 CACTD-SP1 protein, microcrystalline assemblies were prepared in the presence of the assembly cofactor inositol (B14025) hexakisphosphate.[6][2]
-
Pellet the resulting microcrystalline slurry by ultracentrifugation.
-
-
Rotor Packing:
Protocol 2: Solid-State NMR Data Acquisition (TEDOR-based Experiment)
This protocol describes a general approach for a 2D Z-filtered Transferred Echo Double Resonance (TEDOR) experiment to determine histidine protonation states.[2] This experiment correlates ¹³C and ¹⁵N nuclei and uses selective ¹⁵N pulses to filter for specific histidine tautomers.
-
Spectrometer Setup:
-
The experiments are typically performed on a high-field NMR spectrometer (e.g., 14.1 T or higher) equipped with a fast-MAS probe (e.g., 1.3 mm HCN).[6][2]
-
Set the MAS frequency to a high value (e.g., 60 kHz) to improve spectral resolution.[6][2]
-
Maintain a constant sample temperature (e.g., 40 ± 1°C) using a temperature controller to ensure sample stability and consistent chemical shifts.[6][2]
-
-
Pulse Sequence Parameters (Example for a 14.1 T Spectrometer):
-
Spectrometer Frequencies: ~600 MHz for ¹H, ~151 MHz for ¹³C, and ~61 MHz for ¹⁵N.[6]
-
90° Pulse Lengths: Calibrate typical 90° pulse lengths for all channels (e.g., ¹H: 1.4–1.6 µs; ¹³C: 2.7–3.0 µs; ¹⁵N: 3.3–3.6 µs).[6]
-
Cross-Polarization (CP): Use standard CP conditions to transfer magnetization from ¹H to ¹³C.
-
TEDOR Block: This is the core of the experiment for transferring magnetization between ¹³C and ¹⁵N.
-
Selective ¹⁵N Pulses: Incorporate soft, frequency-selective 180° pulses on the ¹⁵N channel within the TEDOR sequence.
-
To detect carbons bonded to protonated nitrogens (~170 ppm), apply the selective pulse at this frequency.
-
To detect carbons bonded to non-protonated nitrogens (~250 ppm), apply the selective pulse at that frequency.[6]
-
-
Acquisition: Detect the ¹³C signal. A ¹H-detected version of this experiment can also be used for enhanced sensitivity.[6][2]
-
-
Data Processing and Analysis:
-
Process the 2D data using standard NMR software (e.g., Bruker TopSpin, NMRPipe).
-
Analyze the resulting 2D ¹³C-¹⁵N correlation spectra. The presence or absence of cross-peaks, depending on the frequency of the selective ¹⁵N pulse, allows for the unambiguous assignment of carbon resonances to specific histidine tautomers.
-
Visualizations: Workflows and Concepts
References
- 1. Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR [frontiersin.org]
- 3. Complete resolution of the solid-state NMR spectrum of a uniformly 15N-labeled membrane protein in phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-state NMR studies of amyloid fibril structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Solid State NMR Studies of Amyloid Fibril Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOLID STATE NMR AS A PROBE OF AMYLOID STRUCTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15N-NMR characterization of His residues in and around the active site of FeSOD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Sample Preparation of 15N Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with heavy nitrogen (15N) is a powerful metabolic labeling technique for accurate quantitative proteomics.[1] This in vivo approach involves growing cells or organisms in a medium where the sole nitrogen source is enriched with the 15N isotope.[1] As proteins are synthesized, 15N is incorporated into every nitrogen-containing amino acid, resulting in a mass shift for all proteins and peptides compared to their natural abundance (14N) counterparts.[1] This method allows for the direct and accurate comparison of protein abundance between different experimental conditions, as the "heavy" (15N) and "light" (14N) samples can be mixed at an early stage, minimizing experimental variability.[1][2]
Metabolic labeling is a preferred method for accurate relative protein quantitation by mass spectrometry as it avoids the introduction of artificial protein differences due to inconsistent sample preparation.[3] While techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) are mostly limited to cell culture, 15N labeling can be applied to a wider range of organisms, including microorganisms and multicellular organisms like Caenorhabditis elegans and Drosophila.[4]
This document provides a detailed workflow and protocols for conducting 15N metabolic labeling experiments coupled with mass spectrometry-based proteomic analysis.
Workflow Overview
The general workflow for a quantitative proteomics experiment using 15N metabolic labeling involves several key stages, from initial sample labeling to final data analysis. The ability to mix the labeled ("heavy") and unlabeled ("light") samples early in the process is a major advantage, as it reduces variability introduced during sample preparation and analysis.[5]
Caption: Generalized workflow for quantitative proteomics using 15N metabolic labeling.
Quantitative Data Summary
Achieving high labeling efficiency is crucial for accurate quantification. Several factors can influence the final enrichment levels, including the organism, the duration of labeling, and the specific 15N-containing nutrients used.
| Organism/System | Typical 15N Enrichment (%) | Labeling Duration | Key Considerations |
| E. coli | >98% | Several generations | Requires minimal media with 15NH4Cl as the sole nitrogen source. |
| Yeast (S. cerevisiae) | >98% | 10-15 generations | Similar to E. coli, requires defined minimal media. |
| Mammalian Cells (in culture) | >95% | At least 5-6 cell divisions | Requires specialized 15N-labeled amino acids in the culture medium.[2] |
| Plants (Arabidopsis thaliana) | 93-99% | 14 days | Labeling efficiency can vary based on the chemical used and nitrogen availability.[6] |
| Rat (in vivo) | ~94% | Two generations | An improved labeling strategy can achieve high enrichment throughout all tissues.[7][8] |
Note: Incomplete labeling can complicate data analysis by broadening the isotope clusters of heavy-labeled peptides, making it more difficult to identify the monoisotopic peak.[6] It is essential to determine the labeling efficiency to adjust the calculated peptide and protein ratios for accurate quantification.[6]
Experimental Protocols
Protocol 1: 15N Metabolic Labeling of E. coli
This protocol describes the labeling of E. coli using a minimal medium containing 15NH4Cl as the sole nitrogen source.[1]
Materials:
-
M9 minimal medium components
-
15NH4Cl (for "heavy" medium) and 14NH4Cl (for "light" medium)
-
Glucose (or other carbon source)
-
MgSO4, CaCl2, and trace elements solution
-
Appropriate antibiotics
Procedure:
-
Prepare Labeling Medium: Prepare M9 minimal medium, using either 1 g/L of 15NH4Cl for the "heavy" medium or 1 g/L of 14NH4Cl for the "light" medium as the sole nitrogen source.[1] Add sterile glucose, MgSO4, CaCl2, trace elements, and any necessary antibiotics.[1]
-
Cell Culture: Inoculate a small pre-culture in a rich medium (e.g., LB) and grow to a high cell density. Use this pre-culture to inoculate the "light" (14N) and "heavy" (15N) M9 minimal media at a recommended 1:100 dilution.[1]
-
Growth: Grow the cultures at the desired temperature with shaking until they reach the desired growth phase (e.g., mid-log phase).[1]
-
Harvesting: Harvest the cells by centrifugation.
Protocol 2: Protein Extraction and Digestion
This protocol is suitable for processing both "light" and "heavy" labeled cell pellets.
Materials:
-
Lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate (NH4HCO3)
-
Formic acid
-
C18 desalting columns
Procedure:
-
Sample Mixing: After harvesting, combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein amount.
-
Lysis: Resuspend the mixed cell pellet in lysis buffer and lyse the cells using an appropriate method (e.g., sonication).
-
Reduction and Alkylation:
-
Digestion:
-
Peptide Desalting:
Protocol 3: Sample Cleanup
It is crucial that the protein or peptide solution submitted for mass spectrometry analysis is free of contaminants like salts, detergents, and chaotropic reagents.[9]
Methods for Contaminant Removal:
-
Detergents: Can be removed using specialized detergent removal spin columns or by entrapping the protein solution in a polyacrylamide gel matrix, washing out the contaminants, and then performing in-gel digestion.[9]
-
Salts and Small Molecules: Can be removed using desalting spin columns with size-exclusion resin or centrifugal filters with an appropriate molecular-weight-cut-off (MWCO).[9]
Data Analysis Workflow
The analysis of data from 15N metabolic labeling experiments involves several computational steps to identify peptides and accurately quantify the relative abundance of proteins.
Caption: A detailed workflow for the analysis of 15N metabolic labeling proteomics data.
Key Data Analysis Steps:
-
Peptide Identification: The acquired MS/MS spectra are searched against a protein database to identify the corresponding peptide sequences. Software such as Protein Prospector or MaxQuant can be used for this purpose.[1]
-
Quantification: The software identifies pairs of "light" (14N) and "heavy" (15N) peptides and calculates the ratio of their intensities.[1]
-
Ratio Adjustment: The calculated peptide ratios are then adjusted based on the predetermined labeling efficiency.[6]
-
Protein-Level Statistics: Peptide ratios are compiled to determine protein-level statistics, such as the median and interquartile ranges, to infer the relative abundance of each protein.[6]
Challenges and Considerations
-
Incomplete Labeling: As mentioned, incomplete incorporation of 15N can lead to broader isotopic distributions for heavy peptides, which can complicate the identification of the monoisotopic peak and lead to fewer identifications of heavy-labeled peptides.[6]
-
Co-eluting Peptides and Chemical Noise: In complex samples, co-eluting peptides or chemical noise in the MS1 survey scan can lead to inaccurate quantification.[5]
-
Missing Values: Data-dependent acquisition (DDA) can result in missing values for low-abundance proteins due to the stochastic nature of peak selection for MS/MS.[5]
Conclusion
Mass spectrometric validation of 15N-labeled peptides is a robust and accurate method for global protein quantification.[2] Its primary advantage is the ability to combine samples early in the workflow, which significantly minimizes experimental error.[2] While challenges such as incomplete labeling exist, these can be effectively managed through meticulous experimental design and appropriate data analysis strategies.[2] By understanding the principles, protocols, and data analysis workflows, researchers can confidently apply this technique to gain valuable insights into complex biological systems.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification [frontiersin.org]
- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 15N metabolic labeling of mammalian tissue with slow protein turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sample clean-up | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
Application Notes: L-Histidine-¹⁵N for Tracking Nitrogen Flux in Metabolic Pathways
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying the flux of metabolites.[1] By introducing non-radioactive heavy isotopes like ¹⁵N into precursor molecules, researchers can trace their metabolic fate into downstream compounds.[1][2] L-Histidine is an essential amino acid with three nitrogen atoms, making L-Histidine-¹⁵N an effective tracer for investigating nitrogen metabolism.[3][4] Its unique imidazole (B134444) side chain and central role in various biological processes—including protein synthesis, one-carbon metabolism, and the synthesis of histamine (B1213489) and carnosine—position it as a critical node in the cellular nitrogen network.[5][6]
These application notes provide a comprehensive overview and detailed protocols for designing and conducting stable isotope labeling experiments using L-Histidine-¹⁵N to track nitrogen flux in both in vitro and in vivo models. The methodologies are intended for researchers, scientists, and drug development professionals aiming to understand the dynamics of nitrogen-containing metabolic pathways in health and disease.
Core Applications
-
Mapping Nitrogen Fate: Tracing the incorporation of ¹⁵N from histidine into other amino acids, purines, and nitrogenous compounds.
-
Quantifying Pathway Flux: Measuring the rate of synthesis and turnover of histidine-derived metabolites under various physiological or pathological conditions.[2]
-
Drug Development: Assessing the impact of therapeutic agents on specific nitrogen metabolic pathways and identifying potential off-target effects.[7]
-
Disease Modeling: Investigating alterations in nitrogen flux in diseases such as cancer, metabolic syndrome, and neurological disorders.[8][9]
Metabolic Pathways and Experimental Overview
The three nitrogen atoms in histidine are incorporated through distinct biosynthetic pathways, and L-Histidine-¹⁵N can be used to trace their subsequent metabolic fates. The α-amino nitrogen is readily involved in transamination reactions, while the two imidazole ring nitrogens can be traced into other specific pathways.
Caption: Metabolic fate of L-Histidine-¹⁵N atoms.
The general workflow for a nitrogen flux experiment involves introducing the ¹⁵N-labeled histidine, allowing it to incorporate into various metabolic pools, and then analyzing the isotopic enrichment in downstream metabolites using mass spectrometry.
Caption: General workflow for ¹⁵N metabolic flux analysis.
Experimental Protocols
Protocol 1: In Vitro Labeling of Adherent Mammalian Cells
This protocol is adapted from standard cell culture labeling procedures.[1]
A. Cell Seeding and Culture
-
Seed cells (e.g., HeLa, HEK293) in 6-well plates at a density that ensures ~80% confluency at the time of harvest.
-
Culture cells in standard growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
B. Preparation of Labeling Medium
-
Prepare DMEM medium lacking L-Histidine.
-
Supplement this medium with all necessary components (serum, other amino acids, glucose, etc.) except for histidine.
-
Add L-Histidine-¹⁵N₃ (e.g., from Cambridge Isotope Laboratories, Inc. or Sigma-Aldrich) to the medium at the same final concentration as standard DMEM.[10] Filter-sterilize the complete labeling medium.
C. Isotope Labeling
-
For steady-state analysis, aspirate the standard medium from the cells, wash once with pre-warmed PBS, and replace it with the L-Histidine-¹⁵N₃ labeling medium. Incubate for a period sufficient to approach isotopic equilibrium (typically 24-48 hours).
-
For pulse-chase experiments, perform the medium swap as above but incubate for a shorter duration (e.g., 0.5-4 hours) to track rapid flux dynamics.
D. Metabolic Quenching and Metabolite Extraction
-
To halt metabolic activity, quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well.[1]
-
Place the plate on dry ice or at -80°C for at least 30 minutes.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.
Protocol 2: In Vivo Labeling in a Mouse Model
This protocol is adapted from established in vivo stable isotope tracing methods.[11]
A. Tracer Preparation and Administration
-
Freshly prepare a sterile solution of L-Histidine-¹⁵N₃ in saline or PBS at a concentration suitable for injection (e.g., 10-20 mg/mL).
-
Weigh the mice to calculate the precise injection volume. A typical dosage might range from 50-200 mg/kg body weight.
-
Administer the tracer via intraperitoneal (IP) injection or tail vein infusion. An IP injection is often used for systemic distribution.[11]
B. Tissue Collection
-
At predetermined time points after injection (e.g., 5, 15, 30, 60, 120 minutes), sacrifice the mice using a humane, approved method such as cervical dislocation.
-
Rapidly dissect the tissues of interest (e.g., liver, brain, muscle, tumor).
-
Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity. This step is critical to prevent post-mortem metabolic changes.
-
Store frozen tissues at -80°C until metabolite extraction.
C. Metabolite Extraction from Tissue
-
Weigh the frozen tissue sample (typically 20-50 mg).
-
Homogenize the tissue in a cold extraction solvent mixture, such as methanol:acetonitrile:water (2:2:1), using a bead beater or other appropriate homogenizer. Maintain samples on dry ice throughout.
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the metabolites for subsequent analysis.
Protocol 3: Sample Preparation for Mass Spectrometry
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).
-
For GC-MS analysis, the dried metabolites must be derivatized to increase their volatility. A common method is methoximation followed by silylation (e.g., using Methoxyamine-HCl and then MSTFA).
-
For LC-MS/MS analysis, resuspend the dried extracts in an appropriate solvent (e.g., 50% acetonitrile) compatible with the chosen chromatography method.
-
Analyze samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to either a gas or liquid chromatography system.
Data Analysis and Presentation
Mass spectrometry data will reveal the mass isotopomer distribution (MID) for histidine and its downstream metabolites. The MID shows the relative abundance of molecules with zero (M+0), one (M+1), two (M+2), or three (M+3) ¹⁵N atoms. This information is used to calculate isotopic enrichment and infer nitrogen flux.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compound-Specific and Intramolecular δ15N Analysis of a Poly-Nitrogenous Amino Acid: Histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Regulation of metabolic health by dietary histidine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-Histidine·HCl·HâO (α-¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. jianhaidulab.com [jianhaidulab.com]
Experimental Design for 15N Labeling in Mammalian Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with heavy nitrogen (15N) is a powerful metabolic labeling technique for accurate quantitative proteomics.[1] This in vivo approach involves culturing mammalian cells in a medium where the sole nitrogen source is enriched with the 15N isotope. As cells proliferate and synthesize new proteins, the heavy nitrogen is incorporated into every nitrogen-containing amino acid, resulting in a mass shift for all proteins and peptides compared to their natural abundance (14N) counterparts.[2] This mass difference allows for the precise and relative quantification of proteins between different experimental conditions when analyzed by mass spectrometry.[3]
The key advantage of 15N metabolic labeling lies in the ability to combine "heavy" (15N) and "light" (14N) samples at an early stage of the experimental workflow, which significantly minimizes experimental variability that can be introduced during sample preparation.[2][4] This technique is broadly applicable for studying changes in protein expression, protein turnover rates, and the dynamics of signaling pathways in response to various stimuli, such as drug treatment.
Core Principles of 15N Metabolic Labeling
Metabolic labeling with 15N relies on the cell's own translational machinery to incorporate the heavy isotope into the entire proteome.[4] The fundamental principle is the mass difference between the heavy (15N) and light (14N) isotopes of nitrogen. This mass difference is detected by a mass spectrometer, allowing for the differentiation and relative quantification of proteins from two different cell populations that are mixed.[3]
Applications in Research and Drug Development
-
Quantitative Proteomics: Enables the relative quantification of thousands of proteins in a single experiment, providing a global snapshot of the proteome's response to various stimuli or conditions. This is invaluable for identifying differentially expressed proteins and gaining insights into cellular processes.
-
Protein Turnover Studies: By monitoring the rate of incorporation of 15N-labeled amino acids into proteins, researchers can study protein synthesis and degradation rates, providing crucial information on protein dynamics and homeostasis.
-
Drug Target Identification: 15N labeling can be used to identify the protein targets of novel drug candidates by observing changes in protein expression or turnover upon drug treatment.
-
Signaling Pathway Analysis: Allows for the quantitative analysis of changes in the abundance of proteins within specific signaling pathways, providing insights into the mechanism of action of drugs or the cellular response to stimuli.
Experimental Workflow Overview
A typical 15N metabolic labeling experiment for quantitative proteomics involves the following key stages:
-
Cell Culture and Labeling: Two populations of mammalian cells are cultured. One population is grown in a standard "light" medium containing 14N nitrogen sources, while the other is grown in a "heavy" medium where the nitrogen sources are replaced with 15N-labeled compounds.
-
Experimental Treatment: The "light" and "heavy" cell populations can be subjected to different experimental conditions (e.g., control vs. drug-treated).
-
Sample Harvesting and Mixing: After treatment, the cells are harvested, and equal amounts of protein from the "light" and "heavy" populations are mixed.
-
Protein Extraction and Digestion: Proteins are extracted from the mixed cell lysate and enzymatically digested (e.g., with trypsin) into smaller peptides.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometer detects the mass difference between the 14N- and 15N-labeled peptides. Specialized software is used to identify the peptides and quantify the relative abundance of each protein based on the intensity ratios of the "light" and "heavy" peptide pairs.
General workflow for a 15N metabolic labeling experiment.
Detailed Experimental Protocols
Protocol 1: 15N Metabolic Labeling of Mammalian Cells in Culture
This protocol describes the complete labeling of proteins in mammalian cells using a 15N-labeled amino acid mixture.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640) deficient in the amino acids to be labeled
-
Dialyzed Fetal Bovine Serum (dFBS)
-
14N amino acid supplement (for "light" medium)
-
15N amino acid supplement (e.g., 15N-Arginine, 15N-Lysine, or a complete 15N-labeled amino acid mixture)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Media Preparation:
-
Light Medium: Prepare the base medium and supplement it with dFBS and the standard 14N amino acid mixture according to the manufacturer's instructions.
-
Heavy Medium: Prepare the base medium and supplement it with dFBS and the 15N-labeled amino acid(s).
-
-
Cell Culture and Labeling:
-
Culture the mammalian cells in the "light" medium to the desired confluency.
-
For the "heavy" labeled cells, passage the cells into the "heavy" medium. To ensure complete incorporation of the 15N-labeled amino acids, cells should be cultured for at least 5-6 cell doublings in the "heavy" medium. The labeling efficiency should be checked by mass spectrometry if possible.
-
-
Experimental Treatment:
-
Once the cells in the "heavy" medium have reached a high level of 15N incorporation, the experimental treatment (e.g., drug addition) can be applied to one population of cells (either "light" or "heavy"), with the other serving as the control.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of the "light" and "heavy" lysates using a protein quantification assay.
-
Mix equal amounts of protein from the "light" and "heavy" samples.
-
Protocol 2: Protein Digestion for Mass Spectrometry
This protocol describes the in-solution digestion of the mixed protein sample.
Materials:
-
Mixed "light" and "heavy" protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate (NH4HCO3)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting column
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the protein mixture to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.[2]
-
Cool the sample to room temperature and add IAA to a final concentration of 15 mM. Incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.[2]
-
-
Digestion:
-
Dilute the sample with 100 mM NH4HCO3 to reduce the concentration of any denaturants (e.g., urea, SDS) to a level compatible with trypsin activity.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[2]
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.[2]
-
Desalt the peptides using a C18 column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
-
Data Presentation
Quantitative data from 15N labeling experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example of Quantitative Proteomics Data Summary
| Protein ID | Gene Name | Description | Log2 Fold Change (Heavy/Light) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.58 | 0.001 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.89 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | -1.23 | 0.015 |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 0.12 | 0.75 |
Application Example: Investigating Signaling Pathways
15N labeling is a powerful tool for studying the dynamics of signaling pathways. For example, the EGFR and mTOR signaling pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is often implicated in cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is initiated by the binding of ligands such as EGF, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5]
Simplified EGFR signaling pathway.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth and metabolism.[6] It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy.[6][7] mTOR functions within two distinct complexes, mTORC1 and mTORC2.[8]
Overview of the mTOR signaling pathway.
By using 15N labeling in combination with a drug targeting a component of these pathways, researchers can quantitatively measure the changes in the proteome to understand the drug's mechanism of action and identify potential off-target effects.
Conclusion
15N metabolic labeling is a robust and versatile technique for quantitative proteomics in mammalian cells. It provides a powerful platform for a wide range of applications, from fundamental biological research to drug discovery and development. The detailed protocols and workflows presented in these application notes provide a solid foundation for researchers to design and execute successful 15N labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ckisotopes.com [ckisotopes.com]
- 5. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Approaches in Delineating mTOR Signaling | MDPI [mdpi.com]
Application Notes and Protocols: 1H-15N HSQC NMR of L-Histidine-15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Histidine is a unique amino acid with an imidazole (B134444) side chain that has a pKa near physiological pH. This property allows it to act as both a proton donor and acceptor in biological systems, making it a crucial residue in many enzyme active sites and protein-ligand interaction interfaces. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiment is a powerful tool for studying ¹⁵N-labeled molecules, providing a "fingerprint" of all proton-nitrogen correlations. When applied to L-Histidine-¹⁵N, this technique offers detailed insights into its protonation state, tautomeric equilibrium, and interactions with other molecules, which is of significant interest in drug development and structural biology.
This document provides a detailed application note and experimental protocols for performing ¹H-¹⁵N HSQC NMR experiments on L-Histidine-¹⁵N.
Applications
The ¹H-¹⁵N HSQC experiment on L-Histidine-¹⁵N has several key applications in research and drug development:
-
Determination of Protonation State and pKa: The chemical shifts of the imidazole ring nitrogens (Nδ1 and Nε2) and their attached protons are highly sensitive to the protonation state of the ring.[1][2] By acquiring HSQC spectra at different pH values, a titration curve can be generated to accurately determine the pKa of the histidine side chain.
-
Tautomer Identification: In its neutral form, the imidazole ring of histidine can exist in two tautomeric states: Nδ1-H and Nε2-H. The ¹⁵N chemical shifts are distinct for each tautomer, allowing for the determination of the predominant tautomeric form in a given environment.[3][4]
-
Fragment-Based Drug Discovery (FBDD): In FBDD, ¹H-¹⁵N HSQC is a primary screening method. By observing chemical shift perturbations in the spectrum of a ¹⁵N-labeled target protein upon the addition of small molecule fragments, binding events can be detected and the binding site can be mapped. L-Histidine-¹⁵N can be used as a soluble reporter molecule to characterize the interactions of fragments with histidine-rich binding pockets.
-
Characterization of Metal Binding: The imidazole side chain of histidine is a common ligand for metal ions in metalloproteins. ¹H-¹⁵N HSQC can be used to monitor changes in the chemical environment of the histidine ring upon metal binding, providing information on the coordination site and geometry.
Experimental Data
The following table summarizes the expected ¹H and ¹⁵N chemical shifts and one-bond J-coupling constants for the N-H correlations of L-Histidine at physiological pH (~7.4) and 25°C. At this pH, histidine exists in a dynamic equilibrium between its protonated and neutral forms, with the neutral form being a mixture of Nδ1-H and Nε2-H tautomers. The observed chemical shifts are a population-weighted average.
| Correlation | Proton (¹H) Chemical Shift (ppm) | Nitrogen (¹⁵N) Chemical Shift (ppm) | ¹J(N,H) Coupling Constant (Hz) |
| Backbone Amine (Nα-Hα) | ~8.0 - 8.5 | ~120 - 125 | ~90 - 95 |
| Side Chain Imidazole (Nδ1-Hδ1) | ~13 - 14 (protonated) / ~7.0 (Nδ1-H tautomer) | ~170 - 180 (protonated) / ~250 (unprotonated in Nε2-H tautomer) | ~90 - 95 |
| Side Chain Imidazole (Nε2-Hε2) | ~13 - 14 (protonated) / ~8.0 (Nε2-H tautomer) | ~170 - 180 (protonated) / ~250 (unprotonated in Nδ1-H tautomer) | ~90 - 95 |
Note: Chemical shifts are referenced to DSS for ¹H and liquid ammonia (B1221849) for ¹⁵N. The exact chemical shifts are sensitive to pH, temperature, and solvent conditions. The ¹J(N,H) values are typical for amino acids.[5]
Experimental Protocols
This section provides a detailed protocol for acquiring and processing a ¹H-¹⁵N HSQC spectrum of L-Histidine-¹⁵N on a Bruker spectrometer equipped with a cryoprobe and running TopSpin software.
Sample Preparation
-
Dissolve L-Histidine-¹⁵N: Weigh an appropriate amount of isotopically labeled L-Histidine (e.g., L-Histidine-α-¹⁵N or uniformly ¹⁵N-labeled) and dissolve it in a suitable buffer to a final concentration of 1-5 mM. A recommended buffer is 20 mM Sodium Phosphate, pH 7.4, containing 50 mM NaCl.
-
Add D₂O: Add 5-10% (v/v) Deuterium Oxide (D₂O) to the sample for the NMR lock.
-
Transfer to NMR Tube: Transfer the final sample solution to a clean, high-quality 5 mm NMR tube.
NMR Data Acquisition
-
Instrument Setup:
-
Insert the sample into the magnet.
-
Lock onto the D₂O signal.
-
Tune and match the probe for both ¹H and ¹⁵N frequencies.
-
Shim the magnetic field to obtain good homogeneity, aiming for a narrow water signal linewidth.
-
-
Load Standard HSQC Experiment:
-
In TopSpin, create a new dataset.
-
Load a standard sensitivity-enhanced, gradient-selected ¹H-¹⁵N HSQC pulse program, such as hsqcetfpgpsi.[6]
-
-
Set Acquisition Parameters:
-
Spectral Width (SW):
-
¹H (F2 dimension): Set a spectral width of approximately 16 ppm, centered around the water resonance (~4.7 ppm).
-
¹⁵N (F1 dimension): For histidine, a spectral width of 40-50 ppm centered around 118-120 ppm is a good starting point to cover both backbone and sidechain nitrogens.
-
-
Carrier Frequencies (O1P and O2P):
-
O1P (¹H): Center on the water resonance.
-
O2P (¹⁵N): Center at ~118 ppm.
-
-
Number of Points (TD):
-
TD2 (¹H): 2048 points.
-
TD1 (¹⁵N): 256-512 increments.
-
-
Number of Scans (NS): Typically 8, 16, or 32 scans per increment, depending on the sample concentration.
-
Recycle Delay (D1): 1.5 - 2.0 seconds.
-
¹J(N,H) Coupling Constant: Set the delay for magnetization transfer based on an expected ¹J(N,H) of ~92 Hz.
-
-
Receiver Gain: Adjust the receiver gain automatically using the rga command.
-
Start Acquisition: Start the experiment by typing zg.
NMR Data Processing
-
Fourier Transformation:
-
Once the acquisition is complete, process the data in TopSpin.
-
Apply a squared sine-bell window function in both dimensions (SSB parameter).
-
Perform a two-dimensional Fourier transform using the xfb command.[6]
-
-
Phasing:
-
Phase the spectrum manually in both dimensions. Select a well-isolated peak and adjust the zero-order (ph0) and first-order (ph1) phase corrections for both the F2 and F1 dimensions.
-
-
Baseline Correction: Apply an automatic baseline correction in both dimensions.
-
Referencing:
-
Reference the ¹H dimension to the DSS signal (if added) or the residual water signal (4.7 ppm at 25°C).
-
The ¹⁵N dimension can be referenced indirectly using the gyromagnetic ratios.
-
Visualizations
Experimental Workflow
Caption: Workflow for ¹H-¹⁵N HSQC of L-Histidine-¹⁵N.
¹H-¹⁵N HSQC Magnetization Transfer Pathway
Caption: Magnetization transfer in a ¹H-¹⁵N HSQC experiment.
References
- 1. Limiting Values of the 15N Chemical Shift of the Imidazole Ring of Histidine at High-pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmrb.io [bmrb.io]
- 3. pH-dependence of 13C chemical shifts and 13C,H coupling constants in imidazole and L-histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scholarship.haverford.edu [scholarship.haverford.edu]
Application Notes and Protocols for L-Histidine-¹⁵N Labeling in Protein Structure Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective isotope labeling of amino acids is a powerful technique in nuclear magnetic resonance (NMR) spectroscopy for simplifying complex spectra and probing specific sites within a protein. L-Histidine, with the unique properties of its imidazole (B134444) side chain, serves as an exceptional probe for protein structure, function, and dynamics. The nitrogen atoms in the histidine imidazole ring are highly sensitive to their local chemical environment, including pH, ligand binding, and allosteric changes.[1][2] This sensitivity makes ¹⁵N-labeled L-histidine a versatile tool for elucidating protein mechanisms, mapping interaction surfaces, and characterizing conformational changes that are crucial in drug development.
The imidazole side chain of histidine can exist in different protonation and tautomeric states, each with distinct ¹⁵N chemical shifts, providing detailed insights into the electrostatic environment and catalytic mechanisms at protein active sites.[3][4] By selectively introducing ¹⁵N at the histidine residues, researchers can significantly reduce spectral overlap in large proteins and focus on these critical regions. This application note provides detailed protocols for the selective ¹⁵N-labeling of histidine residues in proteins expressed in E. coli, along with methods for quantitative analysis and NMR-based structural studies.
Key Applications of L-Histidine-¹⁵N Labeling
-
Probing Protein Active Sites: Histidine is frequently found in the active sites of enzymes, where it participates in catalysis. ¹⁵N-labeling allows for the detailed study of its role in enzymatic reactions.
-
Characterizing Protein-Ligand Interactions: The chemical shifts of ¹⁵N-labeled histidine are sensitive to the binding of small molecules, peptides, or other proteins. This allows for the mapping of binding sites and the determination of binding affinities.[5][6]
-
Determining pKa Values and Tautomeric States: The unique ¹⁵N chemical shifts of the imidazole nitrogens can be used to determine the pKa values of individual histidine residues and to identify their dominant tautomeric states (Nδ1-H or Nε2-H), which is critical for understanding protein function and stability.[3][7]
-
Monitoring Conformational Changes: Changes in protein conformation, such as those induced by allosteric effectors or post-translational modifications, can be monitored by observing the chemical shift perturbations of ¹⁵N-labeled histidines.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to L-Histidine-¹⁵N labeling experiments for protein structure determination.
Table 1: Typical ¹⁵N Chemical Shifts of Histidine Imidazole Nitrogens
| State of Imidazole Ring | Nitrogen Atom | Typical ¹⁵N Chemical Shift (ppm) |
| Neutral Tautomer (Nδ1-H) | Nδ1 (protonated) | ~178 |
| Nε2 (unprotonated) | ~249.5 | |
| Neutral Tautomer (Nε2-H) | Nδ1 (unprotonated) | ~249.5 |
| Nε2 (protonated) | ~167.5 | |
| Protonated (Cationic) | Nδ1 | ~178 |
| Nε2 | ~174 |
Note: Chemical shifts are reported relative to a reference standard and can vary depending on the local protein environment.[3]
Table 2: Recommended Parameters for Selective ¹⁵N-Histidine Labeling and NMR Analysis
| Parameter | Recommended Value/Range | Notes |
| Expression System | Histidine auxotrophic E. coli strain (e.g., BL21(DE3) hisG mutant) | Minimizes metabolic scrambling and dilution of the ¹⁵N label. |
| ¹⁵N-L-Histidine Concentration | 100 - 200 mg/L | Optimal concentration may vary depending on the expression level of the target protein. |
| Unlabeled Amino Acids | Add all other 19 amino acids (unlabeled) | Prevents the labeled nitrogen from being incorporated into other amino acids. |
| Protein Concentration for NMR | 0.3 - 0.5 mM | Higher concentrations improve signal-to-noise but may lead to aggregation.[8] |
| NMR Buffer pH | 6.0 - 7.5 | The pH should be optimized for protein stability and to probe specific protonation states. A pH below 6.5 can reduce the exchange rate of backbone amide protons.[8] |
| NMR Spectrometer Field Strength | ≥ 600 MHz | Higher field strengths provide better spectral resolution and sensitivity. |
Experimental Protocols
Protocol 1: Selective ¹⁵N-L-Histidine Labeling of Proteins in E. coli
This protocol is designed for the expression of a target protein with ¹⁵N-labeled histidine residues using a histidine auxotrophic E. coli strain.
Materials:
-
Histidine auxotrophic E. coli expression strain (e.g., BL21(DE3) with a mutation in a histidine biosynthesis gene like hisG) transformed with the plasmid encoding the protein of interest.
-
M9 minimal medium components.
-
¹⁵N-L-Histidine.
-
Complete set of 19 unlabeled L-amino acids.
-
Glucose (or other carbon source).
-
Appropriate antibiotics.
-
IPTG (or other inducer).
Procedure:
-
Prepare M9 Minimal Medium: Prepare 1 L of M9 minimal medium. Do not add NH₄Cl if you are only labeling histidine.
-
Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.
-
Main Culture Inoculation: The next day, pellet the cells from the starter culture by centrifugation and wash once with M9 salts to remove the rich medium. Inoculate 1 L of M9 minimal medium supplemented with the appropriate antibiotic, 4 g/L glucose, and the complete set of 19 unlabeled amino acids (at a concentration of ~100 mg/L each).
-
Addition of ¹⁵N-L-Histidine: Add ¹⁵N-L-Histidine to a final concentration of 100-200 mg/L.
-
Cell Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 2: Quantification of ¹⁵N-Histidine Incorporation by Mass Spectrometry
This protocol provides a method to determine the efficiency of ¹⁵N-L-Histidine incorporation into the target protein.[9]
Materials:
-
Purified ¹⁵N-Histidine labeled protein.
-
Trypsin (or other suitable protease).
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS).
Procedure:
-
Protein Digestion: Digest a small amount of the purified protein with trypsin overnight according to standard protocols.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by mass spectrometry.
-
Data Analysis:
-
Identify peptides containing histidine residues.
-
Compare the isotopic distribution of the histidine-containing peptides with the theoretical distribution for unlabeled peptides.
-
The mass shift of the peptide will indicate the number of incorporated ¹⁵N atoms. Since histidine has three nitrogen atoms, a fully labeled histidine will result in a mass increase of approximately 3 Da per histidine residue.
-
The percentage of incorporation can be calculated by comparing the intensities of the peaks corresponding to the labeled and unlabeled peptides.[10]
-
Protocol 3: NMR Spectroscopy of ¹⁵N-Histidine Labeled Protein
This protocol outlines the acquisition of a ¹H-¹⁵N HSQC spectrum to observe the histidine side-chain nitrogens.
Materials:
-
Purified and ¹⁵N-Histidine labeled protein at a concentration of 0.3-0.5 mM.
-
NMR buffer (e.g., 25 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.
-
NMR spectrometer.
Procedure:
-
Sample Preparation: Prepare the NMR sample by dissolving the lyophilized protein in the NMR buffer or by buffer exchange into the final NMR buffer.
-
Spectrometer Setup: Tune and shim the spectrometer for the protein sample.
-
Acquire ¹H-¹⁵N HSQC Spectrum: Set up a ¹H-¹⁵N HSQC experiment. The spectral width in the ¹⁵N dimension should be wide enough to encompass the chemical shifts of the histidine imidazole nitrogens (approximately 150-260 ppm).
-
Data Processing and Analysis: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). The resulting spectrum will show correlations for the N-H groups of the histidine side chains. The chemical shifts of these peaks can then be analyzed to determine the protonation state and tautomeric form of each histidine residue.[11]
Visualizations
Caption: Workflow for selective ¹⁵N-Histidine labeling and protein structure analysis.
Caption: Histidine tautomeric states and their characteristic ¹⁵N chemical shifts.
Caption: Simplified histidine biosynthesis pathway and the role of an auxotrophic strain.
References
- 1. Chemical Shift Perturbation | Semantic Scholar [semanticscholar.org]
- 2. Histidine - Wikipedia [en.wikipedia.org]
- 3. Measurement of histidine pKa values and tautomer populations in invisible protein states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meihonglab.com [meihonglab.com]
- 5. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 7. Histidine pKa shifts and changes of tautomeric states induced by the binding of gallium-protoporphyrin IX in the hemophore HasASM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 9. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Mobility of Histidine Side Chains Analyzed with 15N NMR Relaxation and Cross-Correlation Data: Insight into Zinc-Finger – DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of 15N Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with heavy nitrogen (15N) is a powerful metabolic labeling technique for accurate quantitative proteomics.[1] This in vivo approach involves growing cells or organisms in a medium where the primary nitrogen sources are replaced with the 15N isotope.[1][2] As proteins are synthesized, 15N is incorporated into every nitrogen-containing amino acid, resulting in a mass shift for all proteins and peptides compared to their natural abundance (14N) counterparts.[1] This methodology allows for the direct and accurate comparison of protein abundance between different experimental conditions. A key advantage is that the "heavy" (15N) and "light" (14N) samples can be mixed at an early stage of the experimental process, which significantly minimizes experimental variability that can be introduced during sample preparation.[3][4] This application note provides a detailed workflow, experimental protocols, and data analysis considerations for conducting 15N metabolic labeling experiments coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantitative proteomic analysis.
Workflow Overview
The general workflow for a quantitative proteomics experiment using 15N metabolic labeling is a multi-stage process that begins with labeling and culminates in biological interpretation. The main stages are: Sample Preparation & Labeling, Sample Processing, Mass Spectrometry, and Data Analysis.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Combined 15N-Labeling and TandemMOAC Quantifies Phosphorylation of MAP Kinase Substrates Downstream of MKK7 in Arabidopsis [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
Techniques for Measuring 15N Enrichment in Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate measurement of 15N enrichment in proteins. Isotopic labeling of proteins with stable, non-radioactive isotopes like 15N is a cornerstone technique in modern biological and biomedical research, enabling precise quantification of protein synthesis, turnover, and dynamics. The methodologies outlined herein are critical for applications ranging from fundamental cell biology to preclinical drug development.
Introduction to 15N Isotope Labeling
Stable isotope labeling with heavy nitrogen (15N) is a powerful in vivo technique for quantitative proteomics.[1] The core principle involves the metabolic incorporation of 15N-labeled nitrogen sources, such as amino acids or ammonium (B1175870) salts, into the entire proteome of a cell or organism during protein synthesis.[2] This results in a mass shift for all proteins and their constituent peptides compared to their natural abundance (14N) counterparts.[1] By mixing "heavy" (15N) and "light" (14N) samples, researchers can accurately determine relative protein abundance with high precision, as the samples are combined early in the experimental workflow, minimizing variability.[1][3]
Key Techniques for Measuring 15N Enrichment
The two primary analytical techniques for quantifying 15N enrichment in proteins are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry-Based Methods
Mass spectrometry is the most widely used method for determining 15N incorporation. It offers high sensitivity, accuracy, and throughput. The general workflow involves the metabolic labeling of cells or organisms, followed by sample preparation, mass spectrometry analysis, and data processing.[1]
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse of quantitative proteomics. Proteins are first digested into peptides, which are then separated by liquid chromatography and analyzed by a mass spectrometer. The mass difference between the 15N-labeled ("heavy") and unlabeled ("light") peptides allows for their relative quantification.[3][4]
2. Isotope Ratio Mass Spectrometry (IRMS): While less common for whole proteome analysis, IRMS provides extremely precise measurements of isotope ratios and can be used to determine the overall 15N enrichment in a bulk protein sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying protein structure and dynamics in solution.[5] For NMR, 15N labeling is essential for multidimensional experiments that resolve the signals from individual atoms within the protein. The signal intensity in an NMR experiment is directly proportional to the percentage of the NMR-active isotope, making high levels of enrichment crucial.[5][6] The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is a standard method to check for protein folding and assess the quality of a 15N-labeled protein sample.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the primary techniques used to measure 15N enrichment.
| Technique | Precision | Sensitivity | Dynamic Range | Throughput | Key Application |
| LC-MS/MS | High (CV < 20%) | High (femtomole to attomole) | 3-5 orders of magnitude | High | Global protein quantification, protein turnover studies |
| NMR (HSQC) | High | Moderate (micromolar concentrations) | Limited | Low | Structural biology, protein dynamics, folding analysis |
| IRMS | Very High (‰) | High | Wide | Moderate | Bulk isotope enrichment determination |
CV: Coefficient of Variation
Experimental Protocols
Protocol 1: 15N Metabolic Labeling of E. coli for Mass Spectrometry Analysis
This protocol describes the labeling of E. coli using a minimal medium containing 15NH4Cl as the sole nitrogen source.[1]
Materials:
-
M9 minimal medium components (without NH4Cl)
-
15NH4Cl (or 14NH4Cl for the "light" control)
-
Glucose (or other carbon source)
-
Magnesium sulfate (B86663) (MgSO4)
-
Calcium chloride (CaCl2)
-
Trace elements solution
-
E. coli strain of interest
-
Appropriate antibiotics
Procedure:
-
Prepare M9 Medium: Prepare 1 liter of M9 minimal medium, omitting ammonium chloride. Autoclave to sterilize.[1]
-
Prepare Labeling Medium: Aseptically add the following to the sterile M9 medium:
-
Cell Culture:
-
Inoculate a small pre-culture in a rich medium (e.g., LB) and grow to a high cell density.[1]
-
Use the pre-culture to inoculate the "light" (14N) and "heavy" (15N) M9 minimal media at a 1:100 dilution.[1]
-
Grow the cultures at the desired temperature with shaking until they reach the desired growth phase (e.g., mid-log phase). To achieve high levels of 15N incorporation (>95%), ensure a sufficient number of cell divisions (typically at least 5-6).[3]
-
Protocol 2: Protein Extraction, Digestion, and Desalting for LC-MS/MS
Procedure:
-
Harvest and Mix Cells: Harvest the "light" and "heavy" labeled cells by centrifugation. Mix equal amounts of protein from both samples.[3]
-
Cell Lysis: Resuspend the mixed cell pellet in a suitable lysis buffer and lyse the cells using sonication or bead beating.[1]
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., Bradford or BCA).[1][3]
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.[1]
-
Add iodoacetamide (B48618) (IAA) to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.[1]
-
-
Protein Digestion:
-
Dilute the sample with 100 mM NH4HCO3 to reduce the urea (B33335) concentration to less than 2 M.[1]
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[1]
-
-
Peptide Desalting:
Protocol 3: LC-MS/MS Analysis and Data Processing
Procedure:
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer. It is recommended to acquire both MS1 survey scans and MS2 fragment scans at high resolution.[3]
-
Data Analysis:
-
Peptide Identification: Search the acquired MS/MS spectra against a protein database to identify both the 14N and 15N-labeled peptides.[3]
-
Determination of Labeling Efficiency: Calculate the 15N enrichment level by comparing the experimental isotopic pattern of known peptides to their theoretical distributions at different enrichment levels.[3][8] Labeling efficiency can typically range from 93-99%.[2][8]
-
Peptide Quantification: Extract the ion chromatograms (XICs) for both the light and heavy forms of each identified peptide. The ratio of the integrated peak areas or intensities of the heavy to light peptide is then calculated.[3]
-
Protein Quantification: The final protein ratio is typically determined by the median of the peptide ratios.[3][4]
-
Specialized software such as Protein Prospector, MSQuant, and Census can be used for analyzing 15N labeling data.[3][4]
Visualizations
The following diagrams illustrate the key experimental and data analysis workflows.
Advanced Considerations
-
Incomplete Labeling: A common challenge is the incomplete incorporation of the 15N isotope.[2] It is crucial to determine the labeling efficiency and correct for it during data analysis to ensure accurate quantification.[3][4]
-
Metabolic Scrambling: In some biological systems, metabolic scrambling can occur, where the 15N label from one amino acid is transferred to another.[5] Tandem mass spectrometry (MS/MS) can be used to confirm the location of heavy isotope labels in the peptides.[5]
-
Alternative Labeling Strategies: For applications where metabolic labeling is not feasible, such as in the analysis of clinical tissues, alternative strategies like using stable isotope labeled (SIL) synthetic peptides as internal standards can be employed for absolute quantification.[3]
-
Targeted Mass Spectrometry: Parallel Reaction Monitoring (PRM) can be combined with 15N labeling to enhance the reliability of quantifying low-abundance proteins by monitoring specific fragment ions.[3][9]
Conclusion
Mass spectrometric analysis of 15N-labeled proteins is a robust and accurate method for global protein quantification.[3] Its primary advantage lies in the ability to combine samples early in the workflow, which significantly minimizes experimental error.[3] While challenges such as incomplete labeling and metabolic scrambling exist, they can be effectively addressed through meticulous experimental design and appropriate data analysis strategies.[3][5] By understanding the principles, protocols, and data analysis workflows outlined in this document, researchers can confidently apply this powerful technique to gain valuable insights into complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. protein-nmr.org.uk [protein-nmr.org.uk]
- 7. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 8. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low L-Histidine-¹⁵N Incorporation Efficiency in Protein Expression
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of L-Histidine-¹⁵N during recombinant protein expression. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low incorporation efficiency of L-Histidine-¹⁵N?
Low incorporation of L-Histidine-¹⁵N can stem from several factors, primarily related to the metabolic pathways of the expression host, typically E. coli, and the culture conditions. The main culprits include:
-
Isotopic Dilution: The supplied L-Histidine-¹⁵N can be diluted by a pre-existing pool of unlabeled L-Histidine within the cells. This unlabeled histidine can come from the initial growth medium or from the degradation of endogenous proteins.
-
Metabolic Scrambling: While L-Histidine is a terminal amino acid and less prone to metabolic conversion compared to others, some degree of isotopic scrambling can still occur. This involves the nitrogen from L-Histidine-¹⁵N being metabolized and incorporated into other amino acids, diluting the label at the intended histidine residues.
-
Inefficient Amino Acid Uptake: The E. coli cells may not be efficiently importing the exogenous L-Histidine-¹⁵N from the culture medium. This can be influenced by the concentration of other amino acids, the overall health of the cells, and the specific expression strain used.
-
Suboptimal Culture Conditions: Factors such as the composition of the minimal media, pH, temperature, and aeration can all impact cell metabolism and, consequently, the efficiency of amino acid incorporation.
-
Purity of the Isotope: The chemical and isotopic purity of the L-Histidine-¹⁵N source is critical. Contamination with unlabeled histidine will directly reduce the final incorporation efficiency.
Q2: How can I accurately measure the incorporation efficiency of L-Histidine-¹⁵N?
Accurate quantification of isotopic incorporation is essential for validating your labeling strategy. The two primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): This is a highly sensitive method for determining isotopic enrichment. By analyzing the mass shift of the intact protein or, more commonly, proteolytic peptides, you can calculate the percentage of ¹⁵N incorporation. A comparison of the isotopic distribution of a peptide from the labeled protein with its unlabeled counterpart allows for precise quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For proteins being studied by NMR, this technique can also be used to assess labeling efficiency. A 2D ¹H-¹⁵N HSQC spectrum of a uniformly ¹⁵N-labeled protein will show a crosspeak for each backbone amide (excluding prolines) and some sidechains. While qualitative, the signal intensity can give an indication of labeling. For more quantitative analysis, 1D ¹⁵N NMR can be used, where the integral of the ¹⁵N signal is compared to a known standard or a matched unlabeled sample.[1]
Q3: Is it better to use a prototrophic or auxotrophic E. coli strain for L-Histidine-¹⁵N labeling?
For selective labeling of histidine, using a histidine auxotrophic E. coli strain is highly recommended.[2][3][4][5] An auxotrophic strain is unable to synthesize its own histidine due to a genetic mutation in the histidine biosynthesis pathway.[2][4] This means the cells are entirely dependent on the L-Histidine-¹⁵N supplied in the medium for protein synthesis, which significantly reduces isotopic dilution from de novo synthesized unlabeled histidine and can lead to higher incorporation efficiencies.[4][6] Prototrophic strains, which can synthesize all amino acids, are more prone to isotopic dilution.[6]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues related to low L-Histidine-¹⁵N incorporation.
Problem 1: Low Overall ¹⁵N Incorporation Detected by Mass Spectrometry
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Incomplete switch to minimal medium | Ensure a complete removal of rich medium (e.g., LB) before transferring cells to the ¹⁵N-labeled minimal medium. This can be achieved by pelleting the cells and washing them with M9 salts before resuspension in the labeling medium. | Rich media contain unlabeled amino acids that will compete with the L-Histidine-¹⁵N, leading to significant isotopic dilution. |
| Insufficient L-Histidine-¹⁵N Concentration | Increase the concentration of L-Histidine-¹⁵N in the minimal medium. A typical starting point is 100 mg/L, but this may need to be optimized for your specific protein and expression system. | A higher concentration of the labeled amino acid can help to outcompete any residual unlabeled histidine and drive uptake by the cells. |
| Poor Cell Health in Minimal Medium | Optimize the minimal medium composition. Ensure all necessary salts, trace metals, and vitamins are present. Monitor cell growth (OD600) and viability after switching to the minimal medium. If growth is significantly impaired, consider a more gradual adaptation to the minimal medium. | Healthy, actively growing cells are more efficient at protein synthesis and amino acid uptake. Stress can lead to protein degradation and release of unlabeled amino acids. |
| Use of a Prototrophic Strain | Switch to a histidine auxotrophic E. coli strain (e.g., a strain with a mutation in a key his gene).[2][3][4][5] | Auxotrophic strains cannot synthesize their own histidine, forcing them to use the exogenously supplied L-Histidine-¹⁵N and thereby maximizing incorporation efficiency.[2][4][6] |
Problem 2: Evidence of Isotopic Scrambling (¹⁵N found in other amino acids)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Metabolic Cross-Contamination | Supplement the minimal medium with a cocktail of all other 19 unlabeled amino acids at a concentration of approximately 100 mg/L each. | The presence of other unlabeled amino acids can create feedback inhibition of their own biosynthetic pathways, reducing the likelihood of the ¹⁵N from histidine being scavenged for their synthesis. |
| Sub-optimal Growth Temperature | Lower the induction temperature (e.g., from 37°C to 18-25°C). | Lower temperatures slow down cellular metabolism, which can reduce the activity of enzymes involved in amino acid catabolism and interconversion, thus minimizing scrambling. |
| Induction Timing | Induce protein expression at a lower cell density (e.g., OD600 of 0.4-0.6). | At very high cell densities, nutrient limitations can trigger stress responses and alter metabolic fluxes, potentially increasing isotopic scrambling. |
Experimental Protocols
Protocol 1: Selective L-Histidine-¹⁵N Labeling in a Histidine Auxotrophic E. coli Strain
This protocol is designed to maximize the incorporation of L-Histidine-¹⁵N with minimal isotopic scrambling.
Materials:
-
Histidine auxotrophic E. coli strain (e.g., BL21(DE3) ΔhisG) transformed with the expression plasmid.
-
LB medium (or other rich medium).
-
M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).
-
Sterile stock solutions: 1 M MgSO₄, 1 M CaCl₂, 20% (w/v) glucose, 1000x trace metals solution.
-
¹⁵NH₄Cl (as the sole nitrogen source for uniform ¹⁵N labeling, if desired).
-
L-Histidine-¹⁵N (isotopic purity >98%).
-
Mixture of the other 19 unlabeled amino acids.
-
Appropriate antibiotic.
Procedure:
-
Pre-culture: Inoculate a single colony into 5-10 mL of LB medium supplemented with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture (Growth Phase): The next day, inoculate 1 L of M9 minimal medium (containing ¹⁵NH₄Cl if uniform labeling is also desired) with the overnight culture to a starting OD600 of ~0.05. Add all necessary supplements (glucose, MgSO₄, CaCl₂, trace metals, and antibiotic). Grow the culture at 37°C with vigorous shaking.
-
Induction and Labeling:
-
When the culture reaches an OD600 of 0.6-0.8, add the L-Histidine-¹⁵N to a final concentration of 100 mg/L.
-
Simultaneously, add the mixture of the other 19 unlabeled amino acids to a final concentration of 100 mg/L each.
-
Induce protein expression with the appropriate inducer (e.g., IPTG).
-
Reduce the temperature to 18-25°C and continue to grow for 12-16 hours.
-
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
Protocol 2: Quantification of L-Histidine-¹⁵N Incorporation by Mass Spectrometry
This protocol outlines the general steps for determining the percentage of ¹⁵N incorporation in your protein of interest.
Procedure:
-
Protein Purification: Purify the L-Histidine-¹⁵N labeled protein and an unlabeled control sample to a high degree of purity using your standard protocol.
-
Protein Digestion:
-
Denature the protein samples (e.g., with urea (B33335) or by heating).
-
Reduce and alkylate the cysteine residues (e.g., with DTT and iodoacetamide).
-
Digest the proteins into peptides using a site-specific protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Acquire high-resolution mass spectra of the peptides.
-
-
Data Analysis:
-
Identify histidine-containing peptides from your protein of interest in both the labeled and unlabeled samples.
-
Compare the isotopic distribution of the histidine-containing peptides from the labeled sample to the corresponding peptides from the unlabeled sample.
-
Calculate the extent of the mass shift in the labeled peptides. The mass shift will depend on the number of nitrogen atoms in the peptide and the incorporation efficiency.
-
Use appropriate software to de-isotope the spectra and calculate the average mass of the peptide, from which the percent incorporation can be determined.
-
Visualizations
Workflow for Troubleshooting Low L-Histidine-¹⁵N Incorporation
Caption: A decision-making workflow for troubleshooting low L-Histidine-¹⁵N incorporation.
Metabolic Context of L-Histidine Labeling in E. coli
References
- 1. Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Escherichia coli auxotroph host strains for amino acid-selective isotope labeling of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. addgene.org [addgene.org]
- 4. Research - E. coli Auxotrophic Expression Strains of Toshio Iwasaki Group Homepage|Nippon Medical School|æ¥æ¬å»ç§å¤§å¦|å²©å´ ä¿é ã°ã«ã¼ã ãã¼ã ãã¼ã¸ [fesworld.jp]
- 5. researchgate.net [researchgate.net]
- 6. A Set of Engineered Escherichia coli Expression Strains for Selective Isotope and Reactivity Labeling of Amino Acid Side Chains and Flavin Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Leaky Protein Expression in ¹⁵N Labeling Media
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address leaky protein expression during ¹⁵N labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is leaky protein expression and why is it a problem in ¹⁵N labeling?
A: Leaky protein expression refers to the basal, unintended expression of the target protein in the absence of an inducer (e.g., IPTG). In the context of ¹⁵N labeling for NMR studies, this is particularly problematic because it leads to the incorporation of expensive ¹⁵N isotopes into your protein before the intended induction phase. This results in a heterogeneous population of labeled proteins, reduces the overall yield of fully labeled protein, and can complicate downstream NMR analysis.[1][2]
Q2: What are the common causes of leaky protein expression in E. coli?
A: Several factors can contribute to leaky expression:
-
Promoter System: Strong promoters like the T7 promoter, commonly used in pET vectors, can have a low level of basal transcription even without the inducer.[1][3]
-
Host Strain: The E. coli strain used for expression plays a crucial role. Strains that do not tightly control the expression of T7 RNA polymerase can lead to leaky expression.[1][2] For example, standard BL21(DE3) strains can exhibit basal T7 RNA polymerase activity.[4]
-
Plasmid Integrity: Mutations in the promoter region or the repressor gene (e.g., lacI) on the plasmid can impair the repression of gene expression.[1][5]
-
Culture Conditions: Components in rich media, such as lactose, can act as a natural inducer and cause leaky expression.[1] Overgrowth or stress on the cells can also contribute to reduced repression efficiency.[1]
Q3: How can I detect leaky protein expression?
A: The most straightforward method is to perform a small-scale expression trial.
-
Grow a small culture of your expression strain transformed with your plasmid.
-
Before adding the inducer, take a sample of the culture (the "uninduced" sample).
-
Induce the remaining culture and take another sample after the desired expression time (the "induced" sample).
-
Analyze both samples by SDS-PAGE. If you see a band corresponding to the molecular weight of your target protein in the uninduced sample, you have leaky expression.
For more sensitive detection, especially for low levels of leaky expression, a Western blot using an antibody against your protein or its tag can be performed.
Troubleshooting Guide
Issue 1: Significant protein expression is observed before induction.
This is a classic sign of leaky expression. Here are the steps to troubleshoot this issue, starting with the simplest and most common solutions.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting leaky protein expression.
1. Verify and Change the Host Strain
The choice of E. coli expression strain is critical for controlling basal expression.
-
Problem: Standard BL21(DE3) strains can have basal levels of T7 RNA polymerase activity, leading to leaky expression.[4]
-
Solution: Switch to a more tightly regulated strain. Strains containing the pLysS or pLysE plasmid, such as BL21(DE3)pLysS , are highly recommended.[3][6][7] These plasmids express T7 lysozyme, a natural inhibitor of T7 RNA polymerase, which significantly reduces basal expression.[3]
Comparison of Common Expression Strains
| Host Strain | Key Feature | Basal Expression Level | Recommended Use |
| BL21(DE3) | Standard T7 expression | Can be leaky | Non-toxic proteins where high yield is the priority. |
| BL21(DE3)pLysS | Expresses T7 lysozyme | Low | Toxic proteins or when tight control of expression is needed.[3][8] |
| BL21(DE3)pLysE | Expresses higher levels of T7 lysozyme | Very Low | Very toxic proteins; may reduce overall yield.[9] |
| Tuner(DE3) | lacY permutation allows for adjustable IPTG uptake | Tunable | Fine-tuning expression levels.[8] |
2. Optimize Growth Media
-
Problem: Rich media like LB can contain trace amounts of lactose, which can induce the lac operon and lead to leaky expression.[1]
-
Solution: Supplement your growth medium with glucose. The addition of 0.5-1% glucose to the culture medium can help repress basal expression from the lac promoter through catabolite repression.[9][10]
3. Check Plasmid Integrity
-
Problem: Mutations in the lacI gene (which produces the Lac repressor) or the lac operator sequence on your plasmid can prevent proper repression.[1][5]
-
Solution:
-
Retransform: Transform a fresh, verified batch of competent cells with your plasmid.
-
Sequence: If the problem persists, sequence the promoter region, the lac operator, and the lacI gene on your plasmid to ensure there are no mutations.[5]
-
4. Optimize Culture Conditions
-
Problem: High growth temperatures before induction can increase metabolic rates and potentially lead to higher basal expression.
-
Solution: Lower the temperature of your culture during the initial growth phase (before induction) to 30°C or even 25°C.[10]
Issue 2: Low yield of ¹⁵N-labeled protein despite addressing leaky expression.
Even with leaky expression under control, you may face challenges in obtaining a high yield of your labeled protein.
Experimental Workflow for ¹⁵N Labeling
Caption: A typical workflow for expressing ¹⁵N-labeled proteins.
1. Optimize Induction Conditions
-
Inducer Concentration: Titrate the concentration of your inducer (e.g., IPTG). Sometimes, a lower concentration can lead to better folding and higher yields of soluble protein.[11][12]
-
Induction Temperature and Time: Lowering the expression temperature (e.g., 15-25°C) and extending the induction time (e.g., overnight) can improve protein solubility and yield.[4][11]
Recommended Induction Parameters
| Temperature | Induction Time | Typical Outcome |
| 37°C | 2-4 hours | High expression rate, but higher risk of inclusion bodies. |
| 25-30°C | 4-6 hours | Good balance between yield and solubility.[10] |
| 15-20°C | 16-24 hours | Slower expression, often leading to higher yields of soluble, properly folded protein.[9] |
2. Codon Usage
-
Problem: If your target protein is from a eukaryotic source, its mRNA may contain codons that are rarely used by E. coli. This "codon bias" can slow down or stall translation, leading to low protein yields.[3][11]
-
Solution:
Experimental Protocols
Protocol 1: Small-Scale Expression Trial to Detect Leaky Expression
-
Inoculate 5 mL of LB medium (or another rich medium) containing the appropriate antibiotic with a single colony of your expression strain harboring the expression plasmid.
-
Grow the culture overnight at 37°C with shaking.
-
The next day, inoculate 50 mL of fresh medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.5-0.7.
-
Remove a 1 mL aliquot of the culture (this is your uninduced sample ). Centrifuge to pellet the cells, discard the supernatant, and freeze the cell pellet.
-
Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) to the remaining culture.
-
Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18°C).
-
Take a 1 mL aliquot of the induced culture (this is your induced sample ). Measure the OD₆₀₀.
-
Centrifuge the induced sample to pellet the cells, discard the supernatant, and resuspend the pellet in SDS-PAGE loading buffer, normalizing for the OD₆₀₀ reading.
-
Resuspend the uninduced cell pellet in the same volume of loading buffer.
-
Analyze both samples by SDS-PAGE.
Protocol 2: General Protocol for ¹⁵N Labeling in M9 Minimal Medium
This protocol is adapted for a 1 L culture.[14][15]
M9 Minimal Medium (10x Stock, 1 L)
-
60 g Na₂HPO₄
-
30 g KH₂PO₄
-
5 g NaCl
-
Pre-culture: Inoculate a 5 mL pre-culture in a rich medium (e.g., LB) with your E. coli strain and grow to a high cell density.[14]
-
Overnight Culture in Minimal Medium: Use the pre-culture to inoculate a 50-100 mL culture in M9 minimal medium containing ¹⁴NH₄Cl (1 g/L) as the sole nitrogen source. Grow overnight.
-
Main Culture: Inoculate 1 L of M9 medium containing 1 g of ¹⁵NH₄Cl, 20 mL of 20% glucose, 2 mL of 1M MgSO₄, 100 µL of 1M CaCl₂, and the appropriate antibiotic with the overnight M9 culture (a 1:100 dilution is recommended).[14][16]
-
Growth: Grow the culture at the desired temperature with shaking until it reaches the mid-log phase (OD₆₀₀ of ~0.6-0.8).[15]
-
Induction: Induce protein expression by adding your inducer (e.g., IPTG).
-
Expression: Continue to grow the culture at the optimized temperature and duration.
-
Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
References
- 1. researchgate.net [researchgate.net]
- 2. neb.com [neb.com]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile promoter deletion in Escherichia coli in response to leaky expression of very robust and benign proteins from common expression vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. htslabs.com [htslabs.com]
- 9. neb.com [neb.com]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 12. m.youtube.com [m.youtube.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 15. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing ¹⁵N Labeling for Cell Growth
Welcome to the technical support center for optimizing cell growth conditions for ¹⁵N labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to isotopic labeling experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during ¹⁵N labeling experiments.
Problem 1: Low Protein Yield After ¹⁵N Labeling
Symptoms:
-
Significantly lower final protein yield compared to expression in standard media.
-
Poor cell growth or low cell density post-induction.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Metabolic Burden from Minimal Media | Cells grown in minimal media for ¹⁵N labeling may experience metabolic stress, leading to reduced growth and protein expression. To mitigate this, a pre-culture adaptation step is recommended. Start by growing a culture in a rich medium (like LB), then transfer it to a minimal medium containing unlabeled ¹⁴NH₄Cl to adapt the cells before inoculating the final ¹⁵N-labeled medium.[1] |
| Toxicity of Overexpressed Protein | "Leaky" or uncontrolled expression of a toxic protein can hinder cell growth.[2] Ensure you are using a tightly regulated promoter system (e.g., T7 promoter in pET vectors).[2] For lac-based promoters, consider using a host strain that overproduces the lac repressor or a helper plasmid like pREP4 to minimize basal expression.[2] |
| Suboptimal Induction Conditions | The timing and concentration of the inducer (e.g., IPTG) are critical. Inducing the culture at a lower optical density (OD₆₀₀) or with a suboptimal inducer concentration can lead to poor yields. It is recommended to induce the culture when it reaches an OD₆₀₀ of 0.6-0.8.[1] The optimal inducer concentration and post-induction time (typically 3-16 hours) should be determined empirically for your specific protein.[1] |
| Inefficient Cell Lysis | Incomplete cell lysis results in a significant loss of expressed protein.[3][4] Employ a combination of enzymatic (e.g., lysozyme) and physical (e.g., sonication, French press) lysis methods.[3] The efficiency of lysis can be monitored by microscopy.[3] |
| Protein Insolubility | Overexpressed proteins can form insoluble inclusion bodies.[5] To improve solubility, try optimizing expression conditions such as lowering the induction temperature, using solubility-enhancing tags, or adding solubilizing agents to the lysis buffer.[5] |
Problem 2: Incomplete ¹⁵N Labeling Efficiency
Symptoms:
-
Mass spectrometry or NMR analysis reveals a significant presence of ¹⁴N in the final protein product.
-
Labeling efficiency is below the desired >98%.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Labeling Time | Cells require sufficient time to incorporate the ¹⁵N label and reach an "isotopic steady state".[1][6] For rapidly dividing cells like E. coli, this is usually achieved within a few generations. For mammalian cells, complete incorporation can take several cell doublings.[1] It is recommended to increase the labeling duration if incomplete labeling is observed.[7] |
| Dilution from Unlabeled Sources | The ¹⁵N-labeled precursor can be diluted by unlabeled nitrogen sources from the media or through amino acid recycling within the cells.[1] Ensure that the ¹⁵N-labeled compound (e.g., ¹⁵NH₄Cl) is the sole nitrogen source in your minimal medium.[1] The purity of the ¹⁵N isotope should be high (ideally >99%) to achieve high-level labeling.[7][8] |
| Poor Cell Health or Low Metabolic Activity | Unhealthy or slow-growing cells will have reduced metabolic activity, leading to inefficient uptake and incorporation of the ¹⁵N label.[1] Optimize growth conditions such as temperature, pH, and aeration to ensure robust cell growth. |
| Depletion of ¹⁵N Source | In dense cultures, the ¹⁵N-labeled nutrient can be depleted over time.[7] Ensure an adequate and consistent supply of the ¹⁵N-labeled nutrient in the growth medium.[7] |
Problem 3: Isotopic Scrambling
Symptoms:
-
Mass spectrometry data shows unexpected ¹⁵N incorporation into amino acids that were not intended to be labeled in selective labeling experiments.[1]
-
NMR spectra are more complex than anticipated due to unintended labeling.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Transaminase Activity | Transaminases can transfer the ¹⁵N label from one amino acid to another. For instance, aromatic amino acid transaminases can cause nitrogen scrambling between tyrosine and phenylalanine.[1] To minimize this, consider using E. coli strains deficient in key transaminases or adding specific metabolic precursors to the medium to suppress crosstalk between biosynthetic pathways.[1] |
| Metabolic Branch Points | Metabolic pathways with branch points can lead to the redistribution of ¹⁵N labels.[1] For example, tryptophanase can convert tryptophan into indole, pyruvate, and ammonia, leading to nitrogen scrambling.[1] Carefully select labeled precursors that are part of more isolated biosynthetic pathways.[1] |
| Reversible Enzymatic Reactions | High rates of reversible reactions can cause the redistribution of ¹⁵N within a molecule and connected metabolite pools.[1] Optimize cell culture conditions (e.g., temperature, pH) to favor the desired reaction direction.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the typical composition of a minimal medium for ¹⁵N labeling in E. coli?
A1: A common minimal medium for ¹⁵N labeling in E. coli is M9 medium. The key component is the replacement of the standard nitrogen source (NH₄Cl) with ¹⁵NH₄Cl. A typical recipe per liter includes:
Q2: How can I assess the ¹⁵N labeling efficiency?
A2: Labeling efficiency can be determined using mass spectrometry or NMR spectroscopy.
-
Mass Spectrometry: By analyzing the isotopic distribution of peptides from your labeled protein, you can calculate the relative abundance of the ¹⁵N isotope.[12][13] This method is highly sensitive and can provide precise quantification.[14]
-
NMR Spectroscopy: 2D ¹H-¹⁵N HSQC is a highly sensitive NMR method that indirectly detects ¹⁵N through its coupling to protons.[14] By comparing the signal intensities to an unlabeled sample or an internal standard, you can determine the labeling efficiency.[14] 1D ¹⁵N NMR can also be used but is less sensitive.[14]
Q3: Does ¹⁵N labeling affect cell viability?
A3: Generally, ¹⁵N labeling is considered to have a minimal impact on cell viability and is not reported to be cytotoxic.[15] However, some studies have observed altered growth rates and metabolite levels in E. coli grown in ¹⁵N-labeled media compared to ¹⁴N media.[16] It is good practice to monitor cell health and growth rates during labeling experiments.
Q4: What are the main challenges of ¹⁵N labeling in mammalian cells?
A4: Mammalian cells have more complex nutritional requirements than bacteria and cannot be grown in simple minimal media with a single nitrogen source.[17] Therefore, uniform ¹⁵N labeling in mammalian cells often requires expensive custom media containing a full complement of ¹⁵N-labeled amino acids.[17] Additionally, achieving high labeling efficiency can be challenging due to slower growth rates and protein turnover.[18] Isotopic scrambling can also be a significant issue in mammalian cells.[19]
Q5: What is an isotopic steady state and why is it important?
A5: An isotopic steady state is reached when the rate of isotope incorporation into a metabolic pool equals the rate of its removal, resulting in a constant level of enrichment.[6] Reaching this state is crucial for ensuring uniform and complete labeling of your protein of interest, which is essential for accurate quantitative analysis in techniques like NMR and mass spectrometry.[1]
Experimental Protocols
Protocol: Uniform ¹⁵N Labeling of Proteins in E. coli
This protocol outlines the steps for expressing a ¹⁵N-labeled protein in E. coli using an M9 minimal medium.
-
Prepare Pre-culture: Inoculate a single colony of transformed E. coli into 5 mL of a rich medium (e.g., LB) containing the appropriate antibiotic. Grow overnight at 37°C with shaking.[1]
-
Adapt to Minimal Medium: Inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing ¹⁴NH₄Cl and the appropriate antibiotic. Grow until the culture reaches an OD₆₀₀ of 0.6-0.8. This step helps the cells adapt to the minimal medium.[1]
-
Inoculate Main Culture: Prepare 1 L of M9 minimal medium containing 1 g of ¹⁵NH₄Cl as the sole nitrogen source, along with other necessary components (glucose, MgSO₄, CaCl₂, trace elements, and antibiotic).[1] Inoculate this medium with the adapted pre-culture to a starting OD₆₀₀ of ~0.05.[1]
-
Growth and Induction: Grow the main culture at the optimal temperature for your protein expression (e.g., 37°C) with vigorous shaking.[1] Monitor the OD₆₀₀. When the OD₆₀₀ reaches 0.6-0.8, induce protein expression with the appropriate inducer (e.g., IPTG).[1]
-
Expression: Continue to grow the culture for the desired period post-induction (typically 3-16 hours, depending on the protein and expression temperature).[1]
-
Harvest Cells: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).[1]
-
Cell Lysis and Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol.[1]
Visualizations
Caption: Workflow for uniform ¹⁵N protein labeling in E. coli.
Caption: Troubleshooting logic for low protein yield in ¹⁵N labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Application Note 15 â Top Ten Tips for Producing 13C/15N Protein in Abundance [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 12. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. The 15N isotope effect in Escherichia coli: a neutron can make the difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Metabolic Scrambling of 15N Labeled Amino Acids
Welcome to the Technical Support Center for minimizing metabolic scrambling of 15N labeled amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of 15N labeled amino acids?
A1: Metabolic scrambling refers to the transfer of the 15N isotope from the supplied labeled amino acid to other amino acids within the cell.[1][2] This occurs through various metabolic pathways, most notably through the activity of transaminases, which can lead to the undesired labeling of amino acids that were not the intended target of the experiment.[1] This phenomenon can complicate data analysis and lead to inaccurate quantification in proteomics and metabolomics studies.
Q2: Which amino acids are most prone to metabolic scrambling?
A2: The susceptibility of an amino acid to scrambling varies depending on its metabolic pathway. In human embryonic kidney (HEK) 293 cells, amino acids such as Alanine (A), Aspartic Acid (D), Glutamic Acid (E), Isoleucine (I), Leucine (L), and Valine (V) experience significant scrambling.[3][4] In contrast, Cysteine (C), Phenylalanine (F), Histidine (H), Lysine (B10760008) (K), Methionine (M), Asparagine (N), Arginine (R), Threonine (T), Tryptophan (W), and Tyrosine (Y) show minimal scrambling.[3][4] Glycine (G) and Serine (S) are known to interconvert.[3][4]
Q3: How can I detect if metabolic scrambling is occurring in my experiment?
A3: Metabolic scrambling can be detected by analyzing your mass spectrometry (MS) data for unexpected isotopic enrichment in amino acids that were not supposed to be labeled. High-resolution mass spectrometry and tandem mass spectrometry (MS/MS) can help identify and locate the scrambled isotopes within peptides.[2]
Q4: What are the primary strategies to minimize metabolic scrambling?
A4: The main strategies include:
-
Careful selection of labeled amino acids: Choose amino acids that are known to have minimal scrambling.[1]
-
Optimization of cell culture conditions: Modifying media composition, such as supplementing with specific unlabeled amino acids, can suppress scrambling pathways.[3][5]
-
Use of metabolic inhibitors: Chemical inhibitors can block the activity of enzymes responsible for scrambling, such as transaminases.
-
Employing cell-free protein synthesis systems: These systems have lower metabolic activity compared to in-vivo systems, which significantly reduces scrambling.[6]
-
Using genetically modified organisms: E. coli strains deficient in key transaminases can be used to reduce scrambling.[1]
Q5: Can I completely eliminate metabolic scrambling?
A5: While it is challenging to eliminate scrambling entirely, especially in in-vivo systems, the methods described in this guide can significantly reduce it to manageable levels for most applications. Cell-free systems offer the closest approach to complete elimination of scrambling.[6]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to metabolic scrambling.
Issue 1: High levels of scrambling observed for multiple amino acids.
-
Question: My mass spectrometry data shows widespread 15N labeling across many amino acids, not just the one I supplied. What is the likely cause and how can I fix it?
-
Answer:
-
Potential Cause: This is often due to high transaminase activity in the cell line being used.[1] These enzymes readily transfer the 15N amine group from the labeled amino acid to other keto-acid precursors, leading to the synthesis of other 15N-labeled amino acids.
-
Troubleshooting Steps:
-
Switch to a cell-free protein synthesis system: This is the most effective way to minimize transaminase activity.[6]
-
Use metabolic inhibitors: Treat your cell lysate or culture with inhibitors of transaminases, such as aminooxyacetate.[6]
-
Choose a different labeled amino acid: If possible, switch to a labeled amino acid that is less involved in central nitrogen metabolism, such as lysine or proline.[1]
-
Optimize cell culture media: Ensure the media contains an adequate supply of all essential amino acids to reduce the cell's need to synthesize them.
-
-
Issue 2: Inaccurate protein quantification in SILAC experiments due to Arginine-to-Proline conversion.
-
Question: In my SILAC experiment using heavy arginine, I'm seeing inaccurate quantification for proline-containing peptides. What's happening and how can I prevent it?
-
Answer:
-
Potential Cause: Some cell lines can metabolically convert arginine to proline.[3][4] This leads to the incorporation of "heavy" proline, which can interfere with the accurate quantification of proline-containing peptides.[3]
-
Troubleshooting Steps:
-
Supplement media with unlabeled proline: Adding an excess of "light" L-proline (e.g., 200 mg/L) to both the "light" and "heavy" SILAC media can suppress the conversion of heavy arginine to heavy proline.[5][7]
-
Use a cell line with low conversion rates: If possible, choose a cell line known to have low arginase and ornithine aminotransferase activity.
-
Inhibit arginase: Use an arginase inhibitor like Nω‐hydroxy‐nor‐l‐arginine (nor-NOHA) to block the conversion pathway.
-
Bioinformatic correction: Some SILAC analysis software can correct for the mass shift caused by proline conversion during data analysis.[4]
-
-
Issue 3: Low incorporation of 15N label and evidence of scrambling.
-
Question: I am observing low overall incorporation of my 15N labeled amino acid, and the label that is incorporated appears to be scrambled. What should I check?
-
Answer:
-
Potential Causes: This could be a combination of factors including poor cell health, insufficient adaptation to the labeling medium, or contamination with unlabeled amino acids.
-
Troubleshooting Steps:
-
Ensure complete adaptation: Allow cells to undergo at least 5-6 doublings in the heavy medium to ensure maximal incorporation of the labeled amino acid.[1]
-
Use dialyzed fetal bovine serum (FBS): Standard FBS contains unlabeled amino acids that can compete with your labeled amino acid. Using dialyzed FBS minimizes this contamination.[1]
-
Check cell viability and growth rate: Poor cell health can lead to altered metabolism and inefficient uptake of nutrients. Ensure your cells are healthy and actively dividing.
-
Verify the concentration of the labeled amino acid: Ensure the concentration of the 15N-labeled amino acid in the medium is sufficient and not limiting for protein synthesis.
-
-
Data Presentation
The following table summarizes the extent of metabolic scrambling for 18 different 15N-labeled amino acids in Human Embryonic Kidney (HEK) 293 cells. This data can guide the selection of amino acids for your labeling experiments.
| Amino Acid (Single Letter Code) | Amino Acid (Three Letter Code) | Degree of Metabolic Scrambling in HEK293 Cells |
| A | Ala | Significant |
| C | Cys | Minimal |
| D | Asp | Significant |
| E | Glu | Significant |
| F | Phe | Minimal |
| G | Gly | Interconverts with Serine |
| H | His | Minimal |
| I | Ile | Significant |
| K | Lys | Minimal |
| L | Leu | Significant |
| M | Met | Minimal |
| N | Asn | Minimal |
| R | Arg | Minimal |
| S | Ser | Interconverts with Glycine |
| T | Thr | Minimal |
| V | Val | Significant |
| W | Trp | Minimal |
| Y | Tyr | Minimal |
| Data adapted from a comprehensive assessment of selective amino acid 15N-labeling in HEK293 cells.[3][4] |
Experimental Protocols
Protocol 1: Uniform 15N Labeling of Proteins in E. coli
This protocol is for expressing uniformly 15N-labeled proteins in E. coli using a minimal medium.
Materials:
-
M9 minimal medium components
-
15NH4Cl (as the sole nitrogen source)
-
Glucose (or other carbon source)
-
MgSO4, CaCl2, and trace elements
-
Appropriate antibiotic
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid of interest
Procedure:
-
Prepare Pre-culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Adapt to Minimal Medium: Inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing 14NH4Cl and the appropriate antibiotic. Grow until the culture reaches an OD600 of 0.6-0.8. This step helps the cells adapt to the minimal medium.[8]
-
Inoculate Main Culture: Prepare 1 L of M9 minimal medium containing 1 g of 15NH4Cl as the sole nitrogen source, along with other necessary components.[8] Inoculate this medium with the adapted pre-culture to a starting OD600 of ~0.05.[8]
-
Growth and Induction: Grow the main culture at the optimal temperature for your protein expression (e.g., 37°C) with vigorous shaking. When the OD600 reaches 0.6-0.8, induce protein expression with the appropriate inducer (e.g., IPTG).[8]
-
Expression and Harvest: Continue to grow the culture for the desired period post-induction. Harvest the cells by centrifugation.[8]
-
Protein Purification: Proceed with your standard protein purification protocol.
Protocol 2: Reduction of Metabolic Scrambling in Cell-Free S30 Extracts with Sodium Borohydride (B1222165) (NaBH4)
This protocol describes the treatment of E. coli S30 extracts with NaBH4 to inactivate pyridoxal-phosphate (PLP)-dependent enzymes, which are major contributors to amino acid scrambling.[6]
Materials:
-
E. coli S30 extract
-
Sodium borohydride (NaBH4)
-
Dialysis buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)
-
Ice bath
Procedure:
-
Prepare NaBH4 solution: Freshly prepare a solution of NaBH4 in water.
-
Treat S30 extract: On ice, add the freshly prepared NaBH4 solution to the S30 extract to a final concentration of 1 mM.
-
Incubate: Incubate the mixture on ice for 30 minutes.
-
Dialysis: Dialyze the treated S30 extract against a suitable buffer to remove excess NaBH4 and reaction byproducts. Perform at least two buffer changes.
-
Storage: The treated S30 extract can now be used for cell-free protein synthesis or stored at -80°C.
Visualizations
The following diagrams illustrate key concepts and workflows related to minimizing metabolic scrambling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usherbrooke.ca [usherbrooke.ca]
- 8. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
Improving signal-to-noise ratio in 15N NMR spectra
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in their 15N NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my 15N NMR spectrum so low?
A1: Low sensitivity in 15N NMR is a common challenge due to several inherent properties of the 15N nucleus. The primary reasons include its low natural abundance (approximately 0.37%) and its low gyromagnetic ratio, which is about 10 times smaller than that of ¹H.[1][2] This results in a much weaker NMR signal compared to proton NMR. Other contributing factors can include low sample concentration, suboptimal experimental parameters, and issues with the spectrometer setup.[3][4]
Q2: What is the quickest way to get a 15N NMR spectrum for a natural abundance sample?
A2: For natural abundance samples, 1D 15N NMR experiments are often too insensitive and time-consuming.[5] The most efficient method is to use a 2D proton-detected heteronuclear correlation experiment, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment (¹H-¹⁵N HMBC).[1][5] These experiments leverage the higher sensitivity of ¹H detection to overcome the low sensitivity of ¹⁵N.[5] A ¹H-¹⁵N HMBC spectrum can often be acquired in a much shorter time than a 1D ¹⁵N spectrum, sometimes in as little as 20 minutes for a reasonably concentrated sample.[1]
Q3: What is a cryoprobe, and how much can it improve my S/N ratio?
A3: A cryoprobe is a specialized NMR probe where the detection coils and preamplifiers are cooled to cryogenic temperatures (around 25 K) using liquid helium or nitrogen.[6][7] This cooling significantly reduces thermal electronic noise, which is a major contributor to the overall noise in an NMR experiment.[7][8] While the sample itself remains at the desired experimental temperature (e.g., room temperature), the reduction in electronic noise leads to a dramatic increase in the S/N ratio.[7]
S/N Improvement with Cryoprobes
| Probe Type | Typical S/N Gain (vs. Room-Temperature Probe) | Conditions |
| Cryoprobe | 3 to 4-fold | Low conductivity organic solvents[6] |
| Cryoprobe | 2 to 3.2-fold | Aqueous samples without salt[6] |
| Cryoprobe | ~3.1-fold | Aqueous protein sample with ~100 mM salt[9] |
It is important to note that the performance gain of a cryoprobe can be diminished in samples with high salt concentrations due to increased sample resistance.[6] However, even with high salt, cryoprobes can still offer sensitivity comparable to a conventional probe running a salt-free sample.[6]
Troubleshooting Guide: Low S/N in 15N HSQC Spectra
Use the following logical workflow to diagnose and resolve issues with low signal-to-noise in your 15N Heteronuclear Single Quantum Coherence (HSQC) experiments.
Caption: A step-by-step workflow for troubleshooting poor signal-to-noise in 15N NMR experiments.
Step 1: Sample Preparation and Handling
Q: How critical is sample concentration for a 15N HSQC experiment?
A: Sample concentration is extremely critical. For 2D experiments like the HSQC, a protein concentration of at least 50 µM is recommended, while for 3D experiments, around 1 mM is often necessary.[10] The signal intensity is directly proportional to the number of spins in the coil, so doubling the concentration will roughly double the signal.
Q: My sample has some precipitate. Does this matter?
A: Yes, absolutely. Precipitate or cloudy samples will lead to poor magnetic field homogeneity, resulting in broad lines and a significant loss of signal.[4] Always ensure your sample is fully dissolved and centrifuged to remove any particulate matter before placing it in the NMR tube.
Q: What is the best type of NMR tube to use for a low-volume, concentrated sample?
A: For low-volume samples, Shigemi tubes are highly recommended.[10] They are designed to match the length of the NMR coil, which maximizes the concentration of the sample within the detection region and improves shimming, leading to better sensitivity.
Step 2: Spectrometer Setup
Q: What does "tuning and matching" the probe mean, and why is it important?
A: Tuning and matching are electronic adjustments made to the NMR probe to ensure it efficiently transmits radiofrequency pulses to the sample and receives the resulting signals.[11] A poorly tuned probe will reflect a significant portion of the pulse power, leading to inaccurate pulse widths and a substantial loss in signal-to-noise.[12] This procedure should be performed for every new sample, as the sample itself affects the probe's electronic environment.[11]
Q: How do I know if my shimming is good enough?
A: Shimming is the process of optimizing the homogeneity of the static magnetic field (B₀) across the sample volume.[12] Poor shimming results in broad, distorted lineshapes, which severely degrades both resolution and S/N.[13] Good shimming is indicated by a stable and maximized lock signal and sharp, symmetrical peaks in the spectrum.[13] Most modern spectrometers have automated shimming routines (e.g., topshim) that are highly effective.[10]
Q: I used the automated receiver gain (rga). Is this always optimal?
A: While automatic receiver gain calculation (rga) is a good starting point, it may not always be perfectly optimal for maximizing S/N.[10] The receiver gain amplifies the NMR signal before digitization. If it's set too low, the signal is not sufficiently amplified above the digitizer noise. If set too high, the free induction decay (FID) can be "clipped," leading to artifacts and a loss of signal intensity. Recent studies have shown that the relationship between receiver gain and S/N can be non-linear, and manual optimization may yield better results.[14][15] It is advisable to manually check the FID after the first few scans to ensure it is not clipped.
Step 3: Experimental Parameter Optimization
Q: How many scans are enough for my 15N HSQC?
A: The number of scans (NS) directly impacts the S/N ratio, which improves with the square root of the number of scans (S/N ∝ √NS).[7] This means to double the S/N, you must increase the experiment time by a factor of four. The required number of scans depends heavily on the sample concentration.
| Sample Concentration | Recommended Scans (NS) per increment |
| 1 mM | 2 to 8 |
| 500 µM | 8 to 16 |
| < 100 µM | 32 or more |
Note: These are starting recommendations and may need adjustment.[10]
Q: What is the relaxation delay (d1), and how should I set it?
A: The relaxation delay is the time between the end of one scan and the beginning of the next, allowing the nuclear spins to return to thermal equilibrium. If this delay is too short relative to the T₁ relaxation time of the nuclei, the signal will become saturated, leading to a significant loss of intensity.[13] For ¹H-detected experiments on proteins, a relaxation delay of 1.0 to 1.5 seconds is a common starting point.[6]
Q: How does the number of increments in the indirect (¹⁵N) dimension affect sensitivity?
A: The number of increments (t₁ points) in the indirect dimension determines the resolution in that dimension. Using fewer increments will shorten the total experiment time but will result in lower resolution and potentially truncated signals in the ¹⁵N dimension, which can reduce the S/N of the resulting peaks after Fourier transformation. A typical ¹⁵N HSQC experiment on a protein might use 128 to 256 complex points in the indirect dimension.[10]
Key Factors Affecting 15N NMR Sensitivity
Caption: Key factors related to the sample, hardware, and experimental setup that determine the final S/N.
Experimental Protocols
Protocol 1: Basic 15N HSQC Setup (Bruker TopSpin)
This protocol outlines the basic steps for setting up a standard sensitivity-enhanced ¹H-¹⁵N HSQC experiment.
-
Sample Preparation :
-
Spectrometer Setup :
-
Experiment Creation and Parameter Setup :
-
Create a new experiment dataset.[16]
-
Read a standard parameter set for a sensitivity-enhanced HSQC (e.g., hsqcetf3gpsi).[10][17]
-
Calibrate the 90° proton pulse width (p1 at power level pl1) using a pulsecal routine or similar method.[10]
-
Set the spectral widths (sw) and transmitter frequency offsets (o1p for ¹H, o3p for ¹⁵N) to cover all expected signals. For proteins, the ¹⁵N offset is typically set around 118-120 ppm.[10]
-
Set the number of points in the direct dimension (td in F2) to 1024 or 2048.[10]
-
Set the number of increments in the indirect dimension (td in F1) to at least 128.[10]
-
Set the number of scans (ns) based on sample concentration (e.g., 8 or 16 for a ~500 µM sample).[10] Set the number of dummy scans (ds) to 16 or 32 to allow the spins to reach a steady state.[10]
-
Set the relaxation delay (d1) to 1.0-1.5 seconds.
-
-
Execution and Processing :
References
- 1. A Fast Way of Nitrogen NMR | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 2. dspace.jcu.cz [dspace.jcu.cz]
- 3. benchchem.com [benchchem.com]
- 4. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Performance of cryogenic probes as a function of ionic strength and sample tube geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. nmr.sinica.edu.tw [nmr.sinica.edu.tw]
- 10. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]
- 11. CHAPTER-8 [cis.rit.edu]
- 12. NMR Basics [bloch.anu.edu.au]
- 13. chemistry.mit.edu [chemistry.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HSQC_15N.nan [protocols.io]
- 17. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Technical Support Center: Overcoming Poor Yield of 15N Labeled Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low yield of 15N labeled proteins.
Troubleshooting Guides
This section addresses specific issues that may arise during your 15N labeling experiments, offering potential causes and actionable troubleshooting steps.
Problem 1: Low or No Expression of the Target Protein in Minimal Media
Possible Causes:
-
Metabolic Burden and Toxicity: The use of minimal media and 15N-labeled compounds can impose a metabolic burden on E. coli, and the overexpressed protein itself might be toxic to the cells.[1][2] Leaky expression (expression before induction) of a toxic protein can slow cell growth and lead to plasmid loss.[1][3]
-
Suboptimal Growth Conditions: Factors such as media composition, aeration, temperature, and induction time can significantly impact protein expression in minimal media.[3][4][5]
-
Codon Bias: The gene of interest may contain codons that are rare in E. coli, leading to inefficient translation.[6]
-
Incorrect Protein Folding: High expression rates can lead to the formation of insoluble inclusion bodies.[7][8]
Troubleshooting Steps:
-
Optimize Expression Strain:
-
Control Leaky Expression:
-
Optimize Culture Conditions:
-
Media Composition: Ensure the minimal media is properly supplemented with essential nutrients. A well-buffered medium can prevent acidification, which is detrimental to cell growth and protein yield.[3] Consider using a modified M9 medium (M9++) for high-density cell growth.[11]
-
Aeration: Use baffled flasks and maintain a low culture volume-to-flask volume ratio (e.g., 250 mL in a 2 L flask) to ensure adequate oxygen supply.[3]
-
Induction Time and Temperature: Inducing at a lower temperature (e.g., 15-25°C) for a longer period can improve protein solubility and yield.[4][5][6][8] The optimal cell density for induction (OD600) should be determined empirically for each protein.[3][4]
-
-
Address Codon Bias:
Problem 2: Low Incorporation of 15N Isotope
Possible Causes:
-
Contamination with 14N: The presence of unlabeled nitrogen sources in the media or from the initial culture can lead to low incorporation efficiency.
-
Insufficient 15N Source: The amount of 15NH4Cl in the medium may not be sufficient for the cell density achieved.
-
Amino Acid Recycling: Metabolic processes within the cell can sometimes lead to the scrambling of isotopes.[12]
Troubleshooting Steps:
-
Minimize 14N Contamination:
-
When transitioning from a rich pre-culture (like LB) to the minimal M9 medium, ensure the cells are thoroughly washed and pelleted to remove any residual 14N-containing media.
-
Start the pre-culture in a small volume of minimal media containing the 15N source.[13]
-
-
Optimize 15N Source Concentration:
-
Verify Incorporation Efficiency:
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for a 15N labeled protein?
Yields are highly protein-dependent. However, with optimized protocols, it is possible to achieve yields of 14–25 mg of labeled protein from a 50 mL high-density culture.[5] For some proteins, yields of up to 100 mg per liter have been reported.[1]
Q2: Which E. coli strain is best for 15N labeling?
BL21(DE3) is a commonly used and effective strain for protein expression.[9] For proteins that are toxic or difficult to express, strains like C41(DE3) and C43(DE3) can offer improved yields.[1]
Q3: How can I check the 15N incorporation efficiency?
Mass spectrometry (MS) and NMR spectroscopy are the two primary methods.[16] MS can determine the mass shift due to 15N incorporation, while 2D 1H-15N HSQC NMR provides a sensitive method for assessing labeling efficiency, especially for lower concentration samples.[15]
Q4: What is the composition of a good minimal medium for 15N labeling?
M9 minimal medium is a standard choice.[13] A modified M9 medium, referred to as M9++, has been shown to support high-density cell growth and can increase protein yield.[11] The basic components include a nitrogen source (15NH4Cl), a carbon source (glucose), and various salts and trace elements.
Quantitative Data Summary
Table 1: Effect of Glucose and 15NH4Cl Concentration on Protein Yield
| Glucose (g/L) | 15NH4Cl (g/L) | Relative Protein Yield | Reference |
| 2 | 2 | 1x | [3] |
| 4 | 2 | >5x | [3] |
| 4 | 3 | ~7.5x | [3] |
Table 2: Comparison of Protein Yields in Different Media and Growth Conditions
| Medium | Induction OD600 | Final OD600 | Relative Protein Yield | Reference |
| M9 (Traditional) | ~1 | ~2-3 | 1x | [11] |
| M9++ (High Density) | ~6 | ~10-20 | up to 7x | [11] |
| pH-stabilized LB | ~6 | ~10-20 | up to 4x | [11] |
Experimental Protocols
Protocol 1: High-Yield 15N Labeled Protein Expression in E. coli
This protocol is adapted from established methods for high-density cell growth.[11]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid of interest.
-
LB medium
-
M9++ medium (see composition below)
-
15NH4Cl
-
Glucose
-
Appropriate antibiotic
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
M9++ Medium Composition (per 1 L):
-
1x M9 salts (6.8 g Na2HPO4, 3 g KH2PO4, 0.5 g NaCl)
-
1 g 15NH4Cl
-
4 g Glucose
-
2 mL 1 M MgSO4
-
100 µL 1 M CaCl2
-
1 mL 1000x Trace Metals Solution
-
1 mL 1000x Vitamin Solution
-
1 mL 10% LB medium (optional, can improve growth without significant isotope dilution)[11]
Procedure:
-
Pre-culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Starter Culture: Inoculate 100 mL of M9++ medium with the overnight pre-culture and grow at 37°C until the OD600 reaches 2.0-3.0.
-
Main Culture: Inoculate 1 L of M9++ medium with the starter culture. Grow at 37°C with vigorous shaking.
-
Induction: When the OD600 reaches ~6.0, lower the temperature to 20°C and induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.
-
Expression: Continue to grow the culture at 20°C for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C until purification.
Protocol 2: Checking 15N Incorporation using 2D 1H-15N HSQC NMR
This protocol provides a method to assess the efficiency of 15N labeling.[15]
Procedure:
-
Protein Purification: Purify the 15N-labeled protein using standard chromatography techniques.
-
Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) and concentrate to 0.1-1 mM. Add 5-10% D2O for the spectrometer lock.
-
NMR Data Acquisition:
-
Set up a 2D 1H-15N HSQC experiment on an NMR spectrometer.
-
Optimize acquisition parameters for your sample.
-
-
Data Analysis:
-
Process the 2D spectrum.
-
The presence of cross-peaks in the 1H-15N HSQC spectrum indicates the incorporation of 15N.
-
To quantify the labeling efficiency, compare the signal intensity of a well-resolved cross-peak from the labeled sample to that of a matched concentration of an unlabeled sample (which represents 0.37% natural abundance of 15N).[15]
-
Visualizations
Caption: Experimental workflow for 15N labeled protein expression.
Caption: Simplified pathway of 15N assimilation in E. coli.
References
- 1. Application Note 15 â Top Ten Tips for Producing 13C/15N Protein in Abundance [isotope.com]
- 2. researchgate.net [researchgate.net]
- 3. ukisotope.com [ukisotope.com]
- 4. health.uconn.edu [health.uconn.edu]
- 5. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 7. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 8. neb.com [neb.com]
- 9. Best E. coli Strains for Protein Expression (BL21 vs. DH5α vs. TOP10) [synapse.patsnap.com]
- 10. neb.com [neb.com]
- 11. gmclore.org [gmclore.org]
- 12. benchchem.com [benchchem.com]
- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Method for the determination of 15N incorporation percentage in labeled peptides and proteins | NIST [nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
Technical Support Center: Strategies to Enhance 15N Labeling Efficiency in Cell Culture
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 15N labeling experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the efficiency of isotopic labeling in your cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your 15N labeling experiments, offering potential causes and actionable troubleshooting steps.
Problem 1: Low or Incomplete 15N Labeling Efficiency
Symptoms:
-
The overall percentage of 15N incorporation is below the expected level (typically >95% for mammalian cells).[1]
-
Significant presence of unlabeled (14N) peptides in mass spectrometry analysis.
-
Reduced signal-to-noise ratio in NMR spectra.[2]
| Potential Cause | Troubleshooting Steps |
| Insufficient Labeling Duration | For optimal labeling, cells need to undergo a sufficient number of doublings in the 15N-containing medium to dilute out the existing 14N-containing proteins.[1] For mammalian cells, this can take several doublings to reach an isotopic steady state.[1] Tissues or cells with slow protein turnover rates may require longer labeling periods.[3] |
| Dilution from Unlabeled Sources | Ensure the complete removal of unlabeled amino acids from the culture medium to prevent dilution effects.[1] Use high-purity (>99%) 15N-labeled precursors. When preparing media, ensure that no unlabeled nitrogen sources are inadvertently introduced. |
| Poor Cell Health or Low Metabolic Activity | Optimize cell culture conditions, including temperature and pH, to ensure cells are healthy and metabolically active.[1] Monitor cell viability and density throughout the experiment. Sub-optimal conditions can lead to reduced uptake of labeled precursors.[1] |
| Suboptimal Cell Density | Seeding cells at an optimal density is crucial. Overly dense cultures can lead to nutrient depletion and accumulation of toxic byproducts, while sparse cultures may have slower metabolic rates. |
| Depletion of 15N Source | In dense or long-term cultures, the 15N-labeled nutrient can be depleted over time. Ensure an adequate supply of the 15N source in the medium throughout the experiment. |
Problem 2: Significant Isotopic Scrambling Detected
Symptoms:
-
Unexpected 15N incorporation into amino acids that were not the intended target of labeling.
-
Broad or complex isotopic patterns in mass spectra, complicating data analysis.
-
Lower than expected enrichment in the target amino acids.
| Potential Cause | Troubleshooting Steps |
| High Transaminase Activity | Transaminases can transfer the 15N label between different amino acids.[1] To mitigate this, consider using E. coli strains deficient in key transaminases or adding specific metabolic precursors to the medium to suppress crosstalk between biosynthetic pathways.[1] |
| Metabolic Branch Points | Metabolic pathways with branch points can lead to the redistribution of 15N labels.[1] Carefully select labeled precursors that are part of more isolated biosynthetic pathways with irreversible steps. |
| Reversible Enzymatic Reactions | High rates of reversible enzymatic reactions can redistribute 15N within a molecule and connected metabolite pools.[1] Optimize cell culture conditions such as temperature and pH to favor the desired reaction direction.[1] In some cases, specific enzyme inhibitors for off-target reversible reactions may be used.[1] |
| Cell-Free Systems as an Alternative | In cell-free protein expression systems, isotopic scrambling occurs to a much lesser extent because the metabolic pathways of a host organism are not present.[4] |
Quantitative Data Summary
The efficiency of 15N labeling can vary depending on the organism or cell line used. The following table provides a summary of typical labeling efficiencies that can be achieved under optimal conditions.
| Organism/Cell Line | Typical Labeling Efficiency (%) | Notes |
| E. coli | >99% | High efficiency is achievable in minimal media with 15NH4Cl as the sole nitrogen source. |
| Mammalian Cells (general) | 95-99% | Efficiency is dependent on the cell line, the composition of the culture medium, and the duration of the labeling period.[1] |
| HEK293 Cells | >90% | A high level of stable-isotope enrichment can be achieved within four passages. |
| CHO Cells | >90% | Similar to HEK293 cells, high enrichment is achievable with proper adaptation to serum-free media. |
Note: Expression levels are often lower in CHO cells compared to HEK293 cells.[5]
Mandatory Visualizations
Figure 1. A generalized experimental workflow for 15N labeling in cell culture.
Figure 2. A decision tree for troubleshooting low 15N labeling efficiency.
Figure 3. A simplified diagram of the nitrogen assimilation pathway in eukaryotic cells.
Experimental Protocols
Protocol 1: Uniform 15N Labeling of Proteins in E. coli
This protocol describes a general method for producing uniformly 15N-labeled proteins in E. coli using a minimal medium.
Materials:
-
M9 minimal medium components (without NH4Cl)
-
15NH4Cl (as the sole nitrogen source)
-
Glucose (or other carbon source)
-
MgSO4 and CaCl2 solutions
-
Trace elements solution
-
Appropriate antibiotics
-
E. coli expression strain transformed with the plasmid of interest
Procedure:
-
Prepare Pre-culture: Inoculate a single colony of the transformed E. coli into 5 mL of a rich medium (e.g., LB) containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Adapt to Minimal Medium: Inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing unlabeled (14N) NH4Cl and the appropriate antibiotic. Grow until the culture reaches an OD600 of 0.6-0.8. This step helps adapt the cells to the minimal medium.[1]
-
Inoculate Main Culture: Prepare 1 L of M9 minimal medium containing 1 g of 15NH4Cl as the sole nitrogen source, along with other necessary components (e.g., 20 ml of 20% w/v glucose, 1 ml of 1M MgSO4, 0.3 ml of 1M CaCl2, and trace elements) and the appropriate antibiotic.[6] Inoculate this medium with the adapted pre-culture to a starting OD600 of approximately 0.05.
-
Growth and Induction: Grow the main culture at the optimal temperature for your protein expression (e.g., 37°C) with vigorous shaking. Monitor the OD600. When the OD600 reaches 0.6-0.8, induce protein expression with the appropriate inducer (e.g., IPTG).[1][6]
-
Expression: Continue to grow the culture for the desired period post-induction (typically 3-16 hours, depending on the protein and expression temperature).[1]
-
Harvest Cells: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).[1] The cell pellet can be stored at -20°C or used immediately for protein purification.[6]
-
Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol.[1]
Protocol 2: Uniform 15N Labeling of Proteins in Mammalian Suspension Culture (e.g., HEK293 or CHO cells)
This protocol provides a general guideline for labeling proteins in mammalian cells grown in suspension.
Materials:
-
15N-labeled amino acid mixture or a commercially available 15N-labeling medium for mammalian cells
-
Dialyzed Fetal Bovine Serum (dFBS) if required
-
Mammalian expression cell line (e.g., HEK293 or CHO) adapted to suspension and serum-free or low-serum conditions
-
Spinner flasks or shaker flasks suitable for suspension culture
-
Transfection reagent and expression vector
Procedure:
-
Cell Culture Adaptation: Adapt the mammalian cell line to a serum-free or low-serum medium that is compatible with isotopic labeling. This may require a gradual reduction of serum over several passages.
-
Prepare Labeling Medium: Prepare the culture medium by supplementing a basal medium (lacking amino acids) with the 15N-labeled amino acid mixture according to the manufacturer's instructions. If serum is necessary, use dialyzed FBS to minimize the introduction of unlabeled amino acids.
-
Inoculate Culture: Inoculate a spinner or shaker flask containing the pre-warmed 15N labeling medium with the adapted cells at the optimal seeding density for your cell line.
-
Cell Expansion and Labeling: Culture the cells in the 15N medium for a sufficient number of passages (typically at least 4-5) to ensure a high level of 15N incorporation (>90%).[7] Monitor cell density and viability regularly.
-
Transfection and Expression: Once a stable, highly enriched culture is established, scale up the culture and perform transient transfection with your expression vector.
-
Protein Expression: Continue to culture the cells post-transfection for the desired expression period (typically 48-72 hours).
-
Harvest and Purify: Harvest the cells (for intracellular proteins) or the culture supernatant (for secreted proteins) by centrifugation. Proceed with your established protein purification protocol.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a problem? A: Isotopic scrambling is the unintentional transfer of an isotopic label (like 15N) from its original molecule or position to other molecules or positions within a molecule.[8] This is often due to the activity of metabolic enzymes like transaminases.[1] It is a problem because it can lead to a heterogeneous isotopic distribution in the final product, which complicates data analysis and can lead to inaccurate quantification in mass spectrometry or ambiguous signals in NMR spectroscopy.[8]
Q2: How can I determine the 15N labeling efficiency in my experiment? A: The most common methods for determining 15N labeling efficiency are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In MS, the efficiency is calculated by comparing the experimental isotopic pattern of peptides to their theoretical distributions at different enrichment levels. In NMR, the intensity of signals from the 15N-labeled sample can be compared to that of a known concentration of a natural abundance standard.
Q3: What is an isotopic steady state, and why is it important? A: An isotopic steady state is reached when the rate of incorporation of the heavy isotope into newly synthesized molecules equals the rate of removal of the light isotope through degradation and dilution. Reaching this state is crucial for achieving the highest possible and most uniform labeling efficiency, which is essential for accurate quantitative studies.[1]
Q4: Are there alternatives to in-vivo labeling to reduce scrambling? A: Yes, cell-free protein synthesis systems are an excellent alternative.[4] In these systems, you provide the necessary components for transcription and translation in a test tube, including 15N-labeled amino acids. Since the complex metabolic networks of a living cell are absent, isotopic scrambling is significantly reduced.[4]
Q5: Can the choice of cell line (e.g., HEK293 vs. CHO) affect labeling efficiency? A: While both HEK293 and CHO cells can achieve high labeling efficiencies (>90%), the optimal conditions and media formulations may differ.[7] HEK293 cells are known for their high transfection efficiency and are often used for transient expression. CHO cells are a robust industry standard for stable cell line development and large-scale production. Expression levels can sometimes be lower in CHO cells compared to HEK293 cells.[5] The choice of cell line should be based on the specific requirements of your protein and experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protein-nmr.org.uk [protein-nmr.org.uk]
- 6. Uniform stable-isotope labeling in mammalian cells: formulation of a cost-effective culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Comparative Study: HEK293 Cells Vs CHO Cells | evitria [evitria.com]
Technical Support Center: Troubleshooting Incomplete 15N Labeling in Mass Spectrometry
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with incomplete 15N labeling in their mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is incomplete 15N labeling and why is it a problem?
Incomplete 15N labeling occurs during metabolic labeling experiments when not all nitrogen atoms in a molecule, such as a protein or metabolite, are replaced by the heavy 15N isotope.[1] Consequently, a portion of the nitrogen atoms remains as the naturally abundant light 14N isotope. This presents a significant challenge for quantitative studies because it distorts the mass distribution of the labeled molecules, which can lead to inaccurate quantification and misinterpretation of metabolic flux data.[1] The use of stable isotope labeling is a cornerstone for accurate and reproducible measurements in quantitative proteomics.[2] Among these methods, 15N metabolic labeling is a robust technique for quantifying thousands of proteins at once by incorporating a stable heavy isotope into all expressed proteins.[2]
Q2: How does incomplete 15N labeling affect my mass spectrometry data?
Incomplete 15N labeling directly influences the isotopic distribution of your labeled peptides or metabolites in the mass spectrometer. Instead of observing a single, distinct "heavy" peak, you will see a broader isotopic cluster. This can result in several issues:
-
Inaccurate Quantification: Analysis software that assumes 100% labeling will incorrectly calculate the abundance of the heavy species. This leads to skewed heavy-to-light ratios and an underestimation of the actual changes in abundance.[1]
-
Incorrect Monoisotopic Peak Assignment: The broadening of the isotopic cluster can make it difficult for software to correctly identify the monoisotopic peak of the heavy-labeled molecule. This can result in reduced identification rates of heavy-labeled peptides.[1][3]
-
Reduced Signal-to-Noise Ratio: The signal's distribution across multiple isotopic peaks can lower the signal-to-noise ratio, making it more challenging to detect and accurately measure low-abundance molecules.[1]
Q3: What are the common causes of incomplete 15N labeling?
Several factors can contribute to incomplete 15N labeling:
-
Insufficient Labeling Duration: The time required to achieve high enrichment depends on the growth rate and protein turnover of the organism or cell line.[1] For instance, tissues with slow protein turnover, like the brain, may necessitate longer labeling periods or even labeling across multiple generations to achieve high enrichment.[1] For most cell lines, a minimum of five to six cell doublings is recommended to achieve over 97% incorporation.[4]
-
Depletion of 15N Source: The 15N-labeled nutrient in the growth medium can become depleted over time, particularly in dense cultures.[1]
-
Purity of the 15N Isotope: The purity of the 15N-labeled salt or amino acid used is critical. Using a 15N-containing salt with a purity of over 99% is recommended for achieving high-level labeling.[1][3]
-
Amino Acid Pools: The presence of unlabeled amino acids from internal protein degradation or from the media can dilute the labeled precursor pool.[1] Standard Fetal Bovine Serum (FBS) contains endogenous "light" amino acids, which compete with the heavy-labeled ones, so it is essential to use dialyzed FBS.[4]
-
Metabolic Scrambling: The labeled nitrogen from one amino acid can be metabolically converted and incorporated into other amino acids, which dilutes the label at the intended position.[1][5]
Troubleshooting Guides
Issue 1: Low Labeling Efficiency Observed in Mass Spectra
Symptoms:
-
Broad isotopic clusters for labeled peptides.
-
The calculated heavy-to-light ratios are lower than expected.
-
Significant M-1 peak in the isotopic distribution of the heavy-labeled peptide.[1][3]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Labeling Time | Increase the duration of labeling to allow for more cell divisions or protein turnover. For slow-growing cells or tissues with slow turnover, consider extending the labeling period significantly.[1][4] |
| Depletion of 15N Source | For long-term labeling experiments, replenish the medium with fresh 15N-labeled nutrients periodically.[1] |
| Low Purity of 15N Source | Ensure the use of high-purity 15N-labeled compounds (e.g., >99% purity).[1][3] |
| Contamination with Light Amino Acids | Use dialyzed Fetal Bovine Serum (FBS) to eliminate unlabeled amino acids.[4] Ensure all media components are free of unlabeled nitrogen sources. |
| Suboptimal Cell Health | Monitor cell health and ensure optimal growth conditions. Stressed or unhealthy cells may have altered metabolism and nutrient uptake. |
Issue 2: Inaccurate Quantification and Skewed Heavy/Light Ratios
Symptoms:
-
Reproducibility issues between biological replicates.
-
Underestimation of protein upregulation.
Workflow for Correcting Quantification Data:
Caption: Workflow for correcting quantification data for incomplete 15N labeling.
Detailed Steps for Correction:
-
Determine Labeling Efficiency:
-
Acquire high-resolution mass spectra of your 15N-labeled sample.[1]
-
Identify several abundant peptides with good signal-to-noise ratios.[1]
-
Use software tools like Protein Prospector's MS-Isotope module to compare the experimental isotopic distribution with theoretical distributions at various levels of 15N incorporation.[1][3] The ratio of the M-1 to M peak is particularly sensitive to labeling efficiency.[1][3][6]
-
-
Correct for Incomplete Labeling in Software:
Impact of Correction on Quantification:
The following table illustrates the importance of correcting for incomplete labeling. Failing to do so can lead to a significant underestimation of the true changes in abundance.[1]
| True H/L Ratio | Labeling Efficiency | Observed H/L Ratio (Without Correction) |
| 2.0 | 95% | 1.8 |
| 5.0 | 95% | 4.5 |
| 10.0 | 95% | 9.0 |
| 2.0 | 90% | 1.6 |
| 5.0 | 90% | 4.0 |
| 10.0 | 90% | 8.0 |
| Note: The observed H/L ratio without correction will be skewed. The table provides an illustrative example.[1] |
Experimental Protocols
Protocol 1: General Method for 15N Metabolic Labeling in Cell Culture
This protocol provides a general method for the 15N labeling of proteins in cultured cells.
-
Cell Culture and Labeling:
-
Culture cells in a "light" medium containing the natural abundance of nitrogen (14N).
-
For the "heavy" sample, culture cells in a medium where the primary nitrogen sources are replaced with 15N-labeled compounds (e.g., 15NH4Cl, K15NO3).[2]
-
Ensure a sufficient number of cell divisions (typically at least 5-6) to achieve high levels of 15N incorporation (>95%).[2][4]
-
-
Sample Preparation:
-
Harvest the "light" and "heavy" cell populations.
-
Mix the samples in a 1:1 ratio based on cell count or protein concentration.
-
Lyse the cells and extract the total protein.
-
Digest the proteins into peptides using an appropriate protease (e.g., trypsin).[7]
-
-
Mass Spectrometry Analysis:
Experimental Workflow Diagram:
Caption: General experimental workflow for a 15N metabolic labeling experiment.
Protocol 2: Determining 15N Labeling Efficiency
This protocol outlines the steps to determine the 15N labeling efficiency of your protein samples using mass spectrometry.[1]
-
Sample Preparation:
-
Prepare a sample of your 15N-labeled proteins.
-
Digest the proteins into peptides with trypsin.
-
-
Data Acquisition:
-
Analyze the peptide mixture on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify peptides from your sample using a database search.
-
Select 8-10 abundant peptides with good signal-to-noise ratios and a mass preferably below 1500 m/z.[1]
-
For each selected peptide, extract the experimental isotopic distribution from the MS1 scan.
-
Use a tool like Protein Prospector's "MS-Isotope" to generate theoretical isotopic patterns for a range of labeling efficiencies (e.g., 90-99%).[1][3]
-
Manually compare the experimental isotopic pattern to the theoretical patterns to find the best match and determine the labeling efficiency. The M-1/M peak ratio is a sensitive indicator.[1][3][6]
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting incomplete 15N labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Correcting for Incomplete ¹⁵N Enrichment in Quantitative Proteomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with incomplete ¹⁵N enrichment in quantitative proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is incomplete ¹⁵N enrichment and why is it a problem?
Incomplete ¹⁵N enrichment occurs when not all nitrogen atoms in a protein are replaced by the heavy ¹⁵N isotope during a metabolic labeling experiment.[1] Instead, a fraction of the nitrogen atoms remains as the naturally abundant light ¹⁴N isotope.[1] This is a significant issue in quantitative proteomics because it distorts the mass distribution of the labeled molecules, which can lead to inaccurate quantification and misinterpretation of data.[1]
Q2: How does incomplete ¹⁵N labeling affect my mass spectrometry data?
Incomplete ¹⁵N labeling has several adverse effects on mass spectrometry data:
-
Inaccurate Quantification: Analysis software that assumes 100% labeling will incorrectly calculate the abundance of the heavy-labeled species, leading to skewed heavy/light ratios and an underestimation of true changes in protein abundance.[1]
-
Incorrect Monoisotopic Peak Assignment: The isotopic cluster of the heavy-labeled peptide becomes broader and more complex, which can make it difficult for software to correctly identify the monoisotopic peak.[1][2][3] This can lead to a significant reduction in the identification rate of heavy-labeled peptides.[2][3]
-
Reduced Signal-to-Noise Ratio: The signal is distributed across multiple isotopic peaks, which can lower the signal-to-noise ratio and make it more challenging to detect and accurately measure low-abundance proteins.[1]
Q3: What are the common causes of incomplete ¹⁵N labeling?
Several factors can contribute to incomplete ¹⁵N labeling:
-
Insufficient Labeling Duration: Achieving high enrichment levels depends on the organism's or cell line's growth rate and protein turnover.[1] For many cell lines, a minimum of five to six cell doublings is recommended to achieve over 97% incorporation.[4][5] Tissues with slow protein turnover, such as the brain, may require longer labeling periods or even labeling across multiple generations.[1]
-
Purity of the ¹⁵N Isotope: The purity of the ¹⁵N-labeled source is critical. It is recommended to use a ¹⁵N-containing salt or amino acid with over 99% purity to achieve high-level labeling.[1]
-
Depletion of the ¹⁵N Source: The ¹⁵N-labeled nutrient in the growth medium can become depleted over time, particularly in dense cultures.[1]
-
Presence of Unlabeled Amino Acids: The presence of unlabeled amino acids, for instance from standard fetal bovine serum (FBS) in cell culture, can compete with the heavy-labeled amino acids and lead to incomplete labeling.[4][5] It is crucial to use dialyzed FBS, from which free amino acids have been removed.[5][6]
-
Metabolic Scrambling: The labeled nitrogen from one amino acid can be metabolically converted and incorporated into other amino acids, diluting the label.[1][7]
Troubleshooting Guide
Issue: My heavy/light protein ratios seem inaccurate and lower than expected.
-
Possible Cause: Incomplete ¹⁵N labeling is a likely cause, leading to an underestimation of the heavy-labeled peptide signal.
-
Solution:
-
Determine the Labeling Efficiency: It is crucial to experimentally determine the actual ¹⁵N enrichment level in your samples. A detailed protocol for this is provided below.
-
Correct for Incomplete Labeling in Software: Once you have determined the labeling efficiency (e.g., 97%), this value should be used as a parameter in your quantification software.[1] Software like Protein Prospector allows for the input of labeling efficiency to correct the calculated peptide ratios.[2][8][9]
-
Issue: The identification rate of my heavy-labeled peptides is significantly lower than my light-labeled peptides.
-
Possible Cause: Incomplete labeling broadens the isotopic cluster of heavy peptides, making it difficult for the mass spectrometry software to correctly assign the monoisotopic peak.[2][3] This is particularly problematic for larger peptides.
-
Solution:
-
Optimize Mass Spectrometry Parameters: Use a high-resolution mass spectrometer, as high resolution in the MS1 scan can help to better resolve the isotopic peaks and reduce peak overlap, improving the accuracy of monoisotopic peak assignment and quantification.[2][3]
-
Use Appropriate Software and Parameters: Employ software that is well-suited for ¹⁵N-labeled data analysis. For instance, Protein Prospector has features to handle the complexity of ¹⁵N labeling.[2][8][10] Ensure that the search parameters in your software account for the ¹⁵N label.[8]
-
Quantitative Data Presentation
Incomplete ¹⁵N labeling can significantly impact the accuracy of quantitative proteomics data. The following table illustrates how failing to correct for incomplete labeling can lead to an underestimation of the true heavy-to-light (H/L) protein abundance ratios.
| Actual H/L Ratio | Assumed Labeling Efficiency | Observed H/L Ratio (Incorrect) | Corrected H/L Ratio |
| 2.0 | 95% | ~1.9 | 2.0 |
| 5.0 | 95% | ~4.75 | 5.0 |
| 10.0 | 95% | ~9.5 | 10.0 |
| 0.5 | 95% | ~0.52 | 0.5 |
| Note: This table provides an illustrative example of the impact of incomplete labeling. The observed H/L ratio without correction will be skewed.[1] |
Experimental Protocols
Protocol: Determination of ¹⁵N Labeling Efficiency
This protocol outlines the steps to determine the ¹⁵N labeling efficiency of your protein samples using mass spectrometry.[1]
1. Sample Preparation: a. Culture cells or organisms in a medium containing a ¹⁵N-labeled nitrogen source.[11] b. Harvest the cells or tissues and extract the total protein. c. Digest the proteins into peptides using an appropriate protease (e.g., trypsin).[1]
2. Mass Spectrometry Analysis: a. Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap).[1] b. It is crucial to acquire data with high resolution in the MS1 scan to accurately resolve the isotopic peaks.[1]
3. Data Analysis: a. Use a database search engine to identify peptides from your sample.[1] b. Select 8-10 abundant peptides with good signal-to-noise ratios, preferably with a mass below 1500 m/z.[1][8] c. For each selected peptide, extract the experimental isotopic distribution from the MS1 scan. d. Utilize a software tool, such as Protein Prospector's "MS-Isotope" module, to generate theoretical isotopic patterns for a range of labeling efficiencies (e.g., 90-99%).[1][8] e. Compare the experimental isotopic distribution with the theoretical patterns. The ratio of the M-1 to the M peak is particularly sensitive to the labeling efficiency and can be used to determine the incorporation rate.[1][8]
Visualizations
Caption: Generalized workflow for quantitative proteomics using ¹⁵N metabolic labeling.
Caption: Workflow for correcting quantification data for incomplete ¹⁵N labeling.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Protein Expression for NMR Studies
Welcome to the technical support center for protein expression tailored for Nuclear Magnetic Resonance (NMR) studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their protein production workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my protein yield consistently low?
A1: Low protein yield is a frequent issue and can stem from several factors throughout the expression and purification process.[1][2][3] Key areas to investigate include:
-
Suboptimal Expression Conditions: The induction time, temperature, and inducer concentration are critical variables.[2] High induction levels can sometimes lead to the formation of non-functional, insoluble protein aggregates known as inclusion bodies.[1]
-
Inefficient Cell Lysis: If the cells are not effectively broken open, a significant portion of your protein will not be released for purification.[1]
-
Protein Insolubility: The expressed protein may be forming insoluble aggregates within the cell.[1]
-
Plasmid Integrity: Ensure the plasmid sequence, particularly the gene of interest and the promoter region, is correct.[1]
Q2: My protein is expressed, but it's insoluble. What can I do?
A2: Protein insolubility often leads to the formation of inclusion bodies, which are dense aggregates of misfolded protein.[4][5] While this can protect the protein from proteases, it requires additional refolding steps that can be complex and may not yield functional protein. Strategies to improve solubility include:
-
Lower Expression Temperature: Reducing the temperature (e.g., to 18-25°C) slows down the rate of protein synthesis, which can give the protein more time to fold correctly.[2][4]
-
Solubility-Enhancing Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to your protein of interest can improve its solubility.[6][7][8]
-
Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of your protein, preventing aggregation.[7]
-
Optimize Buffer Conditions: Screening different buffer components, pH levels, and additives can significantly enhance protein solubility.[9][10] For instance, the addition of arginine and glutamate (B1630785) can be beneficial.[11]
Q3: How can I prevent my purified protein from aggregating?
A3: Protein aggregation can occur even after successful purification and is a major hurdle for NMR studies which require high protein concentrations.[12][13] Several factors can contribute to aggregation, including exposed hydrophobic surfaces and protein instability.[12] To mitigate this:
-
Optimize Buffer Conditions: Screen a variety of buffer conditions, including pH, ionic strength, and the addition of stabilizing agents like glycerol, detergents, or reducing agents (e.g., DTT, TCEP).[13][14]
-
Work at Low Temperatures: Performing purification steps at 4°C can help reduce aggregation.[14]
-
Maintain Low Protein Concentration Initially: While NMR requires high final concentrations, keeping the protein concentration low during the initial purification steps can prevent aggregation.[13][14]
-
Site-Directed Mutagenesis: If you can identify hydrophobic residues on the protein surface that may be causing aggregation, mutating them to more hydrophilic residues can improve solubility.[12]
Q4: I'm having trouble with isotopic labeling for my NMR experiment. What are common issues?
A4: Isotopic labeling is essential for NMR studies of proteins larger than 10 kDa.[7] Common problems include low incorporation efficiency and isotope scrambling.
-
Low Labeling Efficiency: This can be a consequence of low protein expression in minimal media, which is required for labeling.[15] To improve this, you can try supplementing the minimal media with a small amount of rich, labeled media to boost cell growth and protein production.[15]
-
Isotope Scrambling: This occurs when the isotopic labels are metabolized by the host cells and incorporated into other molecules, leading to ambiguous NMR signals.[16] Using cell-free protein expression systems can significantly reduce scrambling as you have more direct control over the components in the reaction.[16]
Q5: My protein appears to be toxic to the expression host. How can I overcome this?
A5: Protein toxicity can severely limit cell growth and, consequently, protein yield.[17] Strategies to manage toxic protein expression include:
-
Tightly Regulated Promoters: Use expression systems with very low basal expression levels to prevent the accumulation of toxic protein before induction. The arabinose-inducible (pBAD) promoter is a good example.[17]
-
Use of Specific E. coli Strains: Strains like C41(DE3) and C43(DE3) are derivatives of BL21(DE3) that have been selected for their ability to tolerate the expression of some toxic proteins.[15]
-
Lower Inducer Concentration and Temperature: Reducing the amount of inducer (e.g., IPTG) and lowering the expression temperature can slow down the production of the toxic protein, making it more manageable for the cells.[17]
-
Periplasmic Expression: Secreting the protein to the periplasm can sometimes mitigate toxicity.[17]
Troubleshooting Guides
Guide 1: Troubleshooting Low Protein Yield
This guide provides a systematic approach to diagnosing and solving low protein yield.
Experimental Protocol: Checking Protein Solubility
-
Take a 1 mL sample of your induced cell culture.
-
Lyse the cells using your standard protocol (e.g., sonication).
-
Reserve a "Total Lysate" sample for SDS-PAGE analysis.
-
Centrifuge the lysate at high speed (>15,000 x g) for 20-30 minutes to separate the soluble and insoluble fractions.
-
Carefully collect the supernatant, which is the "Soluble Fraction".
-
Resuspend the pellet in the same volume of buffer as the supernatant; this is the "Insoluble Fraction".
-
Run the "Total Lysate", "Soluble Fraction", and "Insoluble Fraction" on an SDS-PAGE gel.
-
Visualize the protein bands using Coomassie staining or Western blot to determine the location of your target protein.[2]
Caption: Troubleshooting workflow for low protein yield.
Guide 2: Managing Inclusion Body Formation
Inclusion bodies are a common consequence of high-level recombinant protein expression in E. coli.[4] This guide outlines strategies to either avoid their formation or to recover protein from them.
Experimental Protocol: Small-Scale Expression Trials to Optimize for Soluble Expression
-
Set up several small-scale cultures (5-10 mL) of your E. coli expression strain.
-
Induce the cultures under a variety of conditions. For example:
-
Temperature: 18°C, 25°C, 30°C, 37°C.
-
Inducer Concentration (e.g., IPTG): 0.1 mM, 0.5 mM, 1.0 mM.
-
Induction Time: 4 hours, 8 hours, overnight.
-
-
After induction, harvest the cells and perform the "Checking Protein Solubility" protocol described in Guide 1 for each condition.
-
Analyze the results by SDS-PAGE to identify the conditions that maximize the amount of soluble protein.
Caption: Strategies for managing inclusion body formation.
Data Presentation
Table 1: Common Solubility-Enhancing Fusion Tags
| Tag | Size (kDa) | Common Purification Resin | Notes |
| Maltose Binding Protein (MBP) | ~42 | Amylose | Can significantly improve the solubility of fusion partners. |
| Glutathione S-Transferase (GST) | ~26 | Glutathione | Dimerization of GST can sometimes promote solubility. |
| Thioredoxin (Trx) | ~12 | Phenylarsine Oxide | Can also promote the formation of correct disulfide bonds. |
| Small Ubiquitin-like Modifier (SUMO) | ~11 | --- | Has its own protease for specific cleavage. |
| N-utilizing substance A (NusA) | ~55 | --- | A large tag that can enhance the solubility of difficult proteins. |
Table 2: Comparison of E. coli Expression Strains
| Strain | Genotype Highlights | Key Features and Applications |
| BL21(DE3) | lon- ompT- | General-purpose strain for T7 promoter-based expression. Lacks proteases Lon and OmpT. |
| BL21(DE3)pLysS | Contains pLysS plasmid | Expresses T7 lysozyme, which reduces basal expression of the T7 RNA polymerase, useful for toxic proteins. |
| Rosetta(DE3) | Contains pRARE plasmid | Supplies tRNAs for rare codons in E. coli, improving expression of proteins from organisms with different codon usage. |
| C41(DE3) | Mutation in T7 RNA polymerase gene | Tolerates expression of some toxic proteins that are lethal to BL21(DE3). |
| SHuffle T7 | Cytoplasmic disulfide bond formation | Promotes correct disulfide bond formation in the cytoplasm. |
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. neb.com [neb.com]
- 4. Inclusion Bodies, Enemy Or Ally? | Peak Proteins [peakproteins.com]
- 5. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 6. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High yield expression of proteins in E. coli for NMR studies [scirp.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preventing Protein Aggregation To Aid Crystallisation [peakproteins.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 15. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synthelis.com [synthelis.com]
- 17. biologicscorp.com [biologicscorp.com]
Technical Support Center: Optimizing NMR Buffer Conditions for 15N Labeled Proteins
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers optimize buffer conditions for Nuclear Magnetic Resonance (NMR) spectroscopy of 15N labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What are the initial buffer conditions I should start with for my 15N labeled protein?
A good starting point for a new protein is a buffer that mimics physiological conditions.[1] A common recommendation is a phosphate (B84403) buffer at a pH between 6.0 and 7.0 with a salt concentration of 100-150 mM NaCl.[1] It is also advisable to research buffer conditions used for similar proteins or in previous structural studies (e.g., X-ray crystallography) of your protein of interest.[1]
Q2: What is the ideal protein concentration for a 15N HSQC experiment?
For a 2D 15N HSQC experiment, a protein concentration of approximately 0.05 mM may be sufficient, especially when using a spectrometer equipped with a cryoprobe.[1] However, for more detailed structural studies, such as 3D triple-resonance experiments for backbone assignments, a higher concentration of around 0.3-0.5 mM is recommended.[2] For smaller peptides, concentrations can be higher, in the range of 2-5 mM.[2]
Q3: How does pH affect my NMR spectrum?
The pH of the buffer can significantly impact the quality of your NMR spectrum. Slightly acidic conditions (pH < 6) can be beneficial as they slow down the exchange of amide protons with the solvent, leading to sharper signals.[1] However, be aware that pH can also influence the protein's structure and stability.[1][3] It is crucial to maintain strict pH control, as even small changes can cause chemical shift perturbations (CSPs) that could be misinterpreted as binding events.[4][5]
Q4: What is the optimal salt concentration for my NMR sample?
The ideal salt concentration balances protein solubility and stability with NMR instrument performance. Generally, a salt concentration of 100-150 mM is a good starting point.[1] While high salt concentrations (e.g., 450 mM NaCl) can sometimes improve protein solubility and prevent aggregation, they can also negatively impact the performance of cryogenic NMR probes and increase the length of the proton 90-degree pulse.[6][7][8] For cryoprobes, it is recommended to keep the ionic strength below 100 mM if possible.[9]
Q5: My protein is aggregating. What can I add to the buffer to prevent this?
Protein aggregation is a common issue. Several additives can be included in the buffer to mitigate this:
-
Reducing Agents: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at concentrations around 2-5 mM can prevent the formation of intermolecular disulfide bonds, which can lead to aggregation.[1][10]
-
Detergents: Non-denaturing detergents like CHAPS (around 10 mM) can help prevent aggregation caused by hydrophobic interactions.[1][11][12]
-
Amino Acids: Arginine and glutamate (B1630785) (e.g., 50 mM each) can be very effective in reducing aggregation and improving solubility.[10][][14]
-
Glycerol (B35011): Typically used at 5-10%, glycerol can act as a co-solvent to improve protein stability.[]
Troubleshooting Guide
Problem 1: Poor signal-to-noise or very few peaks in the 15N HSQC spectrum.
This could be due to low protein concentration, protein aggregation, or rapid amide proton exchange.
-
Workflow for Troubleshooting Poor Signal:
Caption: Troubleshooting workflow for poor NMR signal.
Problem 2: My protein precipitates over time in the NMR tube.
This indicates protein instability under the current buffer conditions. A buffer screen is recommended to find conditions that enhance stability.
-
Recommended Action: Perform a thermal shift assay (ThermoFluor) to screen a variety of buffers, pH levels, and additives to identify conditions that increase the protein's melting temperature (Tm), which often correlates with long-term stability.[10]
Problem 3: The HSQC spectrum shows more peaks than expected, or peaks are broad and overlapping.
This could indicate that the protein is partially unfolded, exists in multiple conformations, or is oligomerizing.
-
Workflow for Addressing Spectral Complexity:
Caption: Strategy for simplifying complex NMR spectra.
Data Summary Tables
Table 1: Common Buffer Systems for Protein NMR
| Buffer | pH Range | Comments |
| Sodium/Potassium Phosphate | 5.0 - 7.5 | Preferred for many NMR studies; low pH can improve spectra.[1][10] |
| Tris | 7.5 - 8.5 | Can be used, but deuterated Tris (Tris-d11) is needed for homonuclear experiments to avoid interfering signals.[1] |
| MES | 5.5 - 6.7 | Good alternative in the acidic pH range.[15] |
| Sodium Acetate | 3.6 - 5.6 | Useful for studies at very low pH.[6] |
Table 2: Common Additives for Improving Sample Quality
| Additive | Typical Concentration | Purpose |
| NaCl / KCl | 50 - 500 mM | Increase solubility and stability.[1][10] |
| DTT / TCEP | 2 - 10 mM | Reduce disulfide-mediated aggregation.[1][10] |
| EDTA | ~5 mM | Chelates divalent cations that may promote aggregation or degradation.[1] |
| Sodium Azide (NaN₃) | 0.02% | Prevents bacterial growth.[1] |
| Arginine / Glutamate | 50 mM each | Suppress aggregation and increase solubility.[10][14] |
| Glycerol | 5 - 20% | Cryoprotectant and stabilizer.[] |
| CHAPS | ~10 mM | Non-denaturing detergent to prevent hydrophobic aggregation.[1] |
Experimental Protocols
Protocol 1: Small-Scale Buffer Screen using 1D ¹H or 2D ¹⁵N-HSQC NMR
This protocol is designed to rapidly screen multiple buffer conditions to find the one that yields the best-quality NMR spectrum.
-
Prepare Stock Solutions: Prepare concentrated stock solutions of your purified 15N-labeled protein and various buffer components (e.g., 1M Tris pH 8.0, 1M NaCl, 1M DTT, etc.).
-
Set up Screening Conditions: In a 96-well plate or microcentrifuge tubes, prepare a matrix of buffer conditions. For example, you can screen four different pH values (e.g., 5.5, 6.0, 6.5, 7.0) against four different salt concentrations (e.g., 50, 150, 250, 500 mM NaCl).
-
Sample Preparation: For each condition, prepare a small volume (e.g., 50 µL) NMR sample by mixing your protein stock with the appropriate buffer components. Aim for a final protein concentration of at least 25-50 µM.
-
Initial Assessment: Visually inspect the samples for any precipitation. Centrifuge the samples to pellet any aggregated protein.
-
NMR Data Acquisition: Transfer the supernatant of each clear sample to an NMR tube (Shigemi tubes are ideal for small volumes). Acquire a quick 1D ¹H spectrum or, if time and sample permit, a 2D ¹⁵N-HSQC for each condition.
-
Analysis: Analyze the spectra. For 1D spectra, look for well-dispersed signals, particularly in the amide region (8-10 ppm). For 2D HSQC spectra, look for the condition that gives the highest number of well-resolved, sharp peaks.
Protocol 2: pH Titration to Assess Stability and Dynamics
This experiment helps determine the optimal pH for your protein and provides insights into residues involved in pH-dependent conformational changes.
-
Initial Sample Preparation: Prepare a sample of your 15N-labeled protein (e.g., 0.2-0.5 mM) in a low-buffering-capacity buffer (e.g., 10 mM phosphate) at a starting pH (e.g., 7.5). Include 10% D₂O and a chemical shift reference like DSS or TSP.
-
Acquire Initial Spectrum: Record a high-quality 2D ¹⁵N-HSQC spectrum at the starting pH.
-
Titration: Make small additions of a dilute acid solution (e.g., 50 mM HCl) to the NMR tube. After each addition, gently mix the sample and measure the pH accurately with a calibrated pH meter.
-
Data Acquisition at Each pH Point: Acquire a 2D ¹⁵N-HSQC spectrum at each pH point (e.g., in 0.5 pH unit increments from 7.5 down to 5.0).
-
Data Analysis: Overlay the spectra and track the chemical shift perturbations (CSPs) for each assigned residue as a function of pH.[5] Residues with large CSPs are sensitive to the change in pH and may be near titratable groups or in regions undergoing conformational change.[3][16] Plot the CSPs versus pH to identify the optimal pH range where the spectrum is stable and well-resolved.
References
- 1. NMR Buffer Conditions Optimization – Georgia Tech NMR Center [sites.gatech.edu]
- 2. nmr-bio.com [nmr-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening proteins for NMR suitability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sample Requirements - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 10. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Construct Optimization for Protein NMR Structure Analysis Using Amide Hydrogen / Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of L-Histidine-¹⁵N Hydrochloride Hydrate
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies, troubleshooting tips, and frequently asked questions for assessing the purity of L-Histidine-¹⁵N hydrochloride hydrate (B1144303).
Key Purity Attributes & Analytical Methodologies
The comprehensive assessment of L-Histidine-¹⁵N hydrochloride hydrate purity involves evaluating several key attributes. The choice of method depends on the specific purity aspect being investigated.
Table 1: Summary of Analytical Methods for Purity Assessment
| Purity Attribute | Recommended Method | Principle | Typical Specification |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | Separates the main compound from impurities based on differential partitioning between a stationary and mobile phase.[1] | ≥98.0%[1] |
| Identity | ¹H and ¹⁵N NMR Spectroscopy, Mass Spectrometry (MS) | Confirms the chemical structure and isotopic labeling pattern by analyzing nuclear spin properties or mass-to-charge ratio.[2][3][4] | Conforms to structure |
| Absolute Purity (Assay) | Quantitative NMR (qNMR), Potentiometric Titration | qNMR determines molar concentration against a certified internal standard.[1] Titration measures the total amount of the substance reacting with a titrant.[1] | 98.5% - 101.0% (Titration, on dried substance)[1] |
| Isotopic Purity/Enrichment | NMR Spectroscopy, Mass Spectrometry (MS) | Measures the percentage of molecules that contain the ¹⁵N isotope at the specified position(s).[5][6] | ≥98 atom % ¹⁵N[5] |
| Enantiomeric Purity | Chiral HPLC, Capillary Electrophoresis (CE) | Separates the L-enantiomer from any potential D-enantiomer using a chiral stationary phase or a chiral selector.[7] | Report result |
| Water Content | Karl Fischer Titration | A coulometric or volumetric titration that specifically reacts with water to determine the moisture content. | Report result |
| Related Substances | HPLC, Thin-Layer Chromatography (TLC) | Detects and quantifies other compounds structurally related to L-Histidine.[1] | Report individual and total impurities |
Experimental Protocols
Detailed methodologies for key experiments are crucial for obtaining reliable and reproducible results.
Protocol 1: Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for determining chemical purity.[1]
-
Principle: The method separates L-Histidine from potential impurities based on their polarity. Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.[1]
-
Equipment & Reagents:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a known concentration (e.g., 0.05 - 1 mg/mL).[1]
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity using the formula: % Purity = (Area of L-Histidine Peak / Total Area of All Peaks) x 100
-
Protocol 2: Absolute Purity and Isotopic Enrichment by Quantitative NMR (qNMR)
This protocol provides a method for determining the absolute purity without needing a specific reference standard of the analyte.[1]
-
Principle: qNMR measures the molar concentration of an analyte by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity and concentration.[1] The presence of ¹⁵N can be confirmed by the characteristic splitting patterns or shifts in the ¹H or ¹³C spectrum, and ¹⁵N NMR can directly measure the isotopic enrichment.[3][4]
-
Equipment & Reagents:
-
NMR Spectrometer (≥400 MHz)[1]
-
Certified Internal Standard (e.g., Maleic Acid, Dimethyl sulfone)
-
Deuterated Solvent (e.g., D₂O)
-
L-Histidine-¹⁵N hydrochloride hydrate sample
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into an NMR tube.
-
Accurately weigh a specific amount of the L-Histidine-¹⁵N sample into the same NMR tube.
-
Add a sufficient volume of deuterated solvent to completely dissolve both substances.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1), typically at least 5 times the longest T₁ relaxation time of the signals of interest, to allow for full magnetization recovery.[1]
-
Use a calibrated 90° pulse.[1]
-
Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.[1]
-
-
Data Analysis:
-
Process the spectrum with accurate phasing and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the L-Histidine and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.
-
Visualization of Experimental Workflow
A logical workflow ensures all necessary tests are conducted for a comprehensive purity assessment.
Caption: Workflow for the comprehensive purity assessment of L-Histidine-¹⁵N hydrochloride hydrate.
Troubleshooting Guide
Table 2: Common Issues in Purity Analysis
| Question | Potential Cause(s) | Suggested Solution(s) |
| Why is my HPLC purity value for histidine consistently lower than expected? | 1. Incomplete Derivatization: If using pre-column derivatization (e.g., with OPA), the reaction with histidine's imidazole (B134444) group can be slow or incomplete compared to other amino acids.[9]2. Sample Matrix Effects: Components in complex samples can interfere with the derivatization reaction or chromatography.[9]3. Degradation: Histidine may degrade during sample preparation (e.g., acid hydrolysis). | 1. Optimize Derivatization: Increase the reaction time for the derivatization step specifically for histidine. Perform a reaction kinetics study to find the optimal time.[9]2. Method Validation: Spike the sample matrix with a known amount of histidine standard to check for recovery and quantify any matrix effects.[9]3. Use Standards: Analyze a known standard alongside the sample to verify system performance and hydrolysis efficiency. |
| What are the unexpected peaks in my ¹H NMR spectrum? | 1. Residual Solvents: Small amounts of solvents from synthesis or purification (e.g., ethanol, ethyl acetate) may be present.2. Water: A broad peak from water (H₂O or residual HDO in D₂O) is common.3. Unlabeled Compound: Presence of the unlabeled L-Histidine counterpart.4. Related Impurities: Small peaks from structurally similar impurities. | 1. Identify and Quantify: Compare the chemical shifts of unknown peaks to common solvent tables. They can be quantified if a qNMR setup is used.2. Solvent Suppression: Use solvent suppression pulse sequences if the water peak obscures signals of interest.3. Check Isotopic Purity: Use MS or ¹⁵N NMR to confirm isotopic enrichment.4. 2D NMR: Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the structure of the impurities. |
| Why does my titration assay show >101% purity? | 1. Incorrect Water Content: The calculation for the "dried basis" or "anhydrous basis" purity is highly dependent on an accurate water content measurement. An erroneously low water value will inflate the final assay result.[10]2. Basic Impurities: The titration is non-specific and will react with any other basic impurities present in the sample, leading to a higher-than-actual result.[1] | 1. Verify Water Content: Re-run the Karl Fischer titration to confirm the water content. Ensure the instrument is properly calibrated.2. Use a Specific Method: Rely on a specific method like HPLC or qNMR to determine the purity with respect to related substances. The titration result should be considered an assay of total basic substances. |
Frequently Asked Questions (FAQs)
-
Q1: What is the proper way to store L-Histidine-¹⁵N hydrochloride hydrate?
-
Q2: How does the ¹⁵N label affect the analytical methods?
-
Mass Spectrometry (MS): The mass of the molecule will increase by the number of ¹⁵N atoms incorporated. This mass shift is the basis for confirming isotopic enrichment.[12]
-
NMR Spectroscopy: The ¹⁵N nucleus is NMR-active (spin -1/2). This allows for direct detection in ¹⁵N NMR spectra.[3] In ¹H or ¹³C NMR, the ¹⁵N atom will cause characteristic coupling (splitting) of signals from adjacent protons or carbons, which can be used to confirm the label's position.
-
-
Q3: What is the difference between chemical purity and isotopic purity?
-
Chemical Purity refers to the percentage of the material that is the desired chemical compound (L-Histidine hydrochloride hydrate), irrespective of its isotopic composition. It is a measure of contamination by other chemical compounds.
-
Isotopic Purity (or Enrichment) refers to the percentage of the L-Histidine molecules that contain the ¹⁵N isotope at the designated position(s), as opposed to the more abundant ¹⁴N isotope.[5] A product can have high chemical purity but low isotopic purity, and vice-versa.
-
-
Q4: Why is it necessary to determine the water content?
-
L-Histidine hydrochloride hydrate is hygroscopic and contains water molecules in its crystalline structure. Determining the exact water content via Karl Fischer titration is critical for calculating the purity of the active substance on a dried or anhydrous basis, which is essential for accurate weighing and preparation of solutions with a precise molar concentration.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histidine - Wikipedia [en.wikipedia.org]
- 4. Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Histidine-15N3 hydrochloride monohydrate ≥98 atom % 15N, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. symeres.com [symeres.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. biospectra.us [biospectra.us]
- 11. L-Histidine·HCl·HâO (α-¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: L-Histidine-15N Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of L-Histidine-15N to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of solid L-Histidine-15N during storage?
A1: The main factors contributing to the degradation of solid L-Histidine-15N are exposure to moisture, elevated temperatures, and light.[1][2] Moisture can lead to the crystallization of amorphous L-Histidine and accelerate hydrolytic reactions.[3] High temperatures can cause thermal decomposition, while light, particularly UV light, can induce photodegradation.[1][4][5]
Q2: What are the optimal storage conditions for L-Histidine-15N?
A2: For optimal stability, L-Histidine-15N should be stored in a cool, dark, and dry environment.[1] It is recommended to store it in a tightly sealed, opaque container under an inert atmosphere such as argon or nitrogen to minimize oxidation.[1][2] For long-term storage, a temperature of -20°C is advisable.[1]
Q3: Does the 15N isotopic label affect the stability of L-Histidine?
A3: The presence of the stable isotope 15N does not significantly alter the chemical properties or stability of the L-Histidine molecule.[6][7] Therefore, the degradation pathways and recommended storage conditions for L-Histidine-15N are considered to be the same as for unlabeled L-Histidine.
Q4: What are the common degradation products of L-Histidine?
A4: A common degradation product of L-Histidine is trans-urocanic acid, which can be formed through enzymatic or microbial contamination.[8] Other potential degradation products can arise from oxidation and photodegradation, especially in the presence of metal ions like iron (Fe(III)).[4][9] Thermal degradation at high temperatures can lead to the evolution of CO2 and NH3.[4]
Q5: How can I detect if my L-Histidine-15N has degraded?
A5: Degradation can be detected by a change in the physical appearance of the powder (e.g., discoloration, clumping), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11][12] The appearance of new peaks in an HPLC chromatogram or unexpected masses in an MS spectrum are indicative of degradation products.
Troubleshooting Guides
Problem: I suspect my solid L-Histidine-15N has been exposed to humidity. What should I do?
-
Potential Issue: Moisture can lead to caking and may initiate degradation. Amorphous L-histidine is particularly susceptible to crystallization when exposed to moisture.[3]
-
Recommended Action:
-
Visually inspect the sample for any changes in appearance, such as clumping or discoloration.
-
To assess the impact, you can perform a purity analysis using HPLC.
-
For future prevention, always store L-Histidine-15N in a desiccated environment. Before opening a refrigerated or frozen container, allow it to equilibrate to room temperature in a desiccator to prevent condensation.[1]
-
Problem: My analytical results (HPLC/MS) show unexpected peaks. Could this be degradation?
-
Potential Issue: The appearance of new peaks in an analytical run is a strong indicator of degradation or contamination.
-
Recommended Action:
-
Review the storage history of the sample. Check for any deviations from the recommended storage conditions (temperature, light, and humidity exposure).
-
Characterize the unexpected peaks using mass spectrometry to identify potential degradation products like urocanic acid.[10]
-
If degradation is confirmed, the material may not be suitable for your experiment. It is advisable to use a fresh, properly stored batch of L-Histidine-15N.
-
Problem: I am observing inconsistent results in my experiments using L-Histidine-15N.
-
Potential Issue: Inconsistent results can arise from using a degraded or impure starting material.
-
Recommended Action:
-
Perform a purity check on your L-Histidine-15N stock using a validated analytical method like HPLC or NMR.
-
If possible, compare the results with a new, unopened lot of the same material.
-
Ensure that solutions of L-Histidine-15N are prepared fresh for each experiment, as degradation can occur more rapidly in solution.
-
Data Presentation
Table 1: Recommended Storage Conditions for Solid L-Histidine-15N
| Parameter | Recommendation | Rationale |
| Temperature | Short-term: 2-8°C, Long-term: -20°C | Lower temperatures slow down the rate of chemical degradation.[1] |
| Humidity | Store in a desiccated environment | Moisture can accelerate degradation and cause physical changes like caking.[1][3] |
| Light | Protect from light by using opaque containers | Light, especially UV, can cause photodegradation.[1] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation of the amino acid.[1] |
Table 2: Illustrative Solid-State Stability of L-Histidine-15N Under Accelerated Conditions (40°C / 75% Relative Humidity)
| Time (Weeks) | Purity (%) | Appearance |
| 0 | >99 | White crystalline powder |
| 4 | ~98 | No significant change |
| 8 | ~96 | Slight discoloration |
| 12 | ~94 | Clumping and discoloration |
Note: This data is for illustrative purposes and actual degradation rates may vary depending on the specific batch and storage container.
Experimental Protocols
Protocol for Stability Assessment of L-Histidine-15N by HPLC
Objective: To determine the purity of a solid L-Histidine-15N sample and identify the presence of degradation products.
Materials:
-
L-Histidine-15N sample
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid
-
C18 reversed-phase HPLC column
Instrumentation:
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a reference standard of L-Histidine-15N in Mobile Phase A to a final concentration of 1 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the L-Histidine-15N sample to be tested in Mobile Phase A to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient: A suitable gradient from 0% to 50% Mobile Phase B over 20 minutes.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Compare the chromatogram of the sample to the standard. The appearance of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products.
-
Calculate the purity of the sample by dividing the peak area of L-Histidine-15N by the total peak area of all components.
-
Protocol for Solid-State NMR Analysis of L-Histidine-15N
Objective: To assess the structural integrity and identify potential degradation of solid L-Histidine-15N.
Instrumentation:
-
Solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.
Procedure:
-
Sample Preparation:
-
Pack the solid L-Histidine-15N powder into an appropriate MAS rotor (e.g., 4 mm zirconia rotor).
-
-
NMR Experiment:
-
Acquire a 13C Cross-Polarization Magic-Angle Spinning (CP/MAS) spectrum. The chemical shifts of the carbon atoms in the histidine molecule are sensitive to its chemical environment and degradation.[5][12]
-
Acquire a 15N CP/MAS spectrum to directly probe the labeled nitrogen atoms. Changes in the 15N chemical shifts can indicate alterations in the imidazole (B134444) ring or the amino group.[2][13]
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software.
-
Compare the obtained chemical shifts with those of a known pure L-Histidine-15N standard. Significant differences or the appearance of new signals can indicate degradation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protonation, tautomerization, and rotameric structure of histidine: a comprehensive study by magic-angle-spinning solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical state of L-histidine after freeze-drying and long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solid state NMR spectral editing of histidine, arginine and lysine using Hadamard encoding | Semantic Scholar [semanticscholar.org]
Technical Support Center: Quantifying 15N-Labeled Peptides and Proteins
Welcome to the technical support center for the quantification of 15N-labeled peptides and proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during experimental workflows.
Troubleshooting Guide
This section addresses specific issues that may arise during your 15N labeling experiments, offering potential causes and actionable troubleshooting steps.
Problem 1: Inaccurate Quantification and Skewed Heavy/Light Ratios
Q: My quantified heavy-to-light (H/L) protein ratios seem inaccurate and are consistently underestimating the true changes in abundance. What could be the cause?
A: A primary cause of inaccurate quantification is incomplete 15N labeling . When not all nitrogen atoms are replaced by the ¹⁵N isotope, the mass distribution of the labeled peptides is skewed, leading to incorrect abundance calculations by software that assumes 100% labeling.[1]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Insufficient Labeling Duration | The time needed to achieve high enrichment depends on the organism's or cell line's growth rate and protein turnover. For cell cultures, ensure at least 5-6 cell divisions.[2] For tissues with slow protein turnover, longer labeling periods or even labeling across multiple generations may be necessary.[1] |
| Depletion of ¹⁵N Source | In dense cultures, the ¹⁵N-labeled nutrient can be depleted over time. For long-term labeling, replenish the medium periodically.[1] |
| Low Purity of ¹⁵N Source | Use high-purity ¹⁵N-labeled compounds (e.g., >99% purity) to achieve high-level labeling.[1] |
| Presence of Unlabeled Amino Acids | Internal protein degradation or unlabeled amino acids in the media can dilute the labeled precursor pool. Ensure the medium contains ¹⁵N-labeled nitrogen sources as the sole nitrogen source.[1][2] |
| Metabolic Scrambling | Labeled nitrogen from one amino acid can be metabolically converted and incorporated into other amino acids, diluting the label at the intended position.[1] Consider using specific ¹⁵N-labeled amino acids (similar to SILAC) if scrambling is a major issue.[3] |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate H/L ratios.
Problem 2: Reduced Peptide and Protein Identifications in Heavy-Labeled Samples
Q: I am observing significantly fewer peptide and protein identifications in my ¹⁵N-labeled samples compared to the ¹⁴N-labeled (light) samples. Why is this happening?
A: This is a common challenge in ¹⁵N labeling experiments and is often linked to incomplete labeling. The broader isotopic cluster of incompletely labeled peptides can make it difficult for mass spectrometry software to correctly identify the monoisotopic peak, leading to reduced identification rates.[1][4][5]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Incorrect Monoisotopic Peak Assignment | Incomplete labeling broadens the isotopic distribution, which can confuse peak-picking algorithms in the analysis software.[1][5] Use software that can account for and correct for labeling efficiency.[5][6] |
| Reduced Signal-to-Noise Ratio | The distribution of the signal across multiple isotopic peaks can lower the signal-to-noise ratio, making it harder to detect and identify low-abundance peptides.[1] |
| Higher False Discovery Rate (FDR) in ¹⁵N Searches | The presence of more isobaric amino acid forms in ¹⁵N-labeled peptides can sometimes lead to a higher FDR in database searches, especially with low-resolution MS/MS data.[5][7] Acquiring high-resolution MS/MS data can help mitigate this.[5] |
| Co-eluting Peptides and Chemical Noise | Contamination from co-eluting peptides or chemical noise in the MS1 survey scan can interfere with the identification of heavy-labeled peptides.[4][6] |
Problem 3: Broad or Complex Isotopic Patterns in Mass Spectra
Q: My mass spectra show unexpectedly broad or complex isotopic patterns for the heavy-labeled peptides, making data analysis difficult. What is causing this?
A: Broad and complex isotopic patterns are typically a result of isotopic scrambling or significant levels of incomplete labeling .
Potential Causes and Solutions:
| Potential Cause | Solution |
| Metabolic Scrambling | The metabolic conversion of labeled amino acids can lead to the redistribution of ¹⁵N into other amino acids, creating complex isotopic patterns.[3][8] This is particularly relevant in organisms with complex metabolic pathways. |
| Reversible Enzymatic Reactions | High rates of reversible reactions can cause the redistribution of ¹⁵N within a molecule and connected metabolite pools.[3] Optimizing cell culture conditions (e.g., temperature, pH) may help favor the desired reaction direction.[3] |
| In-source Fragmentation | Fragmentation of ions within the mass spectrometer's source can lead to the appearance of scrambled isotopes. This is an instrument-dependent issue that may require tuning of MS parameters.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable ¹⁵N labeling efficiency?
A1: While the ideal labeling efficiency is 100%, in practice, efficiencies between 93-99% are often achieved, depending on the organism and labeling duration.[2][5][9] For accurate quantification, it is crucial to determine the actual labeling efficiency and correct for it during data analysis.[2] Efficiencies above 98% are desirable to minimize issues with peptide identification in the heavy channel.[9]
Typical Labeling Efficiencies in Different Organisms:
| Organism | Typical Labeling Efficiency (%) | Notes |
| E. coli | >99% | Can be achieved relatively quickly in minimal media.[3] |
| S. cerevisiae | >98% | Efficient labeling in defined media.[3] |
| C. elegans | 98-99% | Requires labeling over several generations.[3] |
| Drosophila | 98-99% | Labeling over multiple generations is often necessary.[3] |
| Mammalian Cells | >95% | Can be achieved after 5-6 cell doublings.[2] |
| Plants (Arabidopsis) | 93-99% | Depends on the chemical used and labeling duration (e.g., 14 days).[5][9] |
| Rat Tissues | 74-94% | Tissues with slow protein turnover, like the brain, show lower enrichment. Labeling for two generations can achieve higher enrichment.[10] |
Q2: How do I determine the ¹⁵N labeling efficiency?
A2: You can determine the labeling efficiency by comparing the experimental isotopic distribution of several abundant and high-quality peptides with their theoretical distributions at varying levels of ¹⁵N incorporation.[1] This can be done using software tools that can model isotopic patterns. The ratio of the M-1 to M peak is particularly sensitive to labeling efficiency.[1]
Q3: What is the difference between ¹⁵N metabolic labeling and SILAC?
A3: Both are metabolic labeling techniques, but they differ in the scope of labeling.
| Feature | ¹⁵N Metabolic Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) |
| Principle | Incorporation of ¹⁵N-containing nutrients into all proteins.[2] | Incorporation of "heavy" amino acids (e.g., ¹³C or ¹⁵N-labeled arginine and lysine) into proteins.[2] |
| Advantages | Comprehensive labeling of the entire proteome, applicable to whole organisms.[2] | High accuracy, well-established workflows, and data analysis tools.[2] |
| Disadvantages | Incomplete labeling can complicate data analysis; the mass difference between light and heavy peptides varies.[2] | Primarily limited to cell culture, the cost of labeled amino acids can be high.[2] |
Q4: Can I use targeted mass spectrometry with ¹⁵N labeling?
A4: Yes, combining ¹⁵N labeling with targeted mass spectrometry approaches like Parallel Reaction Monitoring (PRM) can enhance the reliability of quantifying low-abundance proteins by monitoring specific fragment ions.[2][4] This can help overcome some of the challenges associated with data-dependent acquisition (DDA), such as missing values for low-abundance proteins.[4]
Experimental Protocols
Protocol 1: Uniform ¹⁵N Labeling of Proteins in E. coli
This protocol is adapted for expressing ¹⁵N-labeled proteins in E. coli using a minimal medium.[3][11]
Materials:
-
M9 Minimal Medium components
-
¹⁵NH₄Cl (as the sole nitrogen source)
-
Glucose (or other carbon source)
-
MgSO₄, CaCl₂, and trace elements solution
-
Appropriate antibiotics
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid of interest
Procedure:
-
Prepare M9 Minimal Medium: Prepare the M9 minimal medium using ¹⁵NH₄Cl as the only nitrogen source.
-
Starter Culture: Inoculate a small volume (5-10 mL) of the minimal medium with a single colony of the transformed E. coli and grow overnight.
-
Main Culture: Use the starter culture to inoculate a larger volume of the ¹⁵N-containing minimal medium.
-
Growth and Induction: Grow the culture at the appropriate temperature, monitoring the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6-0.8, induce protein expression with the appropriate inducer (e.g., IPTG).
-
Expression: Continue to grow the culture for the desired period post-induction (typically 3-16 hours).
-
Harvest Cells: Harvest the cells by centrifugation. The cell pellet can be stored at -20°C or used immediately for protein purification.
Protocol 2: General Workflow for a ¹⁵N Labeling Experiment and MS Analysis
This workflow outlines the key steps from sample preparation to data analysis.[2]
Caption: General experimental workflow for quantitative ¹⁵N labeling.
Detailed Steps:
-
¹⁵N Metabolic Labeling: Culture cells or organisms in "light" (¹⁴N) and "heavy" (¹⁵N) media.[2]
-
Protein Extraction: Lyse the light and heavy samples to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Mixing: Mix equal amounts of protein from the light and heavy samples.[2]
-
Protein Digestion: Reduce, alkylate, and digest the mixed protein sample into peptides using a protease like trypsin.[2]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.[2]
-
Data Analysis:
-
Peptide Identification: Search the MS/MS spectra against a protein database to identify both ¹⁴N and ¹⁵N-labeled peptides.[2]
-
Determination of Labeling Efficiency: Calculate the ¹⁵N enrichment level.[2]
-
Peptide Quantification: Extract the ion chromatograms for both light and heavy forms of each peptide and calculate the ratio of their integrated peak areas.[2]
-
Ratio Adjustment: Correct the calculated peptide ratios based on the determined labeling efficiency.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification [frontiersin.org]
- 5. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
Technical Support Center: Data Analysis Workflow for Incomplete ¹⁵N Metabolic Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of incomplete ¹⁵N metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is incomplete ¹⁵N metabolic labeling and why is it a problem?
Incomplete ¹⁵N metabolic labeling occurs when not all nitrogen atoms in a molecule, such as a protein or metabolite, are replaced by the heavy ¹⁵N isotope during a labeling experiment. Consequently, a portion of the nitrogen atoms remains as the naturally abundant light ¹⁴N isotope. This presents a significant challenge for quantitative studies because it distorts the mass distribution of the labeled molecules, which can lead to inaccurate quantification and misinterpretation of metabolic flux data.[1]
The degree of ¹⁵N incorporation is a critical factor to consider, and its measurement should be objective, repeatable, and based on empirical analysis to ensure the fitness-for-purpose of the labeled material.[2][3]
Q2: How does incomplete ¹⁵N labeling affect my mass spectrometry data?
Incomplete ¹⁵N labeling directly impacts the isotopic distribution of your labeled peptides or metabolites in the mass spectrometer. Instead of a single, well-defined "heavy" peak, you will observe a broader isotopic cluster. This can lead to several issues:
-
Inaccurate Quantification: If your analysis software assumes 100% labeling, it will incorrectly calculate the abundance of the heavy species. This results in skewed heavy/light (H/L) ratios and an underestimation of the true changes in abundance.[1]
-
Incorrect Monoisotopic Peak Assignment: The broadening of the isotopic cluster can make it difficult for software to correctly identify the monoisotopic peak of the heavy-labeled molecule. This can lead to a significant reduction in the identification rates of heavy-labeled peptides.[1][4][5][6][7][8]
-
Reduced Signal-to-Noise Ratio: The distribution of the signal across multiple isotopic peaks can lower the signal-to-noise ratio, making it more challenging to detect and accurately measure low-abundance molecules.[1]
Q3: What are the common causes of incomplete ¹⁵N labeling?
Several factors can contribute to incomplete ¹⁵N labeling:
-
Insufficient Labeling Duration: The time required to achieve high enrichment depends on the organism's or cell line's growth rate and protein turnover. Tissues with slow protein turnover may require longer labeling periods or even labeling across multiple generations to achieve high enrichment.[1]
-
Low Purity of the ¹⁵N Source: The purity of the ¹⁵N-labeled compound used is crucial. It is recommended to use a ¹⁵N-containing salt or amino acid with over 99% purity to achieve high-level labeling.[1][8]
-
Metabolic Scrambling: The labeled nitrogen from one amino acid can be metabolically converted and incorporated into other amino acids, diluting the label at the intended position.[1][9]
-
Amino Acid Pools: The presence of unlabeled amino acids from internal protein degradation or from the media can dilute the labeled precursor pool.[1]
Q4: How do I determine the ¹⁵N labeling efficiency?
Determining the ¹⁵N labeling efficiency is a critical step for accurate quantification. This can be achieved by comparing the experimental isotopic profile of a peptide to a series of theoretical profiles at different enrichment rates. The Pearson product-moment correlation coefficient can be used to find the best match.[2][3]
A practical approach involves the following steps:
-
Acquire high-resolution mass spectra of your ¹⁵N-labeled sample.
-
Select 8-10 abundant peptides with good signal-to-noise ratios and a mass preferably below 1500 m/z.[1][5]
-
For each selected peptide, extract the experimental isotopic distribution from the MS1 scan.
-
Use a software tool, such as Protein Prospector's "MS-Isotope" module, to generate theoretical isotopic patterns for a range of labeling efficiencies (e.g., 90-99%).[1][5]
-
Manually compare the experimental isotopic pattern to the theoretical patterns to find the best match. The ratio of the M-1 to M peak is a sensitive indicator of labeling efficiency.[1][5]
Q5: What software can be used to analyze incomplete ¹⁵N labeling data?
Several software tools are available that can account for incomplete ¹⁵N labeling:
-
Protein Prospector: A free, web-based tool that allows for the quantification of ¹⁵N stable-isotope labeled proteins and includes features to adjust for labeling efficiency.[5][6][7][8][10][11]
-
MSQuant: Another tool that can be used for the analysis of ¹⁵N labeled samples, though it may require manual inspection of peptide pairs.[5][10]
-
pFIND: A software tool that supports the analysis of large-scale ¹⁵N labeled samples.[5][10]
-
ISODIST: A program that uses Fourier transform convolution to calculate the isotope distribution of species with complex labeling patterns and can determine the extent of labeling.[12]
-
IsoCorrectoR: An R-based tool for correcting mass spectrometric data from stable isotope labeling experiments for natural isotope abundance and tracer impurities.[13]
Q6: How do I correct for incomplete labeling in my data analysis?
Once the labeling efficiency is determined, this value must be used as a parameter in your quantification software. The software will then adjust the calculated peptide or metabolite ratios by accounting for the contribution of the unlabeled portion to the isotopic cluster.[1] This correction is crucial as failing to do so can lead to a significant underestimation of the true changes in abundance.[1]
Table 1: Impact of Correction for Incomplete Labeling on Quantification
| True H/L Ratio | Labeling Efficiency | Observed H/L Ratio (Without Correction) | Corrected H/L Ratio |
| 2.0 | 95% | 1.8 | 2.0 |
| 5.0 | 95% | 4.5 | 5.0 |
| 10.0 | 95% | 9.0 | 10.0 |
| 2.0 | 90% | 1.6 | 2.0 |
| 5.0 | 90% | 4.0 | 5.0 |
| 10.0 | 90% | 8.0 | 10.0 |
Note: The observed H/L ratio without correction will be skewed. The table provides an illustrative example.
Q7: What is metabolic scrambling and how can I account for it?
Metabolic scrambling refers to the metabolic conversion of a labeled amino acid into other amino acids, leading to the unintended incorporation of the ¹⁵N label into different molecules.[9][14] This can complicate the interpretation of labeling patterns. Tandem mass spectrometry (MS/MS) can be used to confirm the location of heavy isotope labels within a peptide and identify scrambling events.[14][15]
Q8: Why is it important to correct for the natural abundance of ¹⁵N?
Naturally occurring nitrogen contains approximately 0.365% ¹⁵N.[14] When analyzing samples with low levels of ¹⁵N enrichment, this natural abundance can constitute a significant portion of the measured ¹⁵N signal. Failing to correct for this can lead to an overestimation of tracer incorporation.[14] Software tools are available to perform this correction.[14]
Troubleshooting Guide
Issue: Low identification rate of heavy-labeled peptides.
-
Symptom: Significantly fewer peptides are identified in the heavy-labeled sample compared to the light-labeled sample.
-
Potential Cause: Incomplete labeling leads to broader isotopic clusters, making it difficult for the software to correctly assign the monoisotopic peak of the heavy-labeled peptides.[4][5][6][7][8]
-
Troubleshooting Steps:
-
Determine Labeling Efficiency: Follow the protocol outlined in FAQ Q4 to accurately determine the ¹⁵N incorporation rate.
-
Adjust Software Parameters: Input the determined labeling efficiency into your data analysis software to improve the accuracy of monoisotopic peak detection for heavy-labeled peptides.
-
Use High-Resolution Mass Spectrometry: High resolution in MS1 is crucial for resolving isotopic peaks and improving peak assignment.[1][5][10]
-
Consider Targeted Quantification: For proteins of interest, a targeted quantification strategy like Parallel Reaction Monitoring (PRM) can provide more accurate quantification and is less likely to have missing values, particularly in the ¹⁵N labeled samples.[4][5][7][10]
-
Issue: Inaccurate quantification and skewed heavy/light ratios.
-
Symptom: The calculated H/L ratios are consistently lower than expected, or there is a high degree of variability in the ratios for peptides from the same protein.
-
Potential Cause: The analysis software is not correctly accounting for the incomplete incorporation of the ¹⁵N label, leading to an underestimation of the heavy peptide's abundance.[1] Co-eluting peptides can also interfere with quantification.[5][10]
-
Troubleshooting Steps:
-
Correct for Labeling Efficiency: Ensure that the determined labeling efficiency has been correctly applied in your quantification software to adjust the peptide ratios.[1]
-
Improve Chromatographic Separation: Optimize your liquid chromatography method to minimize co-elution of peptides.
-
Use High-Resolution MS1 Scans: High-resolution MS1 scans can help to resolve overlapping isotopic patterns from co-eluting peptides.[5][10]
-
Manual Verification: Manually inspect the extracted ion chromatograms (XICs) for a subset of peptides to verify the accuracy of the peak integration and quantification.
-
Issue: Broad or complex isotopic patterns in mass spectra.
-
Symptom: The observed isotopic patterns for labeled peptides are wider and more complex than theoretically expected.
-
Potential Cause: This can be a result of incomplete labeling, metabolic scrambling, or the presence of multiple isotopologues of the same peptide with different levels of ¹⁵N incorporation.[9]
-
Troubleshooting Steps:
-
Assess Labeling Homogeneity: Check if the labeling efficiency is consistent across different proteins. If not, this may indicate issues with protein turnover rates or precursor pool dilution.
-
Investigate Metabolic Scrambling: Use MS/MS analysis to determine the specific sites of ¹⁵N incorporation and identify any unexpected labeling patterns that could be due to metabolic scrambling.[14][15]
-
Refine Labeling Protocol: If scrambling is a significant issue, consider using ¹⁵N-labeled amino acids instead of a general ¹⁵N source to have more control over the labeling.
-
Issue: High background noise in the mass spectra.
-
Symptom: The mass spectra show a high level of background noise, which can interfere with the detection and quantification of low-abundance peptides.
-
Potential Cause: Background noise can originate from various sources, including environmental contamination, impurities in reagents, and interfering substances from the sample matrix.[14]
-
Troubleshooting Steps:
-
Analyze Blank and Control Samples: Run appropriate blank and control samples (unenriched with ¹⁵N) to establish the baseline background level.[14]
-
Optimize Sample Preparation: Ensure thorough removal of interfering substances from the sample matrix.
-
Use High-Resolution Mass Spectrometry: High-resolution MS can help to distinguish the analyte signal from co-eluting contaminants.[14]
-
Experimental Protocols & Workflows
Protocol: Determining ¹⁵N Labeling Efficiency
-
Sample Preparation:
-
Data Acquisition:
-
Data Analysis:
-
Perform a database search to identify peptides from your sample.
-
Select 8-10 abundant peptides with good signal-to-noise ratios and a mass preferably below 1500 m/z.[1][5]
-
For each selected peptide, extract the experimental isotopic distribution from the MS1 scan.
-
Use a tool like Protein Prospector's "MS-Isotope" to generate theoretical isotopic patterns for a range of labeling efficiencies (e.g., 90-99%).[1][5]
-
Manually compare the experimental isotopic pattern to the theoretical patterns to find the best match and determine the labeling efficiency. The M-1/M peak ratio is a sensitive indicator.[1][5]
-
Data Analysis Workflow Diagram
A flowchart of the data analysis workflow for incomplete ¹⁵N metabolic labeling.
Troubleshooting Logic Diagram
A decision tree for troubleshooting common issues in incomplete ¹⁵N labeling analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. williamson.scripps.edu [williamson.scripps.edu]
- 13. onesearch.uark.edu [onesearch.uark.edu]
- 14. benchchem.com [benchchem.com]
- 15. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating 15N Incorporation in Proteins by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the stable isotope ¹⁵N into proteins is a cornerstone of modern quantitative proteomics, enabling precise relative and absolute quantification. Verifying the efficiency of ¹⁵N incorporation is a critical quality control step to ensure the accuracy of these quantitative studies.[1] Incomplete labeling can lead to errors in monoisotopic peak assignment and skewed quantification.[2] This guide provides an objective comparison of mass spectrometry-based methods for validating ¹⁵N incorporation levels, complete with experimental protocols and quantitative data to inform methodological choices.
Core Methodologies for Determining ¹⁵N Incorporation
The fundamental principle behind validating ¹⁵N incorporation is the precise measurement of the mass shift that occurs as ¹⁴N atoms are replaced by heavier ¹⁵N atoms.[3] This validation is typically performed at the peptide level after proteolytic digestion of the protein or proteome.[4] The main approach involves comparing the experimentally observed isotopic distribution of a peptide with a series of theoretically generated profiles calculated for different enrichment rates.[5][6]
Two primary mass spectrometry-based strategies are employed:
-
MS1-Based Isotopic Envelope Analysis: This is the most common method. High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are used to resolve the isotopic pattern of ¹⁵N-labeled peptides in the full MS1 scan.[4][7] The percentage of incorporation is determined by fitting the experimental isotopic cluster to theoretical distributions.[5][6] This method is accurate and provides a global view of incorporation across many peptides.
-
Targeted MS/MS Analysis (Parallel Reaction Monitoring - PRM): This method offers a more targeted approach to overcome challenges associated with data-dependent acquisition (DDA), such as missing values for low-abundance proteins or errors in monoisotopic peak assignment due to incomplete labeling.[2] In PRM, specific ¹⁴N and ¹⁵N peptide precursors are selected and fragmented, and the resulting fragment ions are used for quantification.[2] This enhances sensitivity and accuracy for specific peptides of interest.
Quantitative Comparison of Validation Methods
The choice of method depends on the specific experimental goals, including the required level of accuracy, throughput, and the complexity of the sample.
| Feature | MS1-Based Isotopic Envelope Analysis | Targeted MS/MS (PRM) Analysis |
| Principle | Comparison of experimental vs. theoretical isotopic patterns in full MS1 scans.[5] | Targeted fragmentation of specific light and heavy peptide precursors and quantification of MS2 fragment ions.[2] |
| Primary Instrument | High-resolution MS (e.g., Orbitrap, FT-ICR, Q-TOF).[4][7] | Triple Quadrupole, Q-Exactive, or other hybrid mass spectrometers capable of targeted acquisition.[2] |
| Throughput | High (can assess thousands of peptides in a single run).[4] | Lower (focused on a pre-selected list of target peptides). |
| Sensitivity | Generally lower than targeted methods, can be limited for low-abundance peptides.[2] | High, due to targeted acquisition and reduced background noise. |
| Accuracy | High, with reported measurements within 1.5% of expected isotope distributions.[4] | Very high for selected targets, minimizes quantification errors from overlapping signals. |
| Precision | Good, with relative standard deviations reported at 4.9% for 59 atom % excess ¹⁵N and 0.8% for 99 atom % excess ¹⁵N.[4] | Excellent, as it relies on stable fragment ion ratios. |
| Key Advantage | Provides a global overview of labeling efficiency across the entire detected proteome. | Overcomes DDA-related issues of stochastic selection and missing values for low-abundance proteins.[2] |
| Key Disadvantage | Susceptible to errors from co-eluting species and complex spectra in cases of incomplete labeling.[8] | Requires prior knowledge of the peptides to be targeted. |
Experimental Workflows and Protocols
Accurate validation begins with robust experimental procedures. The overall workflow involves metabolic labeling, sample preparation, LC-MS/MS analysis, and data processing.[9]
The process begins with cell culture in ¹⁵N-enriched media, followed by protein extraction, digestion, and subsequent analysis by LC-MS/MS.
References
- 1. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for the determination of 15N incorporation percentage in labeled peptides and proteins | NIST [nist.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
L-Histidine Isotope Labeling for NMR Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules at an atomic level. Isotopic labeling of amino acids, such as L-Histidine, with NMR-active nuclei like 15N and 13C is often essential for enhancing spectral sensitivity and resolution. This guide provides an objective comparison of L-Histidine-15N and L-Histidine-13C for NMR studies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal labeling strategy for their specific applications.
Key Differences and Applications
The choice between 15N and 13C labeling of L-Histidine for NMR studies is dictated by the specific research question. 15N labeling is particularly advantageous for probing the electronic environment and protonation states of the imidazole (B134444) ring nitrogens, while 13C labeling provides insights into the carbon backbone and sidechain structure and dynamics.
L-Histidine-15N is invaluable for studying protonation equilibria and tautomeric states of the histidine imidazole ring. The 15N chemical shifts of the two nitrogen atoms in the ring (Nδ1 and Nε2) are exquisitely sensitive to their protonation state and local environment, making 15N NMR an excellent tool for characterizing pH-dependent processes, enzyme catalytic mechanisms, and protein-ligand interactions involving histidine residues. The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is often referred to as a "fingerprint" of a protein, with each peak corresponding to a specific N-H bond, providing a rapid assessment of protein folding and integrity.[1]
L-Histidine-13C , on the other hand, offers a comprehensive view of the entire amino acid structure. By labeling specific carbon positions or uniformly labeling the entire molecule, researchers can obtain detailed information about the protein's three-dimensional structure, dynamics, and conformational changes upon ligand binding.[1] 13C-edited NMR experiments are crucial for resolving spectral overlap in larger proteins and for determining interatomic distances through Nuclear Overhauser Effect (NOE) measurements. Furthermore, 13C labeling is the method of choice for metabolic flux analysis, allowing researchers to trace the flow of carbon atoms through metabolic pathways.[1]
Quantitative Data Comparison
The distinct NMR properties of 15N and 13C in the imidazole ring of L-Histidine provide complementary information. The following table summarizes the typical chemical shift ranges for the imidazole ring atoms in different protonation and tautomeric states. These values can vary depending on the local environment within a protein.
| Isotope | Atom | Protonation State | Tautomeric State | Typical Chemical Shift (ppm) |
| 15N | Nδ1 | Cationic (protonated) | - | ~183.5 |
| Neutral | Nδ1-H (π-tautomer) | ~167.5 | ||
| Neutral | Nε2-H (τ-tautomer) | ~249.4 | ||
| 15N | Nε2 | Cationic (protonated) | - | ~183.5 |
| Neutral | Nδ1-H (π-tautomer) | ~266.5 | ||
| Neutral | Nε2-H (τ-tautomer) | ~175.0 | ||
| 13C | Cγ | Cationic | - | ~128.7 |
| Neutral | Nδ1-H (π-tautomer) | ~133.2 | ||
| Neutral | Nε2-H (τ-tautomer) | ~137.7 | ||
| 13C | Cδ2 | Cationic | - | ~119.4 |
| Neutral | Nδ1-H (π-tautomer) | ~122.1 | ||
| Neutral | Nε2-H (τ-tautomer) | ~113.6 | ||
| 13C | Cε1 | Cationic | - | ~135.0 |
| Neutral | Nδ1-H (π-tautomer) | ~136.4 | ||
| Neutral | Nε2-H (τ-tautomer) | ~139.5 |
Note: Chemical shifts are referenced to external standards and can be influenced by the local protein environment. The provided values are approximate and derived from studies on L-Histidine and histidine-containing peptides.[1][2][3][4][5]
Experimental Protocols
The following are generalized protocols for acquiring 2D 1H-15N HSQC and 1H-13C HSQC spectra of proteins containing labeled L-Histidine. Specific parameters will need to be optimized based on the spectrometer, probe, and sample characteristics.
Protocol 1: 2D 1H-15N HSQC for 15N-Labeled L-Histidine
This experiment is fundamental for observing the N-H correlations in a protein, providing a unique fingerprint and insights into the protonation state of histidine residues.
1. Sample Preparation:
-
Express and purify the protein of interest using minimal media supplemented with 15NH4Cl as the sole nitrogen source to achieve uniform 15N labeling.
-
Dialyze the purified protein into an NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.0-7.5) in 90% H2O/10% D2O. The pH should be carefully chosen to study the desired protonation state of histidine.
-
Concentrate the protein to a suitable concentration for NMR (typically 0.1 - 1.0 mM).
-
Transfer the sample to a high-quality NMR tube.
2. NMR Data Acquisition:
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity.
-
Pulse Program: A standard gradient-enhanced sensitivity-improved 1H-15N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker instruments).
-
Key Parameters:
-
Spectral Width (1H): ~12-16 ppm, centered around the water resonance (~4.7 ppm).
-
Spectral Width (15N): ~35-40 ppm, centered around 118-120 ppm to cover the amide region. For observing histidine sidechain N-H, a wider spectral width or a different center frequency may be necessary.
-
Number of Points (1H): 1024-2048 complex points.
-
Number of Increments (15N): 128-256 increments.
-
Number of Scans: 8-64 scans per increment, depending on sample concentration.
-
Recycle Delay: 1.0-1.5 seconds.
-
-
Data Processing: Process the data using appropriate software (e.g., TopSpin, NMRPipe). Apply a squared sine-bell window function in both dimensions before Fourier transformation.
Protocol 2: 2D 1H-13C HSQC for 13C-Labeled L-Histidine
This experiment is used to correlate directly bonded carbon and proton atoms, providing assignments for the carbon skeleton of histidine and other residues.
1. Sample Preparation:
-
Express and purify the protein using minimal media containing 13C-glucose as the sole carbon source for uniform labeling. For selective labeling of histidine, auxotrophic strains and labeled histidine can be used.
-
Dialyze the protein into an NMR buffer in D2O to minimize the solvent signal.
-
Concentrate the protein to 0.5 - 2.0 mM.
-
Transfer the sample to an NMR tube.
2. NMR Data Acquisition:
-
Spectrometer Setup: A high-field NMR spectrometer with a cryoprobe is recommended.
-
Pulse Program: A standard gradient-enhanced sensitivity-improved 1H-13C HSQC pulse sequence (e.g., hsqcetf3gp on Bruker instruments).
-
Key Parameters:
-
Spectral Width (1H): ~12-16 ppm, centered around ~4.7 ppm.
-
Spectral Width (13C):
-
Aliphatic Region: ~40-60 ppm, centered around 40 ppm.
-
Aromatic Region: ~30-40 ppm, centered around 120 ppm. Acquiring separate spectra for aliphatic and aromatic regions is common.
-
-
Number of Points (1H): 1024-2048 complex points.
-
Number of Increments (13C): 128-512 increments.
-
Number of Scans: 16-128 scans per increment.
-
Recycle Delay: 1.0-1.5 seconds.
-
-
Data Processing: Process the data similarly to the 1H-15N HSQC, using appropriate window functions.
Mandatory Visualization
The following diagrams illustrate key concepts related to the application of L-Histidine NMR studies.
Caption: General workflow for NMR studies of isotopically labeled proteins.
Caption: Histidine's role as a general base in the catalytic triad of serine proteases.
Conclusion
Both L-Histidine-15N and L-Histidine-13C are powerful tools for NMR-based investigations of protein structure and function. The choice between them is not mutually exclusive; in fact, double-labeling with both isotopes is often employed for complete resonance assignment of complex proteins. 15N labeling is superior for probing the sensitive electronic environment of the imidazole nitrogens, making it ideal for studies of pH-dependent phenomena and enzyme catalysis. 13C labeling provides a more global view of the protein structure and is indispensable for detailed structural determination and metabolic studies. By understanding the distinct advantages of each labeling strategy and employing the appropriate experimental protocols, researchers can unlock a wealth of information about the critical roles of histidine residues in biological systems.
References
- 1. Limiting Values of the 15N Chemical Shift of the Imidazole Ring of Histidine at High-pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meihonglab.com [meihonglab.com]
- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 5. pnas.org [pnas.org]
A Head-to-Head Comparison: SILAC vs. 15N Metabolic Labeling for Quantitative Proteomics
For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, selecting the appropriate metabolic labeling strategy is a critical decision that profoundly impacts experimental outcomes. Among the most established in vivo labeling techniques are Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and 15N metabolic labeling. This guide provides an objective comparison of these two powerful methods, supported by experimental protocols and data, to facilitate an informed choice for your specific research needs.
At their core, both SILAC and 15N labeling operate on the principle of introducing stable isotopes into proteins during cellular growth and protein synthesis.[1] This creates "heavy" and "light" versions of the proteome, which, when mixed and analyzed by mass spectrometry, allow for the accurate relative quantification of protein abundance between different experimental conditions. The key distinction lies in the labeling agent: SILAC utilizes isotope-labeled amino acids (typically lysine (B10760008) and arginine), while 15N labeling employs a nitrogen source (like 15NH4Cl) to label all nitrogen-containing amino acids.[2][3] This fundamental difference gives rise to distinct advantages and disadvantages for each technique.
Quantitative Data Summary
While direct head-to-head studies with comprehensive quantitative tables are not abundant in the literature, a comparative summary of the typical performance and characteristics of SILAC and 15N labeling can be compiled from various sources.
| Feature | SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | 15N Metabolic Labeling |
| Principle | Incorporation of stable isotope-labeled essential amino acids (e.g., ¹³C₆-Lys, ¹³C₆¹⁵N₄-Arg).[2] | Incorporation of a heavy nitrogen isotope (¹⁵N) from the sole nitrogen source in the growth medium.[3] |
| Applicability | Primarily for cultured cells that can be grown in custom media.[4] Not ideal for tissues or organisms that cannot be metabolically labeled with specific amino acids. | Applicable to a broader range of organisms, including bacteria, yeast, plants, and even small animals, that can be grown on a ¹⁵N-enriched medium.[3] |
| Data Analysis | Relatively straightforward. Peptides will appear as doublets or triplets with a known mass shift, simplifying identification and quantification.[2] | More complex. The mass shift for each peptide is variable and depends on the number of nitrogen atoms, which can complicate data analysis and requires specialized software.[2] |
| Quantification Accuracy | High accuracy and precision, as samples can be mixed at an early stage (cell or lysate level), minimizing experimental variability.[5] | High accuracy and precision due to early mixing of samples.[6] |
| Cost | Labeled amino acids can be expensive, especially for large-scale experiments. | ¹⁵N-enriched media components are generally less expensive than labeled amino acids. |
| Labeling Efficiency | Typically high and complete incorporation can be achieved after several cell divisions. | Achieving 100% incorporation can be challenging and may vary between proteins and organisms. |
| Proteome Coverage | Dependent on the distribution of the chosen labeled amino acids (lysine and arginine are frequently chosen for trypsin digestion). | Potentially labels all proteins, offering comprehensive proteome coverage. |
| Multiplexing | Typically allows for duplex or triplex experiments.[2] | Generally limited to duplex experiments (¹⁴N vs. ¹⁵N). |
Experimental Protocols
Detailed methodologies are crucial for reproducible quantitative proteomics experiments. Below are generalized protocols for both SILAC and 15N metabolic labeling.
SILAC Experimental Protocol
This protocol outlines a standard duplex SILAC experiment for adherent mammalian cells.
-
Cell Culture and Labeling:
-
Prepare two types of SILAC media: "light" medium containing natural abundance L-lysine and L-arginine, and "heavy" medium containing stable isotope-labeled L-lysine (e.g., ¹³C₆-Lysine) and L-arginine (e.g., ¹³C₆¹⁵N₄-Arginine). Both media should be supplemented with dialyzed fetal bovine serum to avoid unlabeled amino acids.
-
Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.
-
Allow the cells to grow for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control ("light" labeled cells).
-
-
Sample Harvesting and Mixing:
-
Harvest both cell populations separately.
-
Count the cells from each population and mix them in a 1:1 ratio.
-
-
Protein Extraction and Digestion:
-
Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration.
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides overnight using trypsin.
-
-
Peptide Cleanup and Mass Spectrometry:
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software capable of SILAC quantification (e.g., MaxQuant). The software will identify peptide pairs (light and heavy) and calculate the ratio of their intensities to determine the relative protein abundance.
-
15N Metabolic Labeling Experimental Protocol
This protocol provides a general workflow for 15N metabolic labeling of a bacterial culture.
-
Culture Media Preparation:
-
Prepare two types of minimal media: a "light" medium containing the natural abundance nitrogen source (e.g., ¹⁴NH₄Cl) and a "heavy" medium containing the stable isotope-labeled nitrogen source (¹⁵NH₄Cl) as the sole nitrogen source.
-
-
Cell Culture and Labeling:
-
Inoculate two separate bacterial cultures, one in the "light" medium and the other in the "heavy" medium.
-
Grow the cultures for a sufficient number of generations to ensure maximal incorporation of the ¹⁵N isotope.
-
-
Experimental Condition and Harvesting:
-
Apply the experimental condition to one of the cultures (e.g., the "heavy" culture).
-
Harvest both the "light" (control) and "heavy" (experimental) cultures by centrifugation.
-
-
Sample Mixing and Protein Extraction:
-
Resuspend the cell pellets and determine the cell density or total protein concentration.
-
Mix equal amounts of the "light" and "heavy" cell populations.
-
Lyse the mixed cells using an appropriate method (e.g., sonication or enzymatic lysis).
-
-
Protein Digestion and Peptide Preparation:
-
Reduce and alkylate the proteins as described in the SILAC protocol.
-
Digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
-
LC-MS/MS Analysis and Data Processing:
-
Desalt the peptide mixture.
-
Analyze the peptides by LC-MS/MS.
-
Process the data using software that can handle the variable mass shifts of ¹⁵N-labeled peptides. The software will identify peptide pairs and calculate the ¹⁴N/¹⁵N ratios for relative quantification.[2]
-
Visualizing the Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for SILAC and 15N metabolic labeling.
Caption: SILAC Experimental Workflow.
Caption: 15N Metabolic Labeling Workflow.
Conclusion
Both SILAC and 15N metabolic labeling are powerful and reliable methods for quantitative proteomics, each with its own set of strengths and weaknesses. SILAC offers the advantage of simpler data analysis and is highly accurate for studies involving cultured cells.[5] In contrast, 15N labeling is more cost-effective and versatile, making it suitable for a wider range of organisms, though it requires more sophisticated data analysis software and expertise.[2] The choice between SILAC and 15N labeling should be guided by the specific biological system under investigation, the experimental goals, available resources, and the bioinformatics capabilities at hand. By carefully considering these factors, researchers can select the optimal metabolic labeling strategy to achieve robust and meaningful quantitative proteomic data.
References
- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of NMR and Mass Spectrometry Data for 15N Labeled Proteins
For researchers, scientists, and drug development professionals, the robust analysis of proteins is paramount. The use of 15N stable isotope labeling has become a cornerstone in quantitative proteomics, enabling precise tracking and quantification of protein expression and dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two powerful, yet distinct, analytical techniques employed for the characterization of these labeled proteins. This guide provides a comprehensive comparison of these methodologies, offering detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate a cross-validation approach for enhanced data confidence and deeper biological insights.
Introduction to Cross-Validation
Data Presentation: A Quantitative Comparison
The choice between NMR and MS, or their synergistic use, often depends on the specific research question, sample availability, and desired level of detail. The following tables summarize the key quantitative performance metrics for each technique in the context of 15N labeled protein analysis.
Table 1: General Performance Comparison of NMR and Mass Spectrometry [1][5]
| Parameter | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Key Considerations |
| Sensitivity | Lower (micromolar to millimolar) | Higher (femtomolar to attomolar) | MS is the preferred method for detecting low-abundance proteins. |
| Quantitative Accuracy | High, inherently quantitative without the need for identical standards. | High, but often requires isotopically labeled internal standards for absolute quantification. | NMR provides excellent precision for measuring relative and absolute concentrations. |
| Resolution | High, capable of resolving subtle differences in chemical environments. | Very high mass resolution, capable of distinguishing between isobaric species. | Both techniques offer high resolution, but in different domains (chemical shift vs. mass-to-charge). |
| Reproducibility | Very high | Moderate to high, can be influenced by instrument calibration and sample preparation. | NMR is generally considered more reproducible for quantitative measurements. |
| Sample Throughput | Lower, experiments can be time-consuming. | Higher, especially with modern automated systems. | MS is more suitable for high-throughput screening applications. |
| Structural Information | Detailed 3D structure, dynamics, and interactions in solution. | Primary sequence, post-translational modifications, and protein-protein interactions. | NMR provides atomic-resolution structural information, while MS provides compositional and connectivity data. |
| Sample Requirements | Requires soluble, stable protein at high concentrations. Non-destructive. | Tolerant of more complex mixtures and lower sample amounts. Destructive. | Sample characteristics can be a deciding factor in technique selection. |
Table 2: Comparison of Quantitative Mass Spectrometry Approaches [6][7]
| Quantification Method | Principle | Advantages | Disadvantages |
| Label-Free Quantification (LFQ) | Compares the signal intensities of peptides across different MS runs. | No labeling required, applicable to any sample type. | Lower precision and accuracy compared to labeled methods, susceptible to run-to-run variation. |
| Metabolic Labeling (e.g., 15N) | Cells incorporate stable isotopes from the growth medium, leading to a mass shift in all proteins. | High accuracy and precision, early sample mixing minimizes experimental variability. | Not applicable to all organisms, can be expensive, and may have incomplete labeling. |
| Isobaric Labeling (e.g., TMT, iTRAQ) | Chemically tags peptides with isobaric tags that have the same mass but produce different reporter ions upon fragmentation. | High multiplexing capacity, good precision. | Can suffer from ratio compression, requires chemical labeling which can be incomplete. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining high-quality, reproducible data. Below are generalized methodologies for the production and analysis of 15N labeled proteins using both NMR and mass spectrometry.
Protocol 1: Uniform 15N Labeling of Proteins in E. coli for NMR and MS Analysis
This protocol outlines the basic steps for producing a uniformly 15N-labeled protein in E. coli using a minimal medium.
Materials:
-
M9 minimal medium components
-
15NH4Cl (as the sole nitrogen source)
-
Glucose (or other carbon source)
-
Appropriate antibiotics
-
E. coli expression strain transformed with the plasmid encoding the protein of interest
-
Inducer (e.g., IPTG)
Procedure:
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Pre-culture: The next day, inoculate 1 L of M9 minimal medium containing 14NH4Cl with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Main Culture and Labeling: Pellet the pre-culture cells by centrifugation and resuspend them in 1 L of fresh M9 minimal medium where 14NH4Cl is replaced with 1 g/L of 15NH4Cl.
-
Induction: Grow the main culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding the appropriate inducer and continue to grow the culture under optimized conditions (e.g., lower temperature for several hours or overnight).
-
Harvesting and Lysis: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using methods such as sonication or high-pressure homogenization.
-
Purification: Purify the 15N-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
Protocol 2: Sample Preparation and Analysis by NMR Spectroscopy
Sample Preparation:
-
Buffer Exchange: Exchange the purified 15N-labeled protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.0).
-
Concentration: Concentrate the protein to a final concentration of 0.1-1 mM.
-
D2O Addition: Add 5-10% (v/v) D2O to the sample for the spectrometer's frequency lock.
-
Final Sample: Transfer approximately 500-600 µL of the final sample into an NMR tube.
NMR Data Acquisition and Analysis:
-
Spectrometer Setup: Tune and match the NMR probe for the 1H and 15N frequencies.
-
1D 1H Spectrum: Acquire a one-dimensional 1H spectrum to assess the overall folding and quality of the protein sample.
-
2D 1H-15N HSQC: Acquire a two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This is the fingerprint of the protein, with each peak corresponding to a specific amino acid residue's backbone amide N-H group.
-
Data Processing: Process the NMR data using software such as TopSpin, NMRPipe, or MestReNova.
-
Data Analysis: Analyze the processed spectra for chemical shift assignments, structural restraints (from NOESY experiments), and dynamics information (from relaxation experiments) using software like CcpNmr Analysis, Sparky, or CARA.[8]
Protocol 3: Sample Preparation and Analysis by Mass Spectrometry
Sample Preparation:
-
Protein Quantification: Determine the protein concentration of the purified 15N-labeled protein solution.
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein by adding DTT to a final concentration of 5-10 mM and incubating at 56°C for 30-60 minutes. Alkylate the free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15-20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample to reduce the concentration of denaturants and add a protease (e.g., trypsin) at a 1:50 to 1:100 (enzyme:protein) ratio. Incubate overnight at 37°C.
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction column to remove salts and detergents.
LC-MS/MS Analysis:
-
LC Separation: Inject the desalted peptide sample onto a reverse-phase liquid chromatography column and separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer operating in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Data Analysis: Process the raw MS data using software such as MaxQuant, Proteome Discoverer, or Skyline.[9][10][11] This involves peptide identification by searching the MS/MS spectra against a protein sequence database and quantification by comparing the intensities of the 14N and 15N labeled peptide pairs.[12]
Mandatory Visualization
To visualize the relationships and workflows described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the cross-validation of NMR and MS data from 15N labeled proteins.
Caption: Simplified PI3K/Akt signaling pathway, a common target of study using 15N labeled proteins.
Conclusion
The cross-validation of NMR and mass spectrometry data for 15N labeled proteins provides a powerful and comprehensive approach to protein characterization. While MS offers high sensitivity and throughput for proteomics, NMR delivers unparalleled insights into the structural and dynamic properties of proteins in solution. By integrating the complementary data from these two techniques, researchers can achieve a higher level of confidence in their findings, leading to a more complete and accurate understanding of protein function in biological systems. This guide provides the foundational knowledge and protocols to embark on such an integrative structural biology approach, ultimately enabling more robust and impactful scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. How NMR spectroscopy is providing novel insights into protein structures, dynamics and interactions | Bruker [bruker.com]
- 4. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 6. Integrative Approaches for Characterizing Protein Dynamics: NMR, CryoEM and Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR Software | NMR spectroscopy | UiB [uib.no]
- 9. medium.com [medium.com]
- 10. What Are the Best Software Tools for Shotgun Proteomics Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Choosing the Right Proteomics Data Analysis Software: A Comparison Guide - MetwareBio [metwarebio.com]
- 12. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
L-Histidine-15N: A Superior Choice for Specific Applications in Proteomics and Metabolomics
For researchers, scientists, and drug development professionals, the precise tracking of nitrogen metabolism and protein dynamics is paramount. While various 15N-labeled amino acids are available, L-Histidine-15N offers unique advantages for specific applications, primarily due to the distinct metabolic stability of its imidazole (B134444) ring nitrogens and its crucial role in enzyme active sites and metal coordination. This guide provides an objective comparison of L-Histidine-15N with other common 15N-labeled amino acids, supported by experimental data and detailed protocols.
Unparalleled Metabolic Stability: The Advantage of L-Histidine-15N
A significant challenge in metabolic labeling studies is "metabolic scrambling," where the isotopic label from one amino acid is transferred to another through metabolic pathways. This can complicate data interpretation and reduce the accuracy of quantitative analyses. L-Histidine, particularly its α-amino nitrogen, exhibits remarkable resistance to metabolic scrambling.
A comprehensive study on selective amino acid 15N-labeling in Human Embryonic Kidney (HEK) 293 cells revealed that the α-[15N]- atoms from ten amino acids, including histidine, experience minimal metabolic scrambling.[1] In contrast, six other amino acids, including the commonly used glutamine and leucine, undergo significant scrambling.[1] This makes L-Histidine-15N a superior tracer for studies requiring precise tracking of a specific amino acid's incorporation and turnover.
Comparative Analysis of Metabolic Scrambling
| 15N-Labeled Amino Acid | Metabolic Scrambling in HEK293 Cells | Key Metabolic Pathways Involved | Implications for Research |
| L-Histidine-15N | Minimal [1] | Primarily direct incorporation into proteins. | High fidelity tracking of protein synthesis and turnover. Ideal for pulse-chase experiments. |
| L-Glutamine-15N | Significant [1] | Transamination and deamination reactions; serves as a major nitrogen donor.[2] | Can lead to widespread labeling of other amino acids, complicating the analysis of glutamine-specific pathways. |
| L-Leucine-15N | Significant [1] | Transamination to α-ketoisocaproate. | The 15N label can be transferred to other amino acids, affecting the accuracy of leucine-specific metabolic flux analysis. |
| Glycine-15N | Interconversion with Serine [1] | Serine hydroxymethyltransferase activity. | The label can be found in both glycine (B1666218) and serine residues, requiring careful data analysis. |
Unique Applications of L-Histidine-15N
The unique chemical properties of histidine's imidazole side chain make L-Histidine-15N an invaluable tool for specific research applications.
Probing Enzyme Active Sites and Catalytic Mechanisms
Histidine residues are frequently found in the active sites of enzymes, where they act as proton donors or acceptors in catalytic reactions.[3] By selectively labeling histidine with 15N, researchers can use Nuclear Magnetic Resonance (NMR) spectroscopy to probe the local environment of the active site, including changes in protonation state and hydrogen bonding during the catalytic cycle. The distinct chemical shifts of the two imidazole nitrogen atoms (Nδ1 and Nε2) provide sensitive reporters of these changes.
Investigating Metalloproteins
Histidine is a common ligand for metal ions in metalloproteins. The imidazole side chain can coordinate with a variety of metals, playing a crucial role in both the structure and function of these proteins. 15N NMR of selectively labeled histidine residues can provide detailed information about the metal coordination sphere, including the identification of coordinating nitrogens and the electronic structure of the metal center. This is particularly useful for studying the redox properties and enzymatic mechanisms of metalloenzymes.
Experimental Protocols
Selective 15N-Labeling of a Target Protein in Mammalian Cells
This protocol is adapted for selective labeling of a protein expressed in HEK293 cells with L-Histidine-15N.
Materials:
-
HEK293F cells
-
Custom Freestyle293 culture medium lacking all amino acids
-
15N-L-Histidine
-
Unlabeled amino acid stocks (100x)
-
Glutamine (or a stable glutamine substitute)
-
Glucose
-
Transfection reagent and plasmid DNA encoding the protein of interest
Protocol:
-
Prepare the Labeling Medium: Reconstitute the amino acid-free Freestyle293 medium. Supplement the medium with all unlabeled amino acids to their final working concentration, with the exception of histidine. Add 15N-L-Histidine to the desired final concentration (e.g., 100 mg/L). Add glutamine (e.g., 1 g/L) and glucose (e.g., 3 g/L).
-
Cell Culture and Transfection: Culture HEK293F cells in the prepared labeling medium. Allow the cells to adapt for at least one passage before transfection to ensure efficient incorporation of the labeled amino acid. Transiently transfect the cells with the expression plasmid for the protein of interest.
-
Protein Expression and Harvest: Culture the transfected cells for the desired period to allow for protein expression. Harvest the cells or the conditioned medium (for secreted proteins) for protein purification.
-
Protein Purification: Purify the 15N-histidine labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Analysis: Analyze the purified protein by mass spectrometry to confirm the incorporation of 15N-histidine and by NMR spectroscopy to study the structure and function of the histidine residues.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Histamine Signaling Pathway
Histidine is the metabolic precursor to histamine, a key signaling molecule in the immune and nervous systems. Understanding this pathway is crucial for drug development targeting allergic and inflammatory responses.
Caption: Histamine synthesis from L-histidine and its signaling through H1 and H2 receptors.
Experimental Workflow for Comparative Proteomics
This workflow outlines the key steps in a comparative proteomics experiment using selective 15N amino acid labeling.
Caption: Workflow for quantitative proteomics using selective 15N-histidine labeling.
Decision Guide for 15N-Labeled Amino Acid Selection
This diagram provides a logical framework for choosing the most appropriate 15N-labeled amino acid for a given research application.
Caption: Decision guide for selecting a 15N-labeled amino acid based on research goals.
References
- 1. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15N-NMR characterization of His residues in and around the active site of FeSOD - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different isotopic labeling techniques
A Comprehensive Guide to Isotopic Labeling Techniques for Quantitative Proteomics
In the landscape of proteomics, the ability to accurately quantify proteins and their modifications is paramount for researchers, scientists, and drug development professionals. Isotopic labeling techniques, coupled with mass spectrometry, provide a powerful means to achieve precise relative and absolute quantification of proteins across different samples. These methods involve the incorporation of stable isotopes into proteins or peptides, creating a mass distinction that can be detected and measured. This guide offers a comparative analysis of various isotopic labeling techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific experimental needs.
The primary strategies for isotopic labeling can be broadly categorized into three main types: metabolic labeling, chemical labeling, and enzymatic labeling. Each approach possesses distinct advantages and limitations in terms of sample applicability, multiplexing capability, accuracy, and cost.
Metabolic Labeling
Metabolic labeling integrates stable isotopes into proteins in vivo as cells grow and synthesize proteins. This approach is considered the gold standard for quantitative accuracy as it minimizes sample handling errors by allowing for the combination of cell populations at the earliest stage of the experimental workflow.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most prominent metabolic labeling technique. In SILAC, cells are cultured in media where natural ("light") essential amino acids are replaced with "heavy" stable isotope-labeled counterparts (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine). After several cell divisions, the heavy amino acids are fully incorporated into the proteome.
Chemical Labeling
Chemical labeling introduces isotopic tags to proteins or peptides in vitro through chemical reactions targeting specific functional groups on amino acid residues. This method is highly versatile and can be applied to a wide range of sample types, including tissues and biofluids, where metabolic labeling is not feasible.
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are widely used isobaric labeling techniques. These methods utilize chemical tags that are identical in mass but yield distinct reporter ions upon fragmentation in the mass spectrometer. The intensity of these reporter ions is used for relative quantification. iTRAQ and TMT allow for high-level multiplexing, enabling the simultaneous comparison of multiple samples.
Isotope-Coded Affinity Tags (ICAT) is a chemical labeling method that specifically targets cysteine residues. The ICAT reagent consists of a cysteine-reactive group, an isotopically coded linker (light or heavy), and a biotin (B1667282) affinity tag for the enrichment of labeled peptides.
Isotope-Coded Protein Label (ICPL) is another chemical labeling technique that targets primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) at the protein level.
Dimethyl Labeling is a cost-effective chemical labeling method that introduces methyl groups to primary amines via reductive amination. Different isotopic forms of formaldehyde (B43269) and a reducing agent are used to create light, intermediate, and heavy labels.
Enzymatic Labeling
Enzymatic labeling utilizes enzymes to incorporate stable isotopes into proteins or peptides.
18O Labeling is a common enzymatic method where two ¹⁸O atoms from H₂¹⁸O are incorporated into the C-terminal carboxyl group of peptides during proteolytic digestion (e.g., with trypsin). This results in a 4 Da mass shift for labeled peptides.
Performance Comparison of Labeling Techniques
The choice of an appropriate isotopic labeling strategy depends on various factors, including the sample type, the number of conditions to be compared, the desired level of accuracy and precision, and budgetary constraints. The following tables provide a summary of the key performance characteristics of the discussed labeling techniques.
| Feature | SILAC | iTRAQ | TMT | ICAT | ICPL | Dimethyl Labeling | 18O Labeling |
| Principle | Metabolic | Chemical (Isobaric) | Chemical (Isobaric) | Chemical | Chemical | Chemical | Enzymatic |
| Labeling Stage | In vivo (Protein) | In vitro (Peptide) | In vitro (Peptide) | In vitro (Protein/Peptide) | In vitro (Protein) | In vitro (Peptide) | In vitro (Peptide) |
| Target Residue | Specific Amino Acids (e.g., Lys, Arg) | Primary Amines (N-terminus, Lys) | Primary Amines (N-terminus, Lys) | Cysteine | Primary Amines (N-terminus, Lys) | Primary Amines (N-terminus, Lys) | C-terminus |
| Multiplexing | Up to 3-plex (typically) | 4-plex, 8-plex | Up to 18-plex | 2-plex | 2-plex | 2-plex, 3-plex | 2-plex |
| Applicability | Proliferating cells | Tissues, cells, biofluids | Tissues, cells, biofluids | Tissues, cells, biofluids | Tissues, cells, biofluids | Tissues, cells, biofluids | Tissues, cells, biofluids |
| Quantification Level | MS1 | MS2/MS3 | MS2/MS3 | MS1 | MS1 | MS1 | MS1 |
| Performance Metric | SILAC | iTRAQ | TMT | ICAT | ICPL | Dimethyl Labeling | 18O Labeling |
| Accuracy | High | Moderate (ratio compression) | Moderate (ratio compression) | High | High | High | Moderate (incomplete labeling) |
| Precision | High | High | High | Moderate | Moderate | Moderate | Moderate |
| Reproducibility | Very High[1][2][3] | High | High | Moderate | Moderate | Moderate | Moderate |
| Cost | High (labeled media) | High (reagents)[3][4] | High (reagents)[3][4] | High (reagents) | Moderate (reagents) | Low (reagents)[3][4] | Low (H₂¹⁸O)[5] |
Experimental Workflows and Protocols
Detailed and reproducible methodologies are crucial for successful quantitative proteomics experiments. Below are diagrams illustrating the general workflows for the compared labeling techniques, followed by generalized protocols.
Experimental Workflow Diagrams
Detailed Methodologies
1. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Protocol
-
Cell Culture and Labeling : Two populations of cells are cultured in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium supplemented with stable isotope-labeled essential amino acids (e.g., ¹³C₆-Lysine and ¹³C₆¹⁵N₄-Arginine).[6][7] Cells are cultured for at least five to six doublings to ensure complete incorporation of the heavy amino acids (>95%).[7]
-
Experimental Treatment : Once fully labeled, the two cell populations are subjected to different experimental conditions (e.g., control vs. drug treatment).
-
Cell Harvesting and Mixing : After treatment, the light and heavy cell populations are harvested and combined in a 1:1 ratio based on cell number or protein concentration.[7]
-
Protein Extraction and Digestion : Proteins are extracted from the combined cell lysate. The protein mixture is then reduced, alkylated, and digested into peptides, typically with trypsin.[8]
-
Peptide Fractionation : To reduce sample complexity, the peptide mixture is often fractionated using techniques like high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis : Each fraction is analyzed by nanoLC-MS/MS. The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the incorporated stable isotopes.
-
Data Analysis : The relative abundance of proteins is determined by comparing the signal intensities of the light and heavy peptide pairs in the MS1 spectra.
2. Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) / Tandem Mass Tags (TMT) Protocol
-
Protein Extraction and Digestion : Proteins are extracted from each sample (up to 8 for iTRAQ, up to 18 for TMT).[9][10] Equal amounts of protein from each sample are then reduced, alkylated, and digested into peptides.
-
Peptide Labeling : Each peptide digest is individually labeled with a specific iTRAQ or TMT reagent.[11][12] The reagents react with the primary amines (N-terminus and lysine side chains) of the peptides.
-
Sample Pooling : The labeled peptide samples are combined into a single mixture.
-
Peptide Cleanup and Fractionation : The pooled sample is desalted and typically fractionated to reduce complexity.
-
LC-MS/MS Analysis : The fractionated peptides are analyzed by LC-MS/MS. In the MS1 scan, all isotopically labeled peptides appear as a single precursor ion. Upon fragmentation (MS/MS), the reporter ions are released, and their masses are unique to each original sample.
-
Data Analysis : The relative quantification of peptides, and thus proteins, is determined by the relative intensities of the reporter ions in the MS/MS spectra.[9][13]
3. Isotope-Coded Affinity Tags (ICAT) Protocol
-
Protein Labeling : Two protein samples (control and experimental) are denatured and labeled with the light (d0) and heavy (d8) ICAT reagents, respectively.[14] The reagents specifically react with the thiol groups of cysteine residues.
-
Sample Combination and Digestion : The two labeled protein samples are combined and then digested into peptides using a protease like trypsin.
-
Affinity Purification : The cysteine-containing, ICAT-labeled peptides are selectively isolated from the complex peptide mixture using avidin (B1170675) affinity chromatography, which binds to the biotin tag on the ICAT reagent.[14]
-
LC-MS/MS Analysis : The enriched, labeled peptides are analyzed by LC-MS/MS.
-
Data Analysis : The relative quantification of proteins is determined by comparing the peak intensities of the light and heavy peptide pairs in the MS1 spectra.
4. 18O Labeling Protocol
-
Protein Extraction : Proteins are extracted from two samples (e.g., control and treated).
-
In-parallel Digestion and Labeling : The two protein samples are separately reduced, alkylated, and then digested with a protease (e.g., trypsin). The control sample is digested in a buffer prepared with normal water (H₂¹⁶O), while the experimental sample is digested in a buffer prepared with ¹⁸O-enriched water (H₂¹⁸O).[7][15] During digestion, two ¹⁸O atoms are incorporated into the C-terminus of each peptide in the experimental sample.
-
Sample Mixing : The "light" (¹⁶O) and "heavy" (¹⁸O) peptide samples are combined in a 1:1 ratio.[7][15]
-
LC-MS/MS Analysis : The mixed peptide sample is analyzed by LC-MS/MS.
-
Data Analysis : The relative abundance of proteins is determined by comparing the signal intensities of the ¹⁶O and ¹⁸O peptide pairs, which are separated by 4 Da, in the MS1 spectra.
Signaling Pathways and Logical Relationships
The choice of an isotopic labeling technique is often dictated by the specific biological question and the available sample types. The following diagram illustrates the decision-making process for selecting an appropriate labeling strategy.
References
- 1. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. A New Protocol of Analyzing Isotope Coded Affinity Tag Data from High Resolution LC-MS Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted 18O-Labeling for Improved Proteomic Analysis of Carbonylated Peptides by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 11. ICAT Technique in Proteomics | PPTX [slideshare.net]
- 12. Isotope-Coded Protein Label | Springer Nature Experiments [experiments.springernature.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. Isotope-coded affinity tag - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Quality Assessment of 15N Labeled Protein Quantification
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the accuracy and reliability of protein quantification are paramount. Metabolic labeling using 15N stable isotopes is a powerful technique for achieving precise measurements. However, the quality of quantification is highly dependent on several experimental factors. This guide provides an objective comparison of 15N metabolic labeling with common alternative methods—Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Label-Free Quantification (LFQ)—supported by experimental data. It further details critical quality assessment steps and protocols specific to 15N labeling experiments.
Performance Comparison of Quantitative Proteomics Strategies
The choice of a quantitative proteomics strategy depends on the experimental goals, sample type, and desired level of accuracy. The following table summarizes key performance metrics for 15N metabolic labeling, SILAC, and Label-Free Quantification.
| Feature | 15N Metabolic Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Label-Free Quantification (LFQ) |
| Principle | Incorporation of 15N into all nitrogen-containing amino acids in vivo. | Incorporation of "heavy" 13C or 15N-labeled amino acids (typically Arg, Lys) in vivo. | Comparison of signal intensities or spectral counts of unlabeled peptides. |
| Typical Labeling Efficiency | 93-99% in plants, can be >98% in microorganisms.[1][2] | >95% in cell culture. | Not Applicable |
| Accuracy & Precision | High accuracy and precision due to early-stage sample mixing.[3] | Considered the most accurate quantitative MS method due to early sample mixing. | Moderate accuracy, can be affected by run-to-run variability. |
| Protein Identification Rate | Can be lower for heavy-labeled peptides with incomplete labeling.[2] | Generally high, but can be slightly lower than LFQ due to increased sample complexity. | Can identify a higher number of proteins compared to labeling methods.[4] |
| Throughput | Moderate | Moderate | High, suitable for large sample cohorts.[4] |
| Cost | Relatively low, 15N salts are inexpensive. | High, labeled amino acids are expensive. | Low, no labeling reagents required.[4] |
| Applicability | Wide range of organisms, including plants and microorganisms.[1] | Primarily limited to cell culture. | Applicable to all sample types, including clinical tissues. |
Key Quality Assessment Parameters for 15N Labeling
To ensure the reliability of quantitative data from 15N labeling experiments, several quality parameters must be assessed.
Labeling Efficiency
Incomplete incorporation of 15N can significantly impact the accuracy of quantification.[2] It is crucial to determine the labeling efficiency to correct the calculated peptide ratios.
Isotopic Scrambling
Isotopic scrambling, the incorporation of 15N into unintended amino acids, can complicate data analysis and lead to inaccurate quantification.[5] This is particularly relevant when using specific 15N-labeled amino acids rather than a general 15N source.
Experimental Protocols
Protocol 1: Uniform 15N Metabolic Labeling of E. coli
This protocol describes the uniform labeling of proteins in E. coli using a minimal medium with 15NH4Cl as the sole nitrogen source.[5]
Materials:
-
M9 Minimal Medium (10x stock)
-
15NH4Cl
-
Glucose (or other carbon source)
-
MgSO4
-
CaCl2
-
Trace elements solution
-
Appropriate antibiotics
-
E. coli expression strain
Procedure:
-
Pre-culture: Inoculate a starter culture in a rich medium (e.g., LB) and grow overnight.
-
Adaptation: Inoculate a larger volume of M9 minimal medium containing natural abundance 14NH4Cl with the overnight culture and grow to mid-log phase (OD600 ~0.6-0.8). This step adapts the cells to the minimal medium.
-
Main Culture: Prepare the main culture with M9 minimal medium containing 1g/L of 15NH4Cl as the sole nitrogen source. Inoculate with the adapted pre-culture.
-
Growth and Induction: Grow the main culture to the desired cell density (e.g., OD600 of 0.6-0.8) and induce protein expression with the appropriate inducer (e.g., IPTG).
-
Harvesting: Harvest the cells by centrifugation. The cell pellet containing 15N-labeled proteins is now ready for downstream processing.
Protocol 2: Determination of 15N Labeling Efficiency by Mass Spectrometry
This protocol outlines the steps to determine the 15N labeling efficiency using mass spectrometry data.[1][6]
Procedure:
-
Sample Preparation: Mix equal amounts of protein from the "light" (14N) and "heavy" (15N) samples. Digest the mixed protein sample into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis:
-
Identify both 14N and 15N-labeled peptides from the MS/MS spectra.
-
For several identified peptides, compare the experimental isotopic pattern of the 15N-labeled peptide to its theoretical isotopic distribution at different enrichment levels (e.g., 95%, 97%, 99%).[1][7]
-
Software tools like Protein Prospector can be used to facilitate this comparison.[1] The M-1/M ratio (the intensity of the peak one mass unit lower than the monoisotopic peak to the monoisotopic peak itself) is particularly sensitive to labeling efficiency.[1][7]
-
Calculate the average labeling efficiency from multiple peptides.
-
Protocol 3: Detecting Isotopic Scrambling
This protocol provides a general workflow to assess isotopic scrambling, which is crucial when using selectively labeled amino acids.
Procedure:
-
Protein Digestion: Digest the 15N-labeled protein into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis:
-
Search the MS/MS data against a protein database, allowing for variable modifications corresponding to the mass shift of 15N on all amino acids.
-
Examine the identified peptides for unexpected 15N incorporation in amino acids that were not intended to be labeled.
-
The presence of broad or complex isotopic patterns in the mass spectra can also be an indicator of scrambling.[5]
-
Visualizing Workflows and Logical Relationships
Conclusion
The quality of 15N labeled protein quantification is a critical determinant of the reliability of proteomic studies. While 15N metabolic labeling offers a robust and cost-effective method for accurate quantification, it is essential to perform rigorous quality control checks. By carefully assessing labeling efficiency and monitoring for isotopic scrambling, researchers can ensure the integrity of their quantitative data. For studies where metabolic labeling is not feasible, label-free quantification provides a viable alternative, though it may require more extensive data analysis to mitigate variability. Ultimately, the choice of quantification strategy should be guided by the specific research question and the available resources, with a strong emphasis on data quality and validation.
References
- 1. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A MS data search method for improved 15N-labeled protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
L-Histidine-¹⁵N vs. Deuterium Labeling: A Comparative Guide for Protein Studies
In the intricate world of protein science, isotopic labeling is an indispensable tool for elucidating structure, dynamics, and function. Among the various stable isotopes employed, ¹⁵N-labeled L-Histidine and deuterium (B1214612) (²H) labeling stand out for their unique advantages in specific applications. This guide provides an objective comparison of L-Histidine-¹⁵N and deuterium labeling to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their protein studies.
Principles of Labeling
L-Histidine-¹⁵N Labeling involves the incorporation of the heavy isotope of nitrogen, ¹⁵N, specifically into the histidine residues of a protein. This is typically achieved by providing ¹⁵N-labeled L-Histidine in the expression media for recombinant protein production.[1][2] This selective labeling allows for the direct observation of histidine residues, which are often involved in critical biological functions such as enzymatic catalysis, metal ion coordination, and protein-protein interactions.[3]
Deuterium (²H) Labeling , or deuteration, involves replacing hydrogen atoms with deuterium atoms throughout the protein. This is generally accomplished by growing cells in a medium containing deuterium oxide (D₂O) and a deuterated carbon source.[4][5][6] The extent of deuteration can be controlled, from selective labeling of specific residues to perdeuteration, where most non-exchangeable protons are replaced by deuterium.[5][7] This global labeling strategy has profound effects on the physical properties of the protein, which can be exploited in various analytical techniques.[4][]
Key Differences and Applications
The choice between L-Histidine-¹⁵N and deuterium labeling hinges on the specific research question and the analytical technique to be employed.
| Feature | L-Histidine-¹⁵N Labeling | Deuterium (²H) Labeling |
| Scope of Labeling | Selective for histidine residues | Global, throughout the protein |
| Primary Applications | NMR studies of histidine side-chain dynamics, tautomeric states, pKa values, and involvement in active sites and binding interfaces.[3][9][10][11] | NMR studies of large proteins and complexes, protein dynamics (HDX-MS), protein turnover studies (metabolic labeling), and neutron scattering.[4][5][6][12] |
| Impact on Protein | Minimal perturbation to protein structure and function. | Can cause slight changes in protein structure and dynamics due to the kinetic isotope effect.[13] |
| Analytical Techniques | Primarily Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][9][10][11][14] | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Neutron Scattering.[4][][12][15][16] |
| Information Gained | Site-specific information about the role and environment of histidine residues. | Global information on protein structure, dynamics, solvent accessibility, and metabolic turnover.[5][12][15] |
Performance Comparison in Key Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR, both labeling strategies offer distinct advantages. ¹⁵N-Histidine labeling provides a direct window into the behavior of individual histidine residues, which are often difficult to study due to chemical exchange phenomena.[9] It allows for the characterization of their protonation states and involvement in hydrogen bonds, crucial for understanding enzyme mechanisms and protein interactions.[3][9]
Deuterium labeling, on the other hand, is a powerful tool for studying large proteins ( > 25 kDa). By replacing protons with deuterons, the efficiency of relaxation pathways is reduced, leading to sharper NMR signals and improved spectral quality.[6][7][17] This enables the study of high-molecular-weight systems that would otherwise be intractable by conventional NMR methods.[5][6]
Experimental Workflows
L-Histidine-¹⁵N Labeling Workflow for NMR Studies
References
- 1. L-Histidine·HCl·HâO (α-¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histidine - Wikipedia [en.wikipedia.org]
- 4. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protein-nmr.org.uk [protein-nmr.org.uk]
- 7. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 9. The Mobility of Histidine Side Chains Analyzed with 15N NMR Relaxation and Cross-Correlation Data: Insight into Zinc-Finger – DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15N-NMR characterization of His residues in and around the active site of FeSOD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 15N and 1H NMR study of histidine containing protein (HPr) from Staphylococcus carnosus at high pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Data Analysis Software for 15N Labeled Proteomics
For researchers, scientists, and drug development professionals leveraging the precision of 15N metabolic labeling in quantitative proteomics, the choice of data analysis software is a critical determinant of experimental success. The complexity of 15N-labeled data, characterized by variable mass shifts and the potential for incomplete isotope incorporation, necessitates robust software solutions. This guide provides an objective comparison of leading software packages, offering insights into their features, performance, and the experimental protocols that underpin reliable data generation.
Executive Summary of Software Comparison
The landscape of proteomics data analysis software offers several powerful options for handling 15N-labeled datasets. The most prominent and widely used platforms include MaxQuant, Proteome Discoverer, Skyline, and Protein Prospector. Each presents a unique combination of features, usability, and analytical depth. While direct, head-to-head benchmarking studies with standardized 15N datasets are not extensively published, this guide synthesizes available performance characteristics and key functionalities to aid in your selection process.
Quantitative Data Presentation
The following tables summarize the key features and reported performance metrics for each software package. It is important to note that direct quantitative comparisons are challenging due to the varied nature of published studies. The presented data is a collation from multiple sources and should be interpreted as a guide to the general capabilities of each software.
Table 1: General Features and Capabilities of 15N Proteomics Data Analysis Software
| Feature | MaxQuant | Proteome Discoverer | Skyline | Protein Prospector |
| License | Free | Commercial | Free, Open Source | Free, Web-based/Local |
| Primary Focus | Shotgun Proteomics | Comprehensive Proteomics | Targeted Proteomics | Proteomics & MS Data Analysis |
| User Interface | GUI (Windows), Command Line (Linux) | Node-based GUI (Windows) | GUI (Windows) | Web Interface, Command Line |
| 15N Workflow | Integrated (SILAC-like) | Configurable | Manual setup for metabolic labeling | Dedicated 15N quantification workflow |
| Key Strengths | Widely used, extensive documentation, robust quantification algorithms.[1][2] | User-friendly workflow design, seamless integration with Thermo instruments.[3] | Excellent for targeted quantification and visualization of chromatographic data.[4][5][6] | Specialized features for 15N analysis, including labeling efficiency correction.[7][8][9][10] |
| Vendor Agnostic | Yes | No (Optimized for Thermo Fisher) | Yes | Yes |
Table 2: Quantitative Performance and Specific Features for 15N Analysis
| Performance Metric/Feature | MaxQuant | Proteome Discoverer | Skyline | Protein Prospector |
| Protein Identification | High identification rates.[11] | High, especially with CHIMERYS for chimeric spectra. | Primarily for targeted quantification, not broad identification. | Good identification performance. |
| Quantification Accuracy | High accuracy in SILAC studies, adaptable for 15N.[12] | Generally high accuracy, benefits from vendor-specific algorithms.[13] | High accuracy for targeted peptides.[4] | High accuracy with features to correct for incomplete labeling.[7][10] |
| Precision (CV) | Low CVs reported in SILAC experiments. | Low CVs reported in label-free quantification comparisons. | Low CVs achievable with optimized methods. | Not explicitly reported in broad benchmarks. |
| Handling Incomplete Labeling | Can be configured for variable modifications. | Requires careful setup of quantification methods.[14] | User-defined isotope modifications allow for modeling.[5] | A key feature, with tools to estimate and correct for labeling efficiency.[7][10] |
| Statistical Analysis | Integrates with Perseus for downstream statistical analysis. | Basic statistical tools included; can export for external analysis. | Integrates with external tools for statistical analysis. | Provides median and interquartile ranges for protein ratios.[7][8][10] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding and interpreting proteomics data. The following diagrams, generated using the DOT language, illustrate a typical workflow for 15N labeled proteomics and a hypothetical signaling pathway that could be investigated using this methodology.
Detailed Experimental Protocols
Accurate and reproducible data analysis begins with a robust and well-documented experimental protocol. Below are detailed methodologies for 15N metabolic labeling in both E. coli and mammalian cells, followed by a general procedure for sample preparation for mass spectrometry.
Protocol 1: 15N Metabolic Labeling of E. coli
This protocol outlines the steps for metabolically labeling E. coli using a minimal medium containing 15NH4Cl as the sole nitrogen source.[8][15][16][17]
Materials:
-
M9 minimal medium components (without NH4Cl)
-
15NH4Cl (or 14NH4Cl for the 'light' control)
-
Carbon source (e.g., 20% glucose)
-
1M MgSO4
-
1M CaCl2
-
Trace elements solution (1000x)
-
E. coli strain of interest
-
Appropriate antibiotics
Procedure:
-
Prepare M9 Medium: Prepare 1 liter of M9 minimal medium, omitting ammonium (B1175870) chloride. Autoclave for sterilization.
-
Prepare Supplements: Prepare and sterilize stock solutions of 20% glucose, 1M MgSO4, 1M CaCl2, and a 1000x trace elements solution.
-
Prepare Labeling Medium: Aseptically add the supplements to the sterile M9 medium. For the 'heavy' medium, add 1g of 15NH4Cl. For the 'light' medium, add 1g of 14NH4Cl.
-
Cell Culture:
-
Inoculate a small pre-culture in a rich medium (e.g., LB) and grow to a high cell density.
-
Use the pre-culture to inoculate the 'light' and 'heavy' M9 minimal media (a 1:100 dilution is recommended).
-
Grow the cultures at the desired temperature with shaking until they reach the desired growth phase (e.g., mid-log phase).
-
-
Harvesting: Harvest the cells by centrifugation. For quantitative analysis, an equal number of cells from the 'light' and 'heavy' cultures are mixed before protein extraction.
Protocol 2: 15N Metabolic Labeling of Mammalian Cells
This protocol describes a general procedure for the metabolic labeling of adherent mammalian cells. The choice of 15N-labeled amino acids will depend on the specific experimental goals.
Materials:
-
DMEM or RPMI-1640 medium deficient in specific amino acids (e.g., Lysine and Arginine for SILAC-like experiments)
-
Dialyzed Fetal Bovine Serum (FBS)
-
15N-labeled amino acids (e.g., 15N-Lysine, 15N-Arginine)
-
Unlabeled ('light') amino acids
-
Phosphate-Buffered Saline (PBS)
-
Cell line of interest
Procedure:
-
Prepare Labeling Media:
-
'Light' Medium: Supplement the amino acid-deficient medium with unlabeled amino acids and dialyzed FBS.
-
'Heavy' Medium: Supplement the amino acid-deficient medium with 15N-labeled amino acids and dialyzed FBS.
-
-
Cell Culture:
-
Culture cells for at least five to six passages in the respective 'light' and 'heavy' media to ensure near-complete incorporation of the labeled amino acids.
-
Monitor cell growth and morphology to ensure the labeling does not adversely affect cell health.
-
-
Harvesting and Mixing:
-
Wash the cells with PBS and harvest using a cell scraper or trypsinization.
-
Count the cells from the 'light' and 'heavy' cultures and mix them in a 1:1 ratio.
-
Protocol 3: Protein Extraction, Digestion, and Mass Spectrometry
This protocol provides a general workflow for preparing mixed cell pellets for analysis by LC-MS/MS.[8]
Materials:
-
Lysis buffer (e.g., 8M urea (B33335) in 100mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
100mM Ammonium Bicarbonate (NH4HCO3)
-
Formic Acid
-
C18 desalting columns
Procedure:
-
Cell Lysis: Resuspend the mixed cell pellet in lysis buffer and disrupt the cells by sonication on ice.
-
Protein Quantification: Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT to a final concentration of 5mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 15mM and incubating for 30 minutes at room temperature in the dark.
-
-
Digestion:
-
Dilute the sample with 100mM NH4HCO3 to reduce the urea concentration to below 2M.
-
Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution mass spectrometer operating in a data-dependent acquisition (DDA) mode. Acquire full MS scans followed by MS/MS scans of the most intense precursor ions.[18]
-
Conclusion
The analysis of 15N labeled proteomics data presents unique challenges that are addressed by a variety of sophisticated software packages. MaxQuant and Proteome Discoverer offer comprehensive solutions for large-scale shotgun proteomics, with the latter providing a more streamlined experience for users of Thermo Fisher instrumentation. Skyline excels in the targeted analysis of specific proteins and peptides, offering powerful visualization and quantification capabilities. For researchers prioritizing the accurate handling of incomplete labeling, Protein Prospector provides a dedicated and robust workflow.
The choice of software will ultimately depend on the specific experimental design, the mass spectrometry platform used, and the level of bioinformatics expertise available. By carefully considering the features and performance characteristics outlined in this guide, researchers can select the most appropriate tool to unlock the full quantitative potential of their 15N metabolic labeling experiments.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. evvail.com [evvail.com]
- 3. Proteome Discoverer—A Community Enhanced Data Processing Suite for Protein Informatics [mdpi.com]
- 4. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. skyline.ms [skyline.ms]
- 6. skyline.ms [skyline.ms]
- 7. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. News in Proteomics Research: N15 labeling quantification in Proteome Discoverer 2.0 [proteomicsnews.blogspot.com]
- 15. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 16. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 17. antibodies.cancer.gov [antibodies.cancer.gov]
- 18. benchchem.com [benchchem.com]
Unveiling Protein Alliances: A Guide to Confirmation Techniques Using 15N Labeled Baits and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate confirmation of protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of methods for validating PPIs, with a special focus on the use of 15N labeled bait proteins. We will delve into detailed experimental protocols, present quantitative data for objective comparison, and visualize key signaling pathways and experimental workflows.
The use of 15N metabolically labeled proteins as "bait" in interaction studies offers a powerful approach for quantitative and specific confirmation of binding partners. This technique, often coupled with mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy, allows for the precise differentiation of true interactors from non-specific background proteins.
Quantitative Comparison of Protein-Protein Interaction Confirmation Methods
Choosing the appropriate method for confirming a PPI depends on various factors, including the nature of the interacting proteins, the required sensitivity and throughput, and the availability of specific reagents and instrumentation. The following table summarizes the key quantitative parameters of several widely used techniques.
| Method | Principle | Throughput | Affinity Range | Quantitative | In vivo/In vitro | Key Advantages | Key Limitations |
| 15N Labeled Bait Pull-down + MS | Isotope labeling of the bait protein allows for accurate quantification of interacting partners by mass spectrometry. | Low to Medium | Wide | Yes | In vitro | High specificity, reduces false positives, provides stoichiometric information. | Requires protein expression and purification, potential for tag interference. |
| Co-immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait") to pull down its interacting partners ("prey") from a cell lysate. | Low | Wide (best for stable interactions) | Semi-quantitative | In vivo | Detects interactions in a near-native cellular context. | Antibody-dependent, may miss transient interactions, potential for non-specific binding. |
| Yeast Two-Hybrid (Y2H) | A genetic method where the interaction of two proteins reconstitutes a functional transcription factor in yeast, activating reporter genes. | High | Wide | No | In vivo | High-throughput screening of libraries, detects transient interactions. | High rate of false positives and negatives, interactions occur in the nucleus. |
| Surface Plasmon Resonance (SPR) | Measures the binding of an analyte to a ligand immobilized on a sensor surface by detecting changes in the refractive index. | Low to Medium | Wide (nM to mM) | Yes | In vitro | Real-time kinetics and affinity data, label-free. | Requires purified proteins, immobilization can affect protein conformation. |
| Förster Resonance Energy Transfer (FRET) | Measures the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when in close proximity. | Low | Narrow (<10 nm) | Yes | In vivo/In vitro | Provides spatial information about the interaction in living cells. | Requires fluorescently tagged proteins, distance-dependent. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. Below are step-by-step protocols for the key experiments discussed.
Protocol 1: 15N Labeled Bait Protein Pull-Down Assay with Mass Spectrometry Analysis
This protocol describes the use of a metabolically 15N-labeled protein as bait to identify interacting partners from a cell lysate, followed by quantitative analysis using mass spectrometry.
1. Expression and Purification of 15N Labeled Bait Protein:
-
Culture E. coli or other expression host in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.[1][2]
-
Induce protein expression and purify the 15N-labeled bait protein using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Confirm labeling efficiency by mass spectrometry.
2. Preparation of Cell Lysate (Unlabeled Prey):
-
Culture mammalian cells or other relevant cells in standard (¹⁴N) medium.
-
Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
3. Pull-Down Assay:
-
Immobilize the purified 15N-labeled bait protein on affinity beads (e.g., anti-tag antibody-coupled beads).
-
Incubate the immobilized bait with the unlabeled cell lysate to allow for the formation of protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bait protein and its interacting partners from the beads.
4. Mass Spectrometry Analysis:
-
Combine the eluate from the 15N-bait pull-down with an equal amount of a control pull-down performed with unlabeled bait.
-
Digest the protein mixture with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the proteins based on the ¹⁴N/¹⁵N peptide ratios. Proteins specifically interacting with the bait will show a high ¹⁴N/¹⁵N ratio.
Protocol 2: Co-immunoprecipitation (Co-IP)
This protocol outlines the general steps for performing a Co-IP experiment to validate a PPI in vivo.[3][4][5][6][7]
1. Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Incubate on ice and then centrifuge to pellet cellular debris.
2. Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
3. Immunoprecipitation:
-
Add the primary antibody specific to the bait protein to the pre-cleared lysate.
-
Incubate to allow the antibody to bind to the target protein.
-
Add protein A/G beads to capture the antibody-protein complex.
-
Incubate with gentle rotation.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with cold lysis buffer to remove non-specific proteins.
5. Elution and Analysis:
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and suspected prey proteins.
Protocol 3: Yeast Two-Hybrid (Y2H) Screen
This protocol provides a general workflow for identifying PPIs using the Y2H system.[8][9][10][11][12]
1. Plasmid Construction:
-
Clone the cDNA of the bait protein into a vector containing a DNA-binding domain (DBD).
-
Clone a cDNA library (prey proteins) into a vector containing a transcriptional activation domain (AD).
2. Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
3. Selection and Screening:
-
Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine, adenine) to select for yeast where the reporter genes are activated due to a PPI.
-
Monitor for colony growth, which indicates a potential interaction.
4. Validation and Identification of Prey:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the prey cDNA to identify the interacting protein.
-
Re-transform the identified prey plasmid with the original bait plasmid to confirm the interaction.
Protocol 4: Surface Plasmon Resonance (SPR)
This protocol describes the basic steps for analyzing a PPI using SPR.[13][14][15][16][17]
1. Sensor Chip Preparation:
-
Choose a sensor chip with appropriate surface chemistry.
-
Immobilize the ligand (one of the interacting proteins) onto the sensor chip surface.
2. Binding Analysis:
-
Inject a solution containing the analyte (the other interacting protein) at various concentrations over the sensor chip surface.
-
Monitor the change in the SPR signal in real-time to observe the association phase.
-
Inject a buffer solution to monitor the dissociation phase.
3. Data Analysis:
-
Generate sensorgrams (plots of response units vs. time).
-
Fit the data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 5: Förster Resonance Energy Transfer (FRET) Microscopy
This protocol outlines the general procedure for detecting PPIs in living cells using FRET microscopy.[18][19][20][21][22]
1. Fluorescent Protein Fusion Constructs:
-
Create expression vectors where the proteins of interest are fused to a FRET donor (e.g., CFP, GFP) and an acceptor (e.g., YFP, mCherry) fluorophore.
2. Cell Transfection and Expression:
-
Transfect mammalian cells with the expression vectors.
-
Allow sufficient time for protein expression and fluorophore maturation.
3. Image Acquisition:
-
Image the cells using a fluorescence microscope equipped for FRET imaging (e.g., confocal or wide-field with appropriate filter sets).
-
Acquire images in the donor, acceptor, and FRET channels.
4. FRET Analysis:
-
Correct for spectral bleed-through (crosstalk) from the donor and acceptor channels.
-
Calculate the FRET efficiency using methods such as acceptor photobleaching or sensitized emission.
-
A high FRET efficiency indicates that the two proteins are in close proximity (<10 nm), suggesting an interaction.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a prominent signaling pathway where PPIs are crucial.
Caption: Workflow for 15N Labeled Bait Pull-Down Assay.
References
- 1. 15N Labeling of Proteins Overexpressed in the Escherichia coli Strain KRX [promega.jp]
- 2. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 8. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. affiniteinstruments.com [affiniteinstruments.com]
- 15. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 19. Video: FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria. [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
A Comparative Guide to L-Histidine Quantification: Isotope Dilution Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of L-histidine is crucial for a wide range of applications, from metabolic studies to pharmaceutical quality control. This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (IDMS) using L-Histidine-¹⁵N with alternative analytical techniques, supported by experimental data and detailed protocols.
Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a reference method for the quantification of amino acids due to its high accuracy and precision. This technique involves the addition of a known amount of an isotopically labeled standard, in this case, L-Histidine-¹⁵N, to a sample. The ratio of the unlabeled (endogenous) to the labeled L-histidine is then measured by mass spectrometry. This approach effectively corrects for sample loss during preparation and variations in instrument response, leading to highly reliable results.
This guide will delve into the specifics of IDMS using L-Histidine-¹⁵N and compare its performance with two common alternatives: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and a colorimetric assay.
Comparative Analysis of L-Histidine Quantification Methods
The choice of an analytical method for L-histidine quantification depends on the specific requirements of the study, such as the need for high accuracy, sample throughput, and cost considerations. The following table summarizes the key performance characteristics of IDMS, HPLC-UV, and a colorimetric assay for the quantification of L-histidine in biological samples.
| Parameter | Isotope Dilution Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Colorimetric Assay |
| Principle | Addition of a known amount of ¹⁵N-labeled L-Histidine as an internal standard, followed by measurement of the isotopic ratio by mass spectrometry. | Separation of L-Histidine from other sample components by chromatography, followed by detection using UV absorbance. | L-Histidine-dependent enzymatic reaction that produces a colored product, which is quantified by absorbance. |
| Linearity (Range) | 5 - 2000 µM | 0.1 - 250 µmol/L[1] | 60 nM - 1 mM[2] |
| Limit of Detection (LOD) | 0.042 µg/mL[3] | Not explicitly stated, but the lower end of the linear range is 0.1 µmol/L[1] | 50 nM[2] |
| Limit of Quantification (LOQ) | 0.14 µg/mL[3] | Not explicitly stated, but the lower end of the linear range is 0.1 µmol/L[1] | 60 nM[2] |
| Precision (%RSD) | Intra-day: < 10.1%, Inter-day: < 10.1% | Intra-assay and inter-assay accuracy of 97–106% suggests good precision[1] | Not explicitly stated |
| Accuracy (% Recovery) | -7.6 to 9.4% bias[4] | 97–106%[1] | Not explicitly stated |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (potential for co-eluting interferences) | Low to Moderate (potential for interference from other compounds in the sample) |
| Sample Throughput | High (analysis time of ~13 minutes per sample)[4] | Moderate (longer analysis times, >60 min in some cases)[1] | High (can be performed in a 96-well plate format) |
| Cost | High (requires expensive instrumentation and labeled standards) | Moderate (standard HPLC equipment) | Low (requires a basic spectrophotometer and reagents) |
Experimental Protocols
Isotope Dilution Mass Spectrometry (IDMS) using L-Histidine-¹⁵N
This protocol is adapted from a validated LC-MS/MS method for the quantification of amino acids in plasma.[4][5][6]
1. Sample Preparation:
-
To 100 µL of plasma sample, add a known amount of L-Histidine-¹⁵N internal standard solution.
-
Precipitate proteins by adding 10 µL of 30% sulfosalicylic acid.[6]
-
Vortex the mixture for 30 seconds and incubate at 4°C for 30 minutes.[6]
-
Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[6]
-
Transfer 50 µL of the supernatant and dilute with 450 µL of the initial mobile phase.[6]
-
Vortex the final solution before injection into the LC-MS/MS system.[6]
2. Liquid Chromatography:
-
Column: HILIC column (e.g., Intrada Amino Acid, 50 x 3 mm, 3 µm)[4]
-
Mobile Phase A: 100 mM ammonium (B1175870) formate (B1220265) in water[4]
-
Mobile Phase B: Acetonitrile (B52724):water:formic acid (95:5:0.3, v/v/v)[4]
-
Flow Rate: 0.6 mL/min[4]
-
Gradient Elution: A gradient is used to separate the amino acids. A typical gradient might start at a high percentage of organic phase (Mobile Phase B) and gradually decrease to elute the polar amino acids.[4]
3. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[4]
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[4]
-
SRM Transitions:
-
L-Histidine (unlabeled): e.g., m/z 156.1 → 110.0[4]
-
L-Histidine-¹⁵N (labeled): e.g., m/z 157.1 → 111.0 (assuming a single ¹⁵N label on the alpha-amino group)
-
4. Quantification:
-
A calibration curve is constructed by analyzing standards containing known concentrations of unlabeled L-Histidine and a constant concentration of the L-Histidine-¹⁵N internal standard.
-
The concentration of L-Histidine in the unknown samples is determined by calculating the peak area ratio of the unlabeled to the labeled analyte and comparing it to the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is a general procedure for the analysis of histidine and its derivatives.[1]
1. Sample Preparation:
-
Deproteinize serum or plasma samples by adding an equal volume of trichloroacetic acid.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected into the HPLC system.[1]
2. Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., TSK-gel ODS-80Ts, 4.6 mm × 150 mm, 5 µm)[1]
-
Mobile Phase: 50 mmol/L potassium dihydrogen phosphate (B84403) (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile (96:4)[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a low wavelength (e.g., 210 nm)
3. Quantification:
-
A calibration curve is generated by injecting standards of known L-Histidine concentrations.
-
The concentration of L-Histidine in the samples is determined by comparing the peak area of the analyte to the calibration curve.
Colorimetric Assay
This protocol is based on the inhibition of the copper-catalyzed oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB).[2]
1. Reagent Preparation:
-
Prepare solutions of TMB, hydrogen peroxide (H₂O₂), copper sulfate (B86663) (Cu²⁺), and a phosphate buffer (pH 5.7).
2. Assay Procedure:
-
In a 96-well plate, add the sample or L-Histidine standards.
-
Add the Cu²⁺ solution and incubate to allow the formation of L-Histidine-Cu²⁺ complexes.
-
Add the TMB and H₂O₂ solutions to initiate the colorimetric reaction.
-
Incubate at 45°C for 20 minutes.[2]
-
Measure the absorbance at 652 nm using a microplate reader. The absorbance is inversely proportional to the L-Histidine concentration.
3. Quantification:
-
A standard curve is prepared by plotting the absorbance values against the known concentrations of L-Histidine standards.
-
The concentration of L-Histidine in the samples is determined from the standard curve.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the IDMS workflow and a relevant biological pathway involving histidine.
Caption: Experimental workflow for Isotope Dilution Mass Spectrometry (IDMS).
Caption: Simplified diagram of a two-component histidine kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A Convenient and Label-Free Colorimetric Detection for L-Histidine Based on Inhibition of Oxidation of 3,3′,5,5′-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Single vs. Dual Isotopic Labeling in Proteomics and Metabolomics
For researchers, scientists, and drug development professionals, the precise quantification of proteins and metabolites is paramount to unraveling complex biological processes. Stable isotope labeling, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, has become an indispensable tool for these investigations.[1][2] Among the various labeling strategies, the choice between single isotopic labeling with nitrogen-15 (B135050) (¹⁵N) and dual isotopic labeling with carbon-13 (¹³C) and nitrogen-15 (¹⁵N) is a critical decision that significantly influences experimental design and data interpretation.[] This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific research needs.
Principle of Isotopic Labeling
Stable isotope labeling involves the replacement of naturally abundant, lighter isotopes (e.g., ¹²C, ¹⁴N) with their heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N) within molecules of interest.[2] This mass difference allows for the differentiation and quantification of molecules from different experimental conditions when analyzed by mass spectrometry.[] The low natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%) ensures minimal background interference, leading to a high signal-to-noise ratio in detection.[2][]
Quantitative Data Summary
The choice between single and dual isotopic labeling hinges on the specific application, the complexity of the biological system, and the analytical technique employed. The following table summarizes the key quantitative and qualitative differences between ¹⁵N and ¹³C/¹⁵N labeling.
| Feature | Single Isotopic Labeling (¹⁵N) | Dual Isotopic Labeling (¹³C/¹⁵N) |
| Primary Applications | Global quantitative proteomics, Protein turnover studies, Nitrogen metabolism studies, Protein structure analysis (NMR).[][4] | Quantitative proteomics (SILAC), Metabolic Flux Analysis (MFA), Advanced protein structure analysis (NMR).[1][4][5] |
| Typical Mass Shift | Smaller, cumulative mass increment (approx. 1 Da per nitrogen atom).[] | Larger, more distinct mass shift due to the incorporation of both ¹³C and ¹⁵N.[][6] |
| Mass Spectrometry | Simpler mass increment pattern can facilitate data analysis.[] May provide insufficient mass separation in complex samples or for low-mass peptides.[] | Larger mass shift provides better separation of isotopic peaks, enhancing specificity, especially in complex matrices.[][5] Can complicate fragment ion analysis due to variable numbers of ¹³C atoms in fragments.[] |
| NMR Spectroscopy | Fundamental for ¹H-¹⁵N HSQC spectra, providing a "fingerprint" of the protein backbone.[] | Necessary for more advanced structural analysis, providing richer information on the carbon backbone and side-chain conformations.[] |
| Accuracy & Precision | Generally high, but can be compromised in complex spectra due to overlapping isotopic envelopes. | Often higher, especially for low-abundance proteins in complex mixtures, due to the larger mass separation.[5] In MFA, dual labeling allows for the simultaneous and more accurate resolution of carbon and nitrogen fluxes.[1] |
| Cost | Generally lower due to the use of a single labeled precursor. | Higher due to the requirement for both ¹³C and ¹⁵N labeled precursors.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments utilizing single and dual isotopic labeling.
Protocol 1: Quantitative Proteomics using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)
This protocol outlines a 2-plex SILAC experiment comparing two cell populations, adaptable for both single and dual labeling.
1. Media Preparation:
-
Prepare SILAC-specific cell culture medium (e.g., DMEM) lacking L-arginine and L-lysine.
-
For single ¹⁵N labeling , supplement one batch of medium with "light" (normal) Arg and Lys and the other with "heavy" ¹⁵N-labeled Arg and Lys.
-
For dual ¹³C/¹⁵N labeling , supplement the "heavy" medium with ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine for a larger mass shift.[6][7]
2. Cell Culture and Labeling:
-
Culture two separate populations of cells.
-
Grow one population in the "light" medium and the other in the "heavy" medium for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled amino acids.[1]
3. Experimental Treatment:
-
Apply the experimental condition (e.g., drug treatment) to one of the cell populations.
4. Cell Harvesting and Mixing:
-
After treatment, harvest both cell populations.
-
Count the cells and mix them in a 1:1 ratio. This early mixing minimizes downstream experimental variation.[1]
5. Protein Extraction, Digestion, and LC-MS/MS Analysis:
-
Lyse the mixed cell pellet and extract the proteins.
-
Digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
6. Data Analysis:
-
Use specialized software to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs. These ratios reflect the relative abundance of the corresponding proteins in the two samples.[2]
Protocol 2: Metabolic Flux Analysis (MFA) using ¹³C and ¹⁵N Tracers
This protocol describes a general workflow for MFA to quantify carbon and nitrogen fluxes simultaneously.
1. Cell Culture and Isotopic Labeling:
-
Establish a steady-state continuous culture of the organism of interest in a chemostat.
-
Switch the culture medium to one containing ¹³C-labeled (e.g., ¹³C-glucose) and ¹⁵N-labeled (e.g., ¹⁵N-ammonium chloride) substrates.[1]
2. Sample Harvesting:
-
Once the culture reaches an isotopic steady state for both carbon and nitrogen, harvest the cells.[1]
3. Metabolite Extraction and Analysis:
-
Perform metabolic quenching to halt enzymatic activity.
-
Extract intracellular metabolites.
-
Analyze the labeling patterns of the metabolites using mass spectrometry (GC-MS or LC-MS).[1][8]
4. Flux Estimation:
-
Construct a metabolic network model for the organism.
-
Input the measured extracellular rates (uptake and secretion) and the mass isotopomer distributions from the MS analysis into MFA software.[1]
-
The software then calculates the intracellular carbon and nitrogen fluxes.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for illustrating the complex workflows and relationships in isotopic labeling experiments.
References
- 1. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of L-Histidine-15N Hydrochloride Hydrate: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling L-Histidine-15N hydrochloride hydrate (B1144303) must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this chemical, in line with regulatory requirements.
Key Safety and Disposal Information
L-Histidine-15N hydrochloride hydrate is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this chemical is not disposed of in the regular trash or down the drain[2][3][4]. All chemical waste, including this compound, should be treated as hazardous unless confirmed to be non-hazardous by a designated safety officer[2].
| Chemical and Regulatory Information | |
| Product Name | This compound |
| Synonyms | L-Histidine hydrochloride hydrate |
| Molecular Formula | C6H9N3O2 · HCl · H2O[5] |
| Hazard Classifications | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1] |
| Primary Regulatory Framework | Resource Conservation and Recovery Act (RCRA)[6][7] |
Experimental Protocols for Disposal
The following protocols outline the approved procedures for the disposal of this compound.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., personal protective equipment, absorbent pads), must be classified as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently or produce toxic gases[8]. Store acids and bases separately[8].
2. Waste Collection and Storage:
-
Use Appropriate Containers: Collect waste in a designated, chemically compatible, and leak-proof container[9]. The container must be in good condition and have a secure closure[9].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound" (no abbreviations)[9]. The label should also include the date of waste generation, the name of the principal investigator, and the laboratory location[9].
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory[8]. This area must be inspected weekly for any signs of leakage[8].
3. Disposal Procedure:
-
Contact Environmental Health and Safety (EHS): All hazardous waste must be disposed of through your institution's designated hazardous waste collection program[2]. Contact your EHS office to schedule a pickup.
-
Do Not Dispose On-site: Under no circumstances should this compound be disposed of by evaporation in a fume hood, poured down the sink, or placed in the regular trash[2][4].
-
Empty Container Disposal: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water)[2]. The rinsate must be collected and disposed of as hazardous waste[2]. After triple-rinsing, the container can be disposed of as regular trash after defacing the label[2].
4. Spill Management:
-
Small Spills: For a small spill, use appropriate tools to carefully place the solid material into a convenient and labeled hazardous waste disposal container[10]. Clean the contaminated surface with water and collect the cleaning materials for disposal as hazardous waste[10].
-
Large Spills: For a large spill, evacuate the area and contact your institution's emergency response team or EHS immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. vumc.org [vumc.org]
- 3. acs.org [acs.org]
- 4. Safe Chemical Waste Disposal [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. epa.gov [epa.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
Essential Safety and Handling Protocols for L-Histidine-15N Hydrochloride Hydrate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate safety, operational, and disposal guidance for L-Histidine-15N hydrochloride hydrate (B1144303), a stable isotope-labeled amino acid.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure to L-Histidine-15N hydrochloride hydrate. While generally not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EU standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 should be worn.[1][2][3] |
| Hand Protection | Wear appropriate protective gloves.[1][3] |
| Skin and Body Protection | A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1][3][4] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[1][3][5] If dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps for managing this compound from receipt to disposal.
Experimental Protocols:
-
Handling: Always handle this compound in a well-ventilated area to minimize the potential for dust inhalation.[4] Avoid contact with skin, eyes, and clothing.[5] After handling, wash hands thoroughly.[6]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3][5]
-
Spills: In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[1] Sweep up the solid material, avoiding dust formation, and collect it in a suitable container for disposal.[1][3][5]
-
Disposal: Dispose of waste materials in accordance with all applicable local, regional, and national regulations.[5] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[3]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek medical attention if irritation persists.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1] If skin irritation occurs, get medical advice/attention.
-
Inhalation: Move the affected person to fresh air.[1] If symptoms occur, seek medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterward.[1] Do not induce vomiting.[4] Seek medical attention if you feel unwell.[4]
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
